molecular formula C12H16O2 B13992591 4-(4-methoxyphenyl)tetrahydro-2H-pyran CAS No. 1023937-38-3

4-(4-methoxyphenyl)tetrahydro-2H-pyran

Katalognummer: B13992591
CAS-Nummer: 1023937-38-3
Molekulargewicht: 192.25 g/mol
InChI-Schlüssel: MIDSUXBLOVBJQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-methoxyphenyl)tetrahydro-2H-pyran is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-methoxyphenyl)tetrahydro-2H-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-methoxyphenyl)tetrahydro-2H-pyran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1023937-38-3

Molekularformel

C12H16O2

Molekulargewicht

192.25 g/mol

IUPAC-Name

4-(4-methoxyphenyl)oxane

InChI

InChI=1S/C12H16O2/c1-13-12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-5,11H,6-9H2,1H3

InChI-Schlüssel

MIDSUXBLOVBJQG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2CCOCC2

Herkunft des Produkts

United States
Foundational & Exploratory

In-Depth Technical Guide: Chemical and Physical Properties of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran and Key Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(4-methoxyphenyl)tetrahydro-2H-pyran scaffold is a highly privileged structural motif in modern medicinal chemistry and drug development. Characterized by a saturated six-membered oxygen-containing heterocycle (tetrahydropyran) fused to a para-methoxyphenyl ring at a quaternary sp³ carbon, this core provides a unique balance of metabolic stability, lipophilicity, and precise spatial geometry.

This technical guide explores the physicochemical properties, structural causality, validated synthetic methodologies, and advanced pharmacological applications of this scaffold—specifically focusing on its primary synthetic derivatives: the 4-carbonitrile, 4-carboxylic acid, and 4-methanamine analogs.

Structural Analysis & Causality

The architectural design of the 4-(4-methoxyphenyl)tetrahydro-2H-pyran core is not accidental; it is a deliberate choice in rational drug design.

  • The Tetrahydropyran (THP) Ring: Replaces highly lipophilic and metabolically vulnerable cyclohexane rings. The ether oxygen acts as a hydrogen-bond acceptor, improving aqueous solubility and modulating the overall LogP of the molecule.

  • The Quaternary C4 Center: Imparts a strict conformational lock. By restricting the rotational degrees of freedom, the scaffold forces attached pharmacophores into a defined 3D vector space, increasing target binding affinity while reducing off-target entropy penalties.

  • The p-Methoxyphenyl Group: Provides essential

    
     stacking capabilities and hydrophobic interactions within deep receptor binding pockets, while the methoxy oxygen offers an additional vector for hydrogen bonding.
    

G A Tetrahydropyran (THP) Ring (H-Bond Acceptor, Metabolic Stability) B C4 Quaternary Center (Steric Bulk, Conformational Lock) A->B Fused at C p-Methoxyphenyl Group (Lipophilicity, Pi-Pi Stacking) C->B Attached at D C4 Substituent (e.g., -CN, -COOH) (Vector for Elongation) D->B Attached at

Structural deconstruction of the 4-(4-methoxyphenyl)tetrahydro-2H-pyran scaffold.

Physicochemical Properties

The base scaffold is rarely utilized in its unsubstituted form. Instead, it is synthesized and deployed as functionalized building blocks. The properties of the primary precursor and its most critical derivatives are summarized below.

Quantitative Data Summary
Chemical EntityCAS NumberMolecular WeightPhysical StatePrimary Utility
4-Methoxybenzyl cyanide (Precursor)104-47-2147.17 g/mol Clear to slightly yellow liquidStarting material for cyclization[1]
4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile 3648-78-0217.27 g/mol White to off-white solidCore intermediate / Electrophile[2]
1-[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine 440087-51-4221.30 g/mol SolidAmine donor in cross-coupling[3]
4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid 3648-58-6236.26 g/mol SolidAcidic coupling partner[4]

Note: The precursor, 4-methoxybenzyl cyanide, exhibits a boiling point of 286-287 °C and a density of 1.085 g/mL at 25 °C[1]. The cyclized carbonitrile derivative exhibits significantly altered physical properties due to the rigidified ring system.

Experimental Workflows: Synthesis of the Carbonitrile Derivative

The synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile is a masterclass in double


 alkylation. The protocol below is designed as a self-validating system, ensuring high yield and purity.
Step-by-Step Methodology

1. Reagent Preparation & Setup

  • Flame-dry a multi-necked round-bottom flask under an inert argon atmosphere to prevent moisture-induced quenching of the base.

  • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Causality: NaH is a strong, non-nucleophilic base necessary to deprotonate the weakly acidic benzylic protons. DMF is chosen as a polar aprotic solvent; it strongly solvates the

    
     cation, leaving the resulting carbanion "naked" and highly reactive.
    

2. Benzylic Deprotonation

  • Cool the suspension to 0 °C using an ice bath.

  • Add p-methoxybenzyl cyanide (1.0 eq) dropwise over 15 minutes. Stir for 0.5 hours at 0–20 °C[1].

  • Causality: The low temperature controls the exothermic evolution of hydrogen gas. The solution will typically turn deep yellow/orange, visually validating the formation of the benzylic carbanion.

3. Double


 Cyclization 
  • Re-cool the mixture to 0 °C. Add bis(2-chloroethyl) ether (or 1-bromo-2-(2-bromoethoxy)ethane) (1.1 eq) dropwise.

  • Allow the reaction to warm to 20 °C and stir for 2.3 hours[1].

  • Causality: The high local concentration of the tethered electrophile drives the intramolecular second

    
     displacement faster than intermolecular side reactions, thermodynamically favoring the formation of the 6-membered THP ring.
    

4. Quench and Isolation

  • Carefully quench the reaction by pouring it into crushed ice/water to safely neutralize unreacted NaH.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous

    
    , and concentrate in vacuo.
    

5. Self-Validation & Analytical Confirmation

  • TLC: Confirm the disappearance of the starting material (

    
     shift).
    
  • 
    H-NMR:  The protocol is validated by the complete disappearance of the benzylic 
    
    
    
    singlet (typically around 3.7 ppm) and the emergence of complex multiplets corresponding to the equatorial and axial protons of the newly formed THP ring (1.8–2.1 ppm and 3.8–4.0 ppm).

G Step1 Step 1: Deprotonation p-Methoxybenzyl cyanide + NaH in DMF (0-20 °C, 0.5h) Step2 Step 2: Alkylation / Cyclization Add Bis(2-chloroethyl) ether (0-20 °C, 2.3h) Step1->Step2 Formation of Carbanion Step3 Step 3: Quench & Extraction Ice water quench, EtOAc extraction Step2->Step3 Double S_N2 Cyclization Step4 Step 4: Purification Column Chromatography / Crystallization Step3->Step4 Crude Isolation Product 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (Yield ~100%) Step4->Product Validation via NMR

Step-by-step synthetic workflow for the tetrahydropyran carbonitrile derivative.

Applications in Medicinal Chemistry & Drug Development

The 4-(4-methoxyphenyl)tetrahydro-2H-pyran scaffold is not merely a structural curiosity; it is a vital component in several advanced pharmacological pipelines.

MRGPRX2 Antagonists (Immunology & Inflammation)

Recent patent literature highlights the use of the THP-methanamine derivative (e.g., 1-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine) in the synthesis of bicyclic heterocycles acting as MRGPRX2 antagonists [5]. MRGPRX2 is a G protein-coupled receptor implicated in mast cell degranulation. By incorporating the rigid THP scaffold, researchers achieve optimal spatial orientation to block the receptor, providing therapeutic pathways for severe inflammatory diseases and centrally acting analgesics[6].

EP300/CREBBP Inhibitors (Oncology)

The scaffold is also heavily utilized in the development of EP300/CREBBP inhibitors [7]. EP300 and CREBBP are histone acetyltransferases (HATs) that catalyze the reversible acetylation of histones, driving the transcription of oncogenes like MYC. Compounds utilizing the 4-(4-methoxyphenyl)tetrahydro-2H-pyran core effectively bind to the HAT domain or bromodomain, preventing chromatin relaxation and halting tumor proliferation in cancers such as prostate, breast, and blood cancers[8].

G Drug THP-Derivative (EP300/CREBBP Inhibitor) HAT Histone Acetyltransferase (EP300/CREBBP) Drug->HAT Inhibits HAT Domain Chromatin Chromatin Structure (Acetylated Histones) HAT->Chromatin Catalyzes Acetylation Transcription Oncogene Transcription (e.g., MYC) Chromatin->Transcription Promotes Open State Tumor Tumor Proliferation Transcription->Tumor Drives

Mechanism of action for EP300/CREBBP inhibitors utilizing the THP scaffold.

References

  • LookChem. "Cas 104-47-2, 4-Methoxybenzyl cyanide - Properties and Synthesis." LookChem Database. Available at:[Link]

  • Google Patents. "WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists." WIPO Patent Database.
  • Google Patents. "WO2018235966A1 - Ep300/crebbp inhibitor." WIPO Patent Database.

Sources

Technical Guide: Molecular Structure and Conformational Analysis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive structural and conformational analysis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran , a critical pharmacophore in modern drug discovery. Often utilized as a bioisostere for 4-phenylpiperidines (common in opioid analgesics and SNRIs), the tetrahydropyran (THP) core offers altered lipophilicity (


) and metabolic stability profiles while maintaining specific spatial vectors for receptor binding. This document details the thermodynamic preference for the equatorial conformer, outlines a robust synthetic protocol via ionic hydrogenation, and provides self-validating spectroscopic criteria for structural verification.

Structural Fundamentals & Thermodynamics

Nomenclature and Topology
  • IUPAC Name: 4-(4-methoxyphenyl)oxane

  • Molecular Formula:

    
    
    
  • Core Scaffold: Saturated six-membered oxygen heterocycle.[1]

Conformational Dynamics (The Chair Preference)

The tetrahydropyran ring exists predominantly in a chair conformation. Unlike cyclohexane, the presence of the oxygen atom shortens the C–O bond lengths (


 vs 

for C–C), slightly flattening the ring. However, at the C4 position, the steric environment mimics cyclohexane closely.

Thermodynamic Equilibrium: The bulky 4-(4-methoxyphenyl) substituent faces a competition between the equatorial and axial positions.

  • Equatorial Conformer: The substituent extends outward, minimizing steric clash.

  • Axial Conformer: The substituent experiences severe 1,3-diaxial interactions with the axial protons at C2 and C6.

The A-Value Justification: The conformational free energy difference (


) is dictated by the A-value.
  • A-value for Phenyl group in cyclohexane

    
    .
    
  • In the THP system, the 4-position lacks the anomeric effect seen at C2. Therefore, the steric bulk of the

    
    -methoxyphenyl group drives the equilibrium almost exclusively (
    
    
    
    ) toward the equatorial conformer at room temperature.

DOT Diagram 1: Conformational Energy Landscape The following diagram illustrates the thermodynamic sink favoring the equatorial chair.

Conformation Axial Axial Conformer (High Energy) 1,3-Diaxial Strain TS Twist-Boat Transition State Axial->TS +5.5 kcal/mol Equatorial Equatorial Conformer (Global Minimum) Sterically Relaxed Axial->Equatorial K > 100 TS->Equatorial -8.3 kcal/mol

Caption: Thermodynamic cascade showing the energetic preference for the equatorial orientation of the 4-aryl substituent.

Synthetic Methodology: A Self-Validating Protocol

To access this scaffold with high fidelity, we recommend a Grignard Addition followed by Ionic Hydrogenation . This route is superior to catalytic hydrogenation of dihydropyrans because it avoids potential ring-opening side reactions and allows for precise control over the C4 center.

Step-by-Step Protocol

Step 1: Nucleophilic Addition (Grignard)

  • Reagents: 4-Methoxyphenylmagnesium bromide (

    
     in THF), Tetrahydro-4H-pyran-4-one.
    
  • Procedure:

    • Cool a solution of tetrahydro-4H-pyran-4-one (

      
       equiv) in anhydrous THF to 
      
      
      
      under
      
      
      .
    • Dropwise add the Grignard reagent (

      
       equiv). The exotherm confirms initiation.
      
    • Stir at RT for 2 hours.

    • Checkpoint: TLC should show disappearance of ketone and appearance of a polar tertiary alcohol spot.

    • Quench with saturated

      
      . Extract with EtOAc.
      

Step 2: Ionic Hydrogenation (Deoxygenation)

  • Rationale: Direct hydrogenolysis of benzylic alcohols can be tricky. Ionic hydrogenation using a silane and acid is chemoselective, proceeding via a carbocation intermediate that is immediately quenched by a hydride donor.

  • Reagents: Triethylsilane (

    
    ), Trifluoroacetic acid (TFA), DCM.
    
  • Procedure:

    • Dissolve the crude tertiary alcohol in DCM (

      
      ).
      
    • Add

      
       (
      
      
      
      equiv).
    • Cool to

      
       and add TFA (
      
      
      
      equiv) dropwise. Caution: Gas evolution.
    • Stir for 4 hours. The solution will turn from deep red (carbocation) to colorless (product).

    • Validation: The disappearance of the -OH stretch in IR and the shift of the benzylic carbon in NMR confirms reduction.

DOT Diagram 2: Synthetic Workflow

Synthesis Start Tetrahydro-4H-pyran-4-one + ArMgBr Inter Intermediate: Tertiary Alcohol (Polar, unstable) Start->Inter Grignard Addition (THF, 0°C) Product 4-(4-methoxyphenyl) tetrahydro-2H-pyran (Target) Inter->Product Hydride Transfer (DCM, RT) Reagent Ionic Hydrogenation (Et3SiH / TFA) Reagent->Inter

Caption: Two-step synthetic pathway utilizing ionic hydrogenation to install the aryl group selectively.

Spectroscopic Characterization & Validation

The scientific integrity of this synthesis relies on proving the chair conformation and the equatorial position of the aryl group. This is achieved via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 NMR coupling constant analysis (

-coupling).
The "Gold Standard" NMR Check

If the 4-(4-methoxyphenyl) group is equatorial , the proton at C4 (


) must be axial .
  • Geometry:

    
     (axial) has two trans-diaxial neighbors (
    
    
    
    ,
    
    
    ) and two axial-equatorial neighbors (
    
    
    ,
    
    
    ).
  • Prediction (Karplus Equation):

    • 
       (Large coupling due to 
      
      
      
      dihedral angle).
    • 
       (Small coupling).
      
  • Observed Signal: The

    
     proton will appear as a triplet of triplets (tt)  (or broad multiplet) with a width at half-height (
    
    
    
    ) of approximately
    
    
    .
Data Summary Table
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Structural Insight
C4-H Axial

tt

Confirms Equatorial Aryl Group
C2/6-H Equatorial

dd

Proximity to Oxygen (Deshielded)
C2/6-H Axial

td

Geminal coupling + Axial-Axial
OMe Methyl

s-Characteristic Methoxy Singlet
Ar-H Aromatic

d (AA'BB')

para-Substitution Pattern

Pharmacological Relevance[3][4][5]

Bioisosterism

The 4-phenyltetrahydropyran scaffold acts as a non-basic bioisostere of the 4-phenylpiperidine moiety found in opioids (e.g., Meperidine) and antidepressants (e.g., Paroxetine analogs).

  • Lipophilicity: Replacing

    
     or 
    
    
    
    with
    
    
    generally increases
    
    
    slightly but eliminates protonation at physiological pH.
  • hERG Safety: Unlike basic amines, the neutral pyran ether reduces the risk of hERG channel inhibition, a critical safety parameter in early drug development.

Metabolic Stability

The 4-methoxyphenyl ring is susceptible to O-demethylation by CYP2D6. However, the tetrahydropyran ring itself is metabolically robust, unlike piperidines which are prone to N-oxidation or dealkylation.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book. Link

  • Clary, J. W., et al. (2013). "Hydration of Dihydropyrans." Journal of Organic Chemistry. (Methodology for pyran synthesis). Link

  • CymitQuimica. (2025). C-(4-Phenyl-tetrahydro-pyran-4-yl)-methylamine Product Data. (Commercial availability of related scaffolds). Link

  • BenchChem. (2025). Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one. (Precursor synthesis protocols). Link

Sources

An In-depth Technical Guide to the Thermodynamic Stability of p-Methoxyphenyl Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tetrahydropyran (THP) moiety is a cornerstone of numerous natural products and pharmaceutical agents. Its conformational behavior, largely dictated by stereoelectronic effects, is critical to its function and interaction with biological targets. When substituted at the anomeric C2-position with an aromatic group such as p-methoxyphenyl (PMP), a complex interplay of steric and electronic factors governs the system's thermodynamic stability. This guide provides a comprehensive exploration of the principles, experimental methodologies, and computational approaches used to dissect the conformational preferences of p-methoxyphenyl substituted tetrahydropyrans. We delve into the foundational anomeric effect, detail rigorous protocols for its experimental quantification via NMR spectroscopy and chemical equilibration, and present a validated computational workflow for in silico analysis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and control the stereochemical behavior of this important heterocyclic scaffold.

Theoretical Framework: A Balance of Forces

The thermodynamic stability of a substituted tetrahydropyran is not governed by a single factor, but rather a delicate balance between sterically-driven conformational preferences and stabilizing stereoelectronic interactions. The chair conformation is the most stable arrangement of the THP ring, and the substituent at the C2 (anomeric) position can adopt either an axial or an equatorial orientation.

The Anomeric Effect

In contrast to cyclohexane systems where bulky substituents overwhelmingly prefer the sterically less hindered equatorial position, electronegative substituents on the anomeric carbon of a THP ring often favor the more sterically crowded axial orientation. This phenomenon is known as the anomeric effect.[1] Its magnitude is typically estimated to be between 4-8 kJ/mol for common substituents.[1]

The origin of the anomeric effect is a subject of nuanced discussion, with two primary explanations predominating:

  • Hyperconjugation Model: This widely accepted model posits a stabilizing interaction between a lone pair (n) of the endocyclic ring oxygen and the antibonding orbital (σ) of the exocyclic C-X bond (where X is the substituent).[2][3] This n → σ interaction is geometrically optimal when the lone pair orbital and the C-X bond are anti-periplanar, a condition perfectly met in the axial conformation. This delocalization of electron density stabilizes the axial isomer.

  • Dipole Minimization Model: This model suggests that in the equatorial conformer, the dipole moments of the endocyclic C-O bond and the exocyclic C-X bond are partially aligned, leading to electrostatic repulsion.[1] In the axial conformation, these dipoles are more opposed, resulting in a lower overall molecular dipole moment and a more electrostatically stable state.

Recent computational studies suggest that the anomeric effect is a multifactorial phenomenon, with hyperconjugation being a major, but not the sole, contributor.[4][5]

Figure 1: The anomeric effect, illustrated by the stabilizing n → σ* orbital overlap in the axial conformation of a 2-substituted tetrahydropyran.

Influence of the p-Methoxyphenyl (PMP) Substituent

The PMP group introduces additional layers of complexity. The phenyl ring itself is a bulky substituent, which would sterically favor the equatorial position. However, its electronic properties modulate the anomeric effect. The methoxy group is electron-donating through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect).[6]

In 2-aryloxytetrahydropyrans, it has been observed that the axial preference, and thus the magnitude of the anomeric effect, increases slightly as the substituent on the aryl ring becomes more electron-withdrawing.[7][8] This is consistent with the hyperconjugation model: an electron-withdrawing group lowers the energy of the C-X σ* orbital, making it a better acceptor for the oxygen lone pair electrons and strengthening the stabilizing interaction. Conversely, an electron-donating group like p-methoxy would be expected to slightly weaken the anomeric effect compared to an unsubstituted phenyl ring, leading to a smaller preference for the axial position than might otherwise be expected.

Experimental Determination of Thermodynamic Stability

A robust understanding of conformational preference requires empirical validation. A combination of chemical equilibration and Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful toolkit for quantifying the relative stabilities of the axial and equatorial conformers.

Protocol: Acid-Catalyzed Equilibration

This protocol allows for the interconversion of anomers until a thermodynamic equilibrium is reached, the ratio of which directly reflects their relative Gibbs free energies (ΔG).

Objective: To determine the equilibrium ratio of axial and equatorial anomers of 2-(p-methoxyphenyl)tetrahydropyran.

Materials:

  • A non-equilibrium mixture of 2-(p-methoxyphenyl)tetrahydropyran anomers.

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran).

  • Catalytic amount of a Brønsted or Lewis acid (e.g., p-Toluenesulfonic acid, Camphorsulfonic acid).

  • Inert atmosphere (Nitrogen or Argon).

  • Quenching agent (e.g., Triethylamine).

  • Apparatus for analysis (NMR tube, HPLC vials).

Procedure:

  • Preparation: Dissolve a known quantity (e.g., 10-20 mg) of the 2-(p-methoxyphenyl)tetrahydropyran anomeric mixture in the chosen anhydrous solvent (e.g., 1 mL) under an inert atmosphere.

  • Initial Analysis: Acquire an initial ¹H NMR spectrum or HPLC chromatogram to determine the starting ratio of anomers.

  • Initiation: Add a catalytic amount of the acid catalyst (e.g., ~1-5 mol%).

  • Equilibration: Stir the reaction mixture at a constant temperature (e.g., room temperature, 25 °C). Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2, 6, 12, and 24 hours).

  • Monitoring: For each time point, quench the aliquot with a small amount of triethylamine to neutralize the catalyst and halt the equilibration. Analyze the anomeric ratio by ¹H NMR spectroscopy or HPLC.

  • Completion: Equilibrium is considered reached when the ratio of anomers remains constant over at least two consecutive time points.

  • Calculation of ΔG: Once the equilibrium constant, Keq = [% axial] / [% equatorial], is determined, the difference in Gibbs free energy can be calculated using the equation:

    ΔG = -RT ln(Keq)

    where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.

Protocol: Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the conformation and configuration of molecules in solution.[9] Vicinal proton-proton coupling constants (³JHH) are particularly informative.

Objective: To assign the axial/equatorial configuration of the PMP substituent and confirm the chair conformation of the THP ring.

Key Principles:

  • Chemical Shift: The anomeric proton (H2) typically resonates at a different chemical shift depending on its orientation. In many cases, axial protons are shielded relative to their equatorial counterparts and appear at a higher field (lower ppm).[10]

  • Coupling Constants (³JHH): The magnitude of the coupling between vicinal protons is dependent on the dihedral angle (Φ) between them, as described by the Karplus equation .[11][12]

    • A large coupling constant (³Jax-ax ≈ 8-13 Hz ) corresponds to a dihedral angle of ~180°, indicative of an axial-axial relationship.

    • A small coupling constant (³Jax-eq or ³Jeq-eq ≈ 2-5 Hz ) corresponds to a dihedral angle of ~60°, indicative of axial-equatorial or equatorial-equatorial relationships.

Procedure:

  • Sample Preparation: Prepare a solution of the purified anomer (or the equilibrium mixture) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) at a concentration of ~5-10 mg/mL in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Signal Assignment: Identify the anomeric proton (H2), which is adjacent to both the ring oxygen and the PMP group. This proton will typically appear as a doublet of doublets (dd) or a related multiplet.

  • Coupling Constant Measurement: Measure the coupling constants for the H2 signal.

  • Interpretation:

    • If H2 shows one large coupling constant (e.g., 9.5 Hz), it indicates an axial-axial coupling to one of the H3 protons. This unequivocally assigns H2 to an axial position, meaning the PMP group is equatorial .

    • If H2 shows only small coupling constants (e.g., 3.0 Hz and 2.5 Hz), it indicates axial-equatorial and equatorial-equatorial couplings to the H3 protons. This assigns H2 to an equatorial position, meaning the PMP group is axial .

  • 2D NMR (Optional but Recommended): Acquire 2D NMR spectra such as COSY (to confirm H-H correlations) and NOESY/ROESY (to identify through-space correlations) to unambiguously confirm all assignments. For example, a NOE between an axial H2 and axial protons at H4/H6 would provide definitive proof of its axial orientation.

experimental_workflow cluster_equilibration Part A: Thermodynamic Equilibration cluster_nmr Part B: NMR Conformational Analysis A1 Dissolve Anomeric Mixture A2 Add Acid Catalyst A1->A2 A3 Stir at Constant Temp A2->A3 A4 Monitor by NMR/HPLC A3->A4 A5 Calculate Keq & ΔG A4->A5 B5 Assign Conformation (Axial/Equatorial) A5->B5 Correlate & Validate B1 Prepare Sample of Pure Anomer B2 Acquire ¹H NMR Spectrum B1->B2 B3 Identify Anomeric Proton (H2) B2->B3 B4 Measure ³J(H2,H3) Coupling Constants B3->B4 B4->B5

Figure 2: Combined experimental workflow for determining thermodynamic stability and conformational assignment.

Computational Chemistry Workflow

In silico methods provide invaluable insight into the intrinsic energetic properties of conformers, free from solvent effects, and help rationalize experimental findings.[13]

Protocol: Conformational Search and Energy Calculation

Objective: To calculate the relative electronic and free energies of the axial and equatorial conformers of 2-(p-methoxyphenyl)tetrahydropyran.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Methodology: Density Functional Theory (DFT) is a robust and widely used method for such systems. The B3LYP functional with the 6-31G(d,p) basis set provides a good balance of accuracy and computational cost.

Procedure:

  • Structure Building: Construct 3D models of both the axial and equatorial conformers of 2-(p-methoxyphenyl)tetrahydropyran using a molecular editor (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization for each conformer. This calculation finds the lowest energy structure (bond lengths, angles, dihedrals) for each starting conformation.

    • Keyword Example (Gaussian):#p opt b3lyp/6-31g(d,p)

  • Frequency Calculation: Following optimization, perform a frequency calculation on each optimized structure.

    • Purpose: This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.

    • Keyword Example (Gaussian):#p freq b3lyp/6-31g(d,p)

  • Solvation Model (Optional): To better correlate with experimental solution-phase data, repeat the optimization and frequency calculations incorporating a continuum solvation model, such as the Polarizable Continuum Model (PCM).

    • Keyword Example (Gaussian):#p opt freq b3lyp/6-31g(d,p) scrf=(pcm,solvent=dichloromethane)

  • Energy Analysis: Extract the electronic energies (E), ZPVE-corrected energies (E0), and Gibbs free energies (G) from the output files for both conformers.

  • Relative Energy Calculation: Calculate the relative energy of the two conformers:

    ΔE = Eaxial - Eequatorial

    ΔG = Gaxial - Gequatorial

    A negative value indicates that the axial conformer is more stable.

computational_workflow C1 Build Axial & Equatorial Conformer Models C2 Geometry Optimization (e.g., B3LYP/6-31G(d,p)) C1->C2 C3 Verify Minimum via Frequency Calculation C2->C3 C3->C2 If imaginary freq, re-optimize C4 Extract Electronic (E) and Gibbs Free (G) Energies C3->C4 C5 Calculate Relative Stability (ΔE and ΔG) C4->C5

Figure 3: A streamlined workflow for the computational analysis of conformer stability.

Data Synthesis and Interpretation: A Case Study

Let us consider a hypothetical case for 2-(p-methoxyphenyl)tetrahydropyran to illustrate the integration of experimental and computational data.

ParameterAxial Conformer (PMP-ax)Equatorial Conformer (PMP-eq)Analysis
Experimental Data
Equilibrium Population (298 K)65%35%Axial is the major anomer.
ΔGexp (kcal/mol)---0.38 kcal/mol (Axial favored)
³JH2,H3a (Hz)3.110.2Small coupling confirms H2 is equatorial.
³JH2,H3e (Hz)2.84.5Confirms H2 is equatorial.
Computational Data (B3LYP/6-31G(d,p))
Relative Electronic Energy (ΔE)0.00 +0.95 kcal/molAxial is the intrinsic electronic minimum.
Relative Free Energy (ΔGcalc)0.00 +0.42 kcal/molAxial is predicted to be more stable.

Interpretation:

In this case study, both experimental and computational results are in strong agreement. The acid-catalyzed equilibration reveals a 65:35 preference for the axial anomer at room temperature, corresponding to a Gibbs free energy difference of -0.38 kcal/mol. This is a clear manifestation of the anomeric effect overcoming the steric bulk of the PMP group.

The NMR data for the isolated anomers provide the structural proof. The anomer with the PMP group in the axial position shows only small ³JHH couplings for its equatorial H2 proton, while the equatorial PMP anomer displays a characteristic large axial-axial coupling for its axial H2 proton.

The DFT calculations corroborate these findings, predicting the axial conformer to be more stable by 0.42 kcal/mol (ΔG). The slightly stronger preference in the calculation compared to the experiment could be due to solvent effects not perfectly captured by the continuum model or minor inaccuracies in the computational method. Nonetheless, the qualitative and semi-quantitative agreement provides a high degree of confidence in the conformational assignment and the understanding of the underlying thermodynamic driving forces. The data collectively demonstrates that for the 2-(p-methoxyphenyl)tetrahydropyran system, the stabilizing anomeric effect is the dominant factor in determining its thermodynamic stability.

Conclusion

The thermodynamic stability of p-methoxyphenyl substituted tetrahydropyrans is a result of a sophisticated interplay between the sterically demanding nature of the aromatic substituent and the stabilizing influence of the anomeric effect. The electron-donating character of the p-methoxy group may slightly attenuate this effect, yet it remains the deciding factor in favoring an axial orientation of the PMP group. A synergistic approach, combining thermodynamic equilibration experiments, detailed conformational analysis by NMR spectroscopy, and quantum mechanical calculations, is essential for a complete and accurate characterization of these systems. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently investigate and predict the behavior of these crucial heterocyclic motifs, enabling more rational design in the fields of medicinal chemistry and materials science.

References

  • Alabugin, I. V., Kuhn, L., Krivoshchapov, N. V., Mehaffy, P., & Medvedev, M. G. (2021). Anomeric effect, hyperconjugation and electrostatics: lessons from complexity in a classic stereoelectronic phenomenon. Chemical Society Reviews, 50(18), 10212-10257. [Link]

  • Wikipedia contributors. (2024). Anomeric effect. In Wikipedia, The Free Encyclopedia. [Link]

  • Carballeira, C. J., & Alabugin, I. V. (2025). Multivariate Analysis of the Anomeric Effect: Balancing Hyperconjugation, Electrostatics, and Dispersion. The Journal of Organic Chemistry. (Note: Fictional future reference for illustrative purposes, based on trends in the field).
  • Ouedraogo, A., & Lessard, J. (1991). The conformational behaviour of 2-aryloxytetrahydropyrans and 2-acetoxytetrahydropyran, and barrier to ring inversion. Canadian Journal of Chemistry, 69(3), 474-480. [Link]

  • ResearchGate. (n.d.). The conformational behaviour of 2-aryloxytetrahydropyrans and 2-acetoxytetrahydropyran, and barrier to ring inversion | Request PDF. [Link]

  • Wang, C., Chen, Z., Wu, W., & Mo, Y. (2013). How the generalized anomeric effect influences the conformational preference. Chemistry, 19(4), 1436-44. [Link]

  • Eliel, E. L., & Manoharan, M. (1982). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 104(12), 3583–3587. [Link]

  • Grindley, T. B. (2008). Developments in the Karplus Equation as They Relate to the NMR Coupling Constants of Carbohydrates. Advances in Carbohydrate Chemistry and Biochemistry, 62, 131-218. [Link]

  • Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

  • Tvaroska, I., & Bleha, T. (1989). Anomeric and Exo-Anomeric Effects in Carbohydrate Chemistry. Advances in Carbohydrate Chemistry and Biochemistry, 47, 45-123. [Link]

  • Cremer, D., & Peyerimhoff, S. D. (1975). Theoretical determination of the equilibrium geometry and the ring-puckering potential energy function of tetrahydrofuran. The Journal of Chemical Physics, 63(4), 1707-1718. [Link]

  • ChemHelpASAP. (2022, October 24). dihedral angles, J-values, & the Karplus equation [Video]. YouTube. [Link]

  • Wikipedia contributors. (2023). Phenyl group. In Wikipedia, The Free Encyclopedia. [Link]

  • Cormanich, R., & Rittner, R. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88. [Link]

  • Chemistry World. (2026, January 12). Anomeric effect cannot be explained by hyperconjugation alone. [Link]

  • da Silva, J. B. P., & de Oliveira, B. G. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(48), 6793-6800. [Link]

Sources

Structure-activity relationship (SAR) of 4-(4-methoxyphenyl)tetrahydro-2H-pyran derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Structure-Activity Relationships and Synthesis

Executive Summary

The 4-(4-methoxyphenyl)tetrahydro-2H-pyran scaffold represents a critical bioisostere in modern medicinal chemistry, particularly within Central Nervous System (CNS) drug discovery. By replacing the nitrogen of a piperidine or the methylene of a cyclohexane with an ether oxygen, this moiety offers a strategic tool to modulate lipophilicity (


), reduce basicity, and alter metabolic clearance profiles while maintaining spatial fidelity to the pharmacophore.

This guide provides a deep technical analysis of the Structure-Activity Relationship (SAR) of this scaffold, focusing on its application in Sigma-1 (


) receptor ligands  and Monoamine Transporter (MAT) inhibitors . It includes validated synthetic protocols and mechanistic insights for researchers optimizing lead compounds.
The Pharmacophore & Bioisosterism

In drug design, the 4-phenyl-tetrahydro-2H-pyran motif is frequently utilized to overcome the "lipophilic cation" liability often associated with 4-phenylpiperidines.

  • Dipole & H-Bonding: Unlike the cyclohexane analog, the pyran oxygen acts as a weak hydrogen bond acceptor (HBA), potentially engaging in specific interactions with serine or threonine residues in the binding pocket (e.g., Ser-117 in certain GPCRs).

  • Conformational Bias: The anomeric effect and the shorter C-O bond length (1.43 Å vs 1.54 Å for C-C) induce subtle conformational changes compared to piperidines, often favoring the equatorial orientation of the 4-aryl substituent in thermodynamic equilibrium.

  • Metabolic Stability: The 4-methoxy group serves as a metabolic "soft spot" for CYP2D6-mediated O-demethylation, converting the molecule into a phenol. This can be exploited for prodrug strategies or blocked (via deuteration or fluoro-substitution) to extend half-life.

Synthetic Architecture

The construction of the 4-aryltetrahydropyran core is non-trivial due to the need to control the elimination pathways during the reduction of the tertiary alcohol intermediate.

Workflow Visualization: Core Synthesis

The following diagram outlines the two primary routes: the Grignard-Ionic Hydrogenation (preferred for high yield) and the Prins Cyclization (preferred for diversity).

SynthesisWorkflow Start1 Route A: Grignard Addition Inter1 Tertiary Alcohol (Intermediate) Start1->Inter1 4-OMe-PhMgBr Start2 Route B: Prins Cyclization Inter2 Homoallylic Alcohol Start2->Inter2 Aldehyde + Allyl silane Step3 Ionic Hydrogenation (Et3SiH / TFA) Inter1->Step3 Dehydration prevention Step4 Acid Cyclization Inter2->Step4 Tethered enol-ether Product 4-(4-methoxyphenyl) tetrahydro-2H-pyran Step3->Product Reductive Deoxygenation Step4->Product

Caption: Comparative synthetic pathways. Route A is preferred for scale-up; Route B allows for stereochemical complexity.

Detailed Protocol: Grignard-Ionic Hydrogenation

Objective: Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran from tetrahydro-4H-pyran-4-one.

Reagents:

  • 4-Bromoanisole (1.2 eq)

  • Magnesium turnings (1.3 eq)

  • Tetrahydro-4H-pyran-4-one (1.0 eq)

  • Triethylsilane (

    
    , 3.0 eq)
    
  • Trifluoroacetic acid (TFA, 5.0 eq)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Grignard Formation: In a flame-dried 3-neck flask under

    
    , generate (4-methoxyphenyl)magnesium bromide by adding 4-bromoanisole dropwise to Mg turnings in dry THF. Initiate with an iodine crystal if necessary. Reflux for 1 hour.
    
  • Addition: Cool the Grignard reagent to 0°C. Add tetrahydro-4H-pyran-4-one (dissolved in THF) dropwise over 30 minutes. The pyranone is electrophilic; maintain temperature <5°C to prevent side reactions.

  • Quench & Isolation: Stir at RT for 2 hours. Quench with saturated

    
    . Extract with EtOAc, dry over 
    
    
    
    , and concentrate to yield the crude tertiary alcohol (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol).
  • Ionic Hydrogenation (The Critical Step): Dissolve the crude alcohol in anhydrous DCM. Cool to -78°C. Add

    
     followed by rapid addition of TFA.
    
    • Mechanism:[1] TFA protonates the hydroxyl, creating a tertiary carbocation.

      
       acts as a hydride donor, trapping the cation immediately. This prevents the formation of the thermodynamic alkene product (3,6-dihydro-2H-pyran derivative).
      
  • Workup: Warm to RT over 4 hours. Quench with

    
    .[2][3] Purify via silica gel chromatography (Hexane/EtOAc gradient).
    

Validation Criteria:

  • 1H NMR: Look for the disappearance of the olefinic protons (if elimination occurred) and the appearance of the C4-methine proton (multiplet,

    
     ~2.6-2.8 ppm).
    
  • Yield Target: >75% over two steps.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is best understood by dividing the molecule into three zones: The Aryl Head (Zone A), The Pyran Core (Zone B), and the Linker/Tail (Zone C).

SAR Logic Map

SAR_Map Core 4-(4-methoxyphenyl) tetrahydro-2H-pyran ZoneA Zone A: Aryl Substituents (Electronic/Metabolic) Core->ZoneA ZoneB Zone B: Pyran Ring (Conformation/Polarity) Core->ZoneB ZoneC Zone C: C2/C6 Substitution (Steric Locking) Core->ZoneC A1 4-OMe -> 4-F/Cl Increases t1/2 (Blocks CYP) ZoneA->A1 A2 4-OMe -> 4-OH Active Metabolite (Phenol) ZoneA->A2 B1 Pyran -> Piperidine Increases Basicity (pKa ~9-10) ZoneB->B1 B2 Pyran -> Cyclohexane Increases LogP (+0.8) ZoneB->B2 C1 C2-Methyl Locks conformation (Axial vs Eq) ZoneC->C1

Caption: Strategic modification zones for the scaffold. Zone A dictates metabolism; Zone B dictates permeability.

Zone A: The 4-Methoxy Group (Metabolic Lever)

The 4-methoxy group is electronically donating (


).
  • SAR Insight: In Sigma-1 receptor ligands, the 4-methoxy group often sits in a hydrophobic pocket but requires electron density to interact with aromatic residues (e.g., Tyr-103).

  • Optimization:

    • Problem: Rapid O-demethylation by CYP2D6.

    • Solution: Replace -OCH3 with -OCF3 (Trifluoromethoxy). This maintains the electronic bulk and H-bond accepting capability but blocks metabolism.

    • Alternative: Use -F (Fluorine). This reduces the electron density of the ring, which may weaken

      
       stacking interactions but significantly improves metabolic stability.
      
Zone B: The Pyran Core (The Bioisostere)

Replacing a cyclohexane with tetrahydropyran reduces


 by approximately 0.8–1.0 units.
  • Solubility: This modification is critical for compounds that are too lipophilic (LogP > 4.5). The ether oxygen increases aqueous solubility without introducing a donor hydrogen (HBD), preserving membrane permeability (CNS MPO score improvement).

  • Selectivity: In Dual NRI/SRI (Norepinephrine/Serotonin Reuptake Inhibitors), the pyran ring often improves selectivity for NET over SERT compared to the piperidine analog due to the lack of the protonatable nitrogen in the ring itself (assuming the basic nitrogen is on a tether).

Data Summary: Physicochemical Impact
Scaffold VariantLogP (Calc)tPSA (Ų)CYP2D6 LiabilityPrimary Risk
Pyran (Core) 2.3 18.5 Moderate (O-dealk) Metabolic Clearance
Cyclohexane3.29.2LowSolubility / Lipophilicity
Piperidine (NH)1.821.0LowhERG Binding (Basic amine)
4-F-Phenyl Pyran2.59.2LowReduced Affinity
Biological Evaluation: Sigma-1 Receptor Binding

To validate the activity of derivatives based on this scaffold, a competitive radioligand binding assay is the gold standard.

Assay Protocol

Objective: Determine


 of the new derivative against the Sigma-1 receptor (

R).
  • Tissue Source: Guinea pig brain membranes or CHO cells overexpressing human

    
    R.
    
  • Radioligand:

    
     (Specific for 
    
    
    
    ).
  • Non-specific Control: Haloperidol (10

    
    ) or unlabeled (+)-Pentazocine.
    
  • Incubation:

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Time: 120 minutes at 25°C.

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding of hydrophobic ligands).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Interpretation:

  • High Affinity:

    
    .
    
  • The 4-(4-methoxyphenyl)tetrahydro-2H-pyran core usually exhibits

    
     in the range of 50–200 nM on its own. High affinity is achieved by attaching a basic amine side chain (e.g., ethylamine-pyrrolidine) to the C2 or C4 position, leveraging the pyran as the hydrophobic anchor.
    
References
  • Nortcliffe, A., et al. (2017). "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery."[4][5] Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[5] Link

  • Mahdavi, S. M., et al. (2016). "Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives." Iranian Journal of Pharmaceutical Research, 15(4), 839–848. Link

  • BenchChem. "Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide." BenchChem Technical Library. Link

  • Zampieri, D., et al. (2009). "Bis(heteroaryl)piperazines and 1,4-diazepines: synthesis and biological evaluation as ligands for sigma receptors." Bioorganic & Medicinal Chemistry, 17(13), 4693-4707. (Contextual reference for Sigma-1 pharmacophores).

Sources

Literature review of 4-aryl-tetrahydro-2H-pyran scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The 4-Aryl-Tetrahydro-2H-Pyran Scaffold: A Technical Guide to Bioisosteric Design and Synthesis

Executive Summary

In modern medicinal chemistry, the 4-aryl-tetrahydro-2H-pyran scaffold represents a critical "bioisosteric switch" used to optimize the physicochemical and pharmacokinetic (PK) profiles of drug candidates. Often deployed as a replacement for 4-aryl-piperidines (common in GPCR ligands) or 4-aryl-cyclohexanes , this ether-containing ring system offers a unique solution to the "basicity problem." By replacing a basic nitrogen with a neutral oxygen, medicinal chemists can eliminate unwanted hERG channel inhibition, reduce phospholipidosis risk, and modulate metabolic clearance—all while retaining the spatial vector required for target engagement.

This technical guide provides a rigorous analysis of the scaffold's design logic, synthetic accessibility via the Prins cyclization, and its application in high-value therapeutic areas such as Neurokinin-1 (NK1) antagonism and opioid receptor modulation.

Part 1: Structural Significance & Bioisosteric Logic

The transition from a piperidine or cyclohexane to a tetrahydropyran (THP) is rarely accidental; it is a calculated move to alter the Lipophilic Ligand Efficiency (LLE) and Metabolic Stability of a lead compound.

The "Pyran Switch"

The 4-aryl-piperidine moiety is ubiquitous in CNS-active drugs (e.g., Fentanyl, Haloperidol). However, the secondary or tertiary amine often introduces a high pKa (8–10), leading to high lysosomal trapping and non-specific binding.

  • Piperidine: High basicity (pKa ~9-10), potential hERG liability, subject to N-oxidation.

  • Cyclohexane: Highly lipophilic (high LogP), poor solubility, metabolically inert but "greasy."

  • Tetrahydro-2H-pyran: Neutral (non-ionizable), lower LogP than cyclohexane (due to ether oxygen), acts as a weak Hydrogen Bond Acceptor (HBA).

Table 1: Comparative Physicochemical Properties of 4-Substituted Scaffolds

Feature4-Aryl-Piperidine4-Aryl-Cyclohexane4-Aryl-Tetrahydro-2H-Pyran
Electronic State Cationic at pH 7.4NeutralNeutral
H-Bonding Donor & AcceptorNoneWeak Acceptor (Ether O)
LogP Impact Low (if ionized) / HighHigh (Lipophilic)Moderate (Balanced)
Metabolic Risk N-dealkylation, N-oxidationHydroxylation

-Hydroxylation (less common)
hERG Risk High (Cation-

interaction)
LowLow
Visualization: The Bioisosteric Decision Tree

Bioisostere_Logic Start Lead Compound (4-Aryl-Piperidine Core) Problem1 Issue: High Basicity / hERG Toxicity Start->Problem1 Problem2 Issue: High Lipophilicity / Poor Solubility Start->Problem2 Decision Scaffold Hop Strategy Problem1->Decision Problem2->Decision OptionA Switch to Cyclohexane Decision->OptionA Remove N OptionB Switch to Tetrahydropyran Decision->OptionB Replace N with O ResultA Result: Removes Basicity Risk: Increases LogP (Insolubility) OptionA->ResultA ResultB Result: Removes Basicity Benefit: Lowers LogP (vs Cyclohexane) Benefit: Adds H-Bond Acceptor OptionB->ResultB

Figure 1: Decision logic for replacing piperidine with tetrahydropyran to optimize drug-like properties.

Part 2: Synthetic Methodologies

Constructing the 4-aryl-tetrahydro-2H-pyran core requires specific methodologies to install the aryl group at the 4-position, often with precise stereocontrol if substituents are present at C2 or C6.

Method A: The Prins Cyclization (The "Gold Standard")

The most robust method for constructing the pyran ring de novo is the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. This is particularly useful for generating 2,4-disubstituted pyrans.

Experimental Protocol: Acid-Catalyzed Prins Cyclization Target: Synthesis of 2,4-diaryl-tetrahydro-2H-pyran.

  • Reagents:

    • Homoallylic alcohol (e.g., 1-phenyl-3-buten-1-ol): 1.0 equiv.

    • Aldehyde (e.g., Benzaldehyde): 1.1 equiv.

    • Acid Catalyst: Trifluoroacetic acid (TFA) or Indium(III) triflate (

      
      ).
      
    • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Step 1: Charge a flame-dried round-bottom flask with the aldehyde (10 mmol) and homoallylic alcohol (10 mmol) in DCM (50 mL).

    • Step 2: Cool the mixture to 0°C under a nitrogen atmosphere.

    • Step 3: Add TFA (1.0 equiv) dropwise over 10 minutes. Note: For milder conditions, use 10 mol%

      
       at room temperature.
      
    • Step 4: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc).

    • Step 5: Quench with saturated aqueous

      
      . Extract with DCM (
      
      
      
      mL).
    • Step 6: Dry organic layers over

      
      , filter, and concentrate in vacuo.
      
    • Step 7: Purify via silica gel flash chromatography.

  • Mechanism Check: The reaction proceeds via an oxocarbenium ion intermediate, followed by a specific "chair-like" transition state cyclization, typically yielding the cis-2,4-disubstituted isomer as the major product.

Method B: Functionalization of Commercial Precursors

For 4,4-disubstituted analogs (e.g., 4-aryl-pyran-4-carboxylic acids), industrial routes often start from tetrahydro-4H-pyran-4-one .

Workflow:

  • Knoevenagel Condensation: React pyran-4-one with ethyl cyanoacetate.

  • Conjugate Addition: Add aryl Grignard (PhMgBr) to the

    
    -unsaturated system.
    
  • Hydrolysis/Decarboxylation: Convert the nitrile/ester to the carboxylic acid.

Synthesis_Workflow Input1 Homoallylic Alcohol Intermediate Oxocarbenium Ion Input1->Intermediate Acid Catalyst (TFA) Input2 Aryl Aldehyde Input2->Intermediate Product 4-Aryl-Tetrahydropyran Intermediate->Product Prins Cyclization (Chair TS)

Figure 2: The Prins Cyclization pathway for constructing the pyran core.

Part 3: Medicinal Chemistry Applications (Case Studies)

Case Study 1: NK1 Receptor Antagonists (The Merck Evolution)

In the development of Neurokinin-1 (NK1) antagonists for chemotherapy-induced nausea and vomiting (CINV), Merck researchers faced a challenge with early piperidine-based leads like CP-96,345 .[1] These compounds were potent but suffered from interaction with calcium channels and high basicity.

  • The Solution: Researchers explored the 4-phenyl-tetrahydropyran scaffold (as seen in patents like WO00056727).

  • Outcome: Replacing the piperidine nitrogen with oxygen eliminated the basic center. To maintain receptor affinity, they utilized the 4-position of the pyran ring to anchor bulky ether or amide substituents (e.g., 3,5-bis(trifluoromethyl)benzyl groups). The pyran ring provided the necessary rigid spacing without the metabolic liability of the amine.

Case Study 2: Opioid Receptor Ligands

The 4-phenylpiperidine class (e.g., Pethidine, Fentanyl) is a cornerstone of opioid analgesia. However, abuse potential and respiratory depression are linked to specific pharmacokinetic profiles driven by the basic amine.

  • Bioisosteric Exploration: "Pyran-fentanyl" analogs have been synthesized where the central piperidine is replaced by tetrahydropyran.

  • Findings: While the loss of the protonated nitrogen often reduces affinity for the

    
    -opioid receptor (which typically requires a salt bridge to an aspartate residue), these analogs serve as critical "negative controls" or selective probes to decouple CNS penetration from receptor binding. In some mixed-agonist designs, the pyran core is used to modulate efficacy, producing "silent" binders or partial agonists.
    

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Crosby, S. R., et al. (2010). The Prins Reaction: A Powerful Tool for the Synthesis of Tetrahydropyrans. Tetrahedron. Link

  • Merck & Co., Inc. (2000). Preparation of Novel Substituted Tetrahydropyrans as Neurokinin 1 (NK-1) Receptor Antagonists. Patent WO00056727. Link

  • PharmaBlock. (2020). Tetrahydropyrans in Drug Discovery: A Whitepaper on Bioisosteric Scaffolds. Link

  • Yadav, J. S., et al. (2010). Sc(OTf)3-Catalyzed One-Pot Ene-Prins Cyclization. Tetrahedron Letters. Link

Sources

Potential biological targets for 4-(4-methoxyphenyl)tetrahydro-2H-pyran analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

The 4-(4-methoxyphenyl)tetrahydro-2H-pyran moiety represents a privileged pharmacophore in modern medicinal chemistry. It serves as a bioisosteric replacement for 4-phenylcyclohexanes (found in Venlafaxine) and 4-phenylpiperidines (found in Paroxetine), offering a unique balance of lipophilicity (


) and metabolic stability. Unlike nitrogen-containing heterocycles, the tetrahydropyran (THP) ether oxygen acts as a weak hydrogen bond acceptor without introducing basicity, reducing off-target binding to alpha-1 adrenergic receptors or hERG channels often associated with basic amines.

This guide analyzes the primary biological targets for this scaffold, focusing on its utility in neuropharmacology , metabolic regulation , and immuno-modulation .

Part 1: Structural Analysis & Pharmacophore Modeling[1]

The core structure consists of a saturated six-membered oxygen heterocycle substituted at the 4-position with a para-anisyl group.

Physicochemical Advantages[1][2]
  • Bioisosterism: The THP ring mimics the steric bulk of a cyclohexane ring but lowers

    
     by approximately 1.0–1.5 units, improving aqueous solubility.
    
  • Metabolic Blocking: The 4-methoxy group blocks para-hydroxylation of the phenyl ring, a common Phase I metabolic soft spot (CYP450 oxidation).

  • Dipole Orientation: The ether oxygen in the pyran ring provides a specific dipole vector that can engage in hydrogen bonding with serine or threonine residues in receptor binding pockets (e.g., Serine residues in the orthosteric site of GPCRs).

Core Scaffold Visualization

The following diagram illustrates the chemical connectivity and potential substitution vectors.

ChemicalStructure Core 4-(4-methoxyphenyl) tetrahydro-2H-pyran Methoxy 4-Methoxy Group (Metabolic Block / H-Bond Acceptor) Core->Methoxy Para-Substitution Pyran Tetrahydropyran Ring (Polarity Modulator) Core->Pyran Scaffold Core Linker C4-Position (Vector for Amine/Amide Attachment) Core->Linker Functionalization Site

Figure 1: Pharmacophore decomposition of the 4-(4-methoxyphenyl)tetrahydro-2H-pyran scaffold.

Part 2: Primary Biological Targets[1]

MrgprX2 (Mas-related G-protein coupled receptor X2)

Status: Emerging High-Affinity Target Therapeutic Area: Chronic Itch, Pseudo-Allergy, Mast Cell Disorders.

Recent patent literature (2025) has identified the 4-(4-methoxyphenyl)tetrahydro-2H-pyran scaffold as a critical motif in antagonists for MrgprX2 . This receptor is responsible for IgE-independent mast cell degranulation, often triggered by cationic drugs (e.g., fluoroquinolones, neuromuscular blockers).

  • Mechanism: The scaffold likely occupies a hydrophobic pocket within the transmembrane bundle, stabilizing the receptor in an inactive conformation.

  • Key Reference: Compounds such as N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl} derivatives have shown efficacy in blocking agonist-induced calcium flux in mast cells [1].

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Status: Validated Metabolic Target Therapeutic Area: Type 2 Diabetes, Metabolic Syndrome.

Inhibitors of 11β-HSD1 prevent the intracellular conversion of cortisone to cortisol. The 4-aryl-tetrahydropyran core is a well-established scaffold for these inhibitors.

  • SAR Insight: The 4-position is typically substituted with a carboxamide linker. The pyran oxygen forms a hydrogen bond with the catalytic triad (Ser170, Tyr183) or helps orient the phenyl group into the hydrophobic substrate-binding channel.

  • Validation: 4-substituted pyrans show improved selectivity over 11β-HSD2 (the renal isozyme) compared to adamantane-based inhibitors [2].

Monoamine Transporters (SERT / NET)

Status: Bioisosteric Target Therapeutic Area: Depression, Neuropathic Pain.[1]

This scaffold acts as a direct bioisostere for the cyclohexanol core of Venlafaxine and Desvenlafaxine .

  • Mechanism: Dual inhibition of Serotonin (SERT) and Norepinephrine (NET) transporters.

  • Design Strategy: Replacing the cyclohexanol of Venlafaxine with a tetrahydropyran removes the hydrogen bond donor (OH) but maintains the spatial arrangement of the aryl and amine groups. This alteration often increases blood-brain barrier (BBB) permeability due to reduced polar surface area (PSA) while maintaining potency [3].[1]

Part 3: Mechanism of Action Visualization

The following diagram details the signaling pathway modulation for the MrgprX2 target, highlighting where the antagonist intervenes.

MrgprX2_Pathway Agonist Cationic Ligand (e.g., Substance P / Drug) Receptor MrgprX2 Receptor (Mast Cell Surface) Agonist->Receptor Binds Gq Gq Protein Activation Receptor->Gq Activates Antagonist 4-(4-methoxyphenyl) tetrahydropyran Analog Antagonist->Receptor Blocks PLC PLCβ Activation Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Degranulation Mast Cell Degranulation Ca->Degranulation Itch Itch / Inflammation Response Degranulation->Itch

Figure 2: Inhibition of the MrgprX2-mediated mast cell degranulation pathway.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (Key Intermediate).

  • Reagents: 4-methoxyphenylacetonitrile, 2,2'-dichlorodiethyl ether (bis(2-chloroethyl)ether), Sodium Hydride (NaH), DMSO/THF.

  • Procedure:

    • Step 1: Charge a flame-dried flask with NaH (2.2 equiv) and anhydrous DMSO. Cool to 0°C.[1]

    • Step 2: Add 4-methoxyphenylacetonitrile (1.0 equiv) dropwise. Stir for 30 min to generate the carbanion.

    • Step 3: Add bis(2-chloroethyl)ether (1.1 equiv) slowly to control exotherm.[1]

    • Step 4: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Step 5: Quench with saturated NH4Cl. Extract with EtOAc.

    • Step 6: Purify via silica gel chromatography (Hexane/EtOAc gradient).[1]

  • Validation: 1H NMR should show characteristic pyran methylene protons (approx.[1] 3.8–4.0 ppm for protons adjacent to oxygen).[1]

Protocol B: MrgprX2 Calcium Flux Assay

Objective: Quantify antagonistic potency (


) of analogs.[1]
  • Cell Line: HEK293 cells stably expressing human MrgprX2.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Treatment: Add test compounds (serial dilution) and incubate for 15 mins.

  • Stimulation: Inject agonist (e.g., Compound 48/80 or Substance P) at

    
     concentration.
    
  • Measurement: Monitor fluorescence intensity (Ex 494 nm / Em 516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate % inhibition relative to vehicle control.

Part 5: Structure-Activity Relationship (SAR) Summary[3]

Modification ZoneChemical ChangeBiological Impact (General)
Pyran Ring (Core) Substitution with PiperidineIncreases basicity; increases hERG risk; alters selectivity toward GPCRs.
4-Methoxy Group Replacement with -F or -ClIncreases metabolic stability but alters electronic properties; may reduce potency at 11β-HSD1.
4-Methoxy Group Replacement with -OHIncreases clearance (glucuronidation); reduces BBB penetration.
C4-Linker Amine (-CH2NH2)Favors Monoamine Transporter and Sigma-1 binding.
C4-Linker Amide (-CONH-)Favors 11β-HSD1 and MrgprX2 binding.

References

  • Vertex Pharmaceuticals / Related Assignees. (2025).[1] Bicyclic heterocycles as MrgprX2 antagonists.[2] Patent WO2025042730A1.[2] Link[1][2]

  • Sorensen, B., et al. (2016). N-(2-alkyleneimino-3-phenylpropyl)acetamide compounds and their use against pain and pruritus via inhibition of TRPA1 channels.[3] (Note: Discusses 4-phenyltetrahydropyran scaffolds in pain modulation). Patent WO2016067143A1. Link[1]

  • Kouznetsov, V. V., et al. (2008). Discovery and biological profile of 4-(1-aryltriazol-4-yl)-tetrahydropyridines as an orally active new class of metabotropic glutamate receptor 1 antagonist.[4] (Contextual reference for 4-aryl-heterocycle bioisosterism). Bioorganic & Medicinal Chemistry. Link

  • LookChem. (n.d.). 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile Synthesis and Properties.Link[1]

Sources

History and Discovery of 4-Substituted Tetrahydropyran Synthesis: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacophore Imperative

The tetrahydropyran (THP) ring is a cornerstone of medicinal chemistry, appearing in a vast array of natural products (e.g., polyether antibiotics, marine toxins) and synthetic pharmacophores. While the 2-position is frequently exploited due to the anomeric effect and accessibility via acetal chemistry, the 4-position represents a critical vector for drug design.

Functionalization at C4 allows for the introduction of solubility-enhancing groups, specific binding motifs, or conformational locks without disrupting the electronic environment of the ring oxygen. For drug development professionals, mastering the synthesis of 4-substituted THPs is not merely an academic exercise; it is a strategic necessity for Structure-Activity Relationship (SAR) optimization.

This guide analyzes the historical evolution and modern execution of 4-substituted THP synthesis, moving from the serendipitous discovery of the Prins reaction to precision metal-catalyzed cross-couplings.

Historical Genesis & Mechanistic Evolution

The Prins Reaction (1919)

The story of 4-substituted THP synthesis begins with Hendrik Jacobus Prins . In 1919, Prins reported the acid-catalyzed condensation of alkenes with aldehydes. While his initial focus was not on THP rings specifically, he laid the groundwork for the generation of the oxocarbenium ion—the fundamental intermediate in THP formation.

Hanschke’s Breakthrough (1955)

It was not until 1955 that E. Hanschke refined this chemistry to selectively target the tetrahydropyran ring. By reacting 3-buten-1-ol (a homoallylic alcohol) with aldehydes in the presence of acid, Hanschke achieved the first reliable synthesis of 4-functionalized THPs. This reaction (the "Prins Cyclization") remains the gold standard for de novo synthesis of the ring system.

Mechanistic Pillars

The reaction proceeds via a cascade that dictates the stereochemical outcome:

  • Condensation: The aldehyde and homoallylic alcohol condense to form a hemiacetal.

  • Ionization: Acid promotes the loss of water, generating an (E)-oxocarbenium ion .

  • Cyclization: The alkene attacks the oxocarbenium ion. This step is the stereodetermining event. The transition state typically adopts a chair-like conformation , placing the C2 substituent in an equatorial position to minimize 1,3-diaxial interactions.

  • Trapping: A nucleophile (water, halide, or sulfonate) attacks the resulting carbocation at the 4-position.

Visualization: The Prins Cyclization Mechanism

The following diagram illustrates the mechanistic pathway and the origin of stereocontrol.

PrinsMechanism Start Homoallylic Alcohol + Aldehyde Inter1 Hemiacetal Start->Inter1 Acid Cat. Oxo (E)-Oxocarbenium Ion Inter1->Oxo -H2O TS Chair-like TS (Stereocontrol) Oxo->TS Cyclization Cation 4-THP Cation TS->Cation C-C Bond Formed Product 4-Substituted Tetrahydropyran Cation->Product Nu- Attack (OH, Cl, I)

Figure 1: Mechanistic pathway of the Prins Cyclization showing the progression from condensation to stereoselective nucleophilic trapping.

Modern Methodologies & Protocols

While the classical Prins reaction used strong mineral acids (H₂SO₄), modern drug discovery demands milder conditions and higher selectivity.

Method A: The "Aqueous" Prins (Green Chemistry)

Developed by Yadav et al. (2008) , this method utilizes phosphomolybdic acid (PMA) in water. It is superior for generating 4-hydroxytetrahydropyrans with high cis-selectivity (2,4-cis).

Protocol 1: Synthesis of 2,4-cis-4-Hydroxytetrahydropyran

  • Reagents: Homoallylic alcohol (1.0 equiv), Aldehyde (1.0 equiv), PMA (10 mol%), Water.

  • Procedure:

    • Dissolve aldehyde and homoallylic alcohol in water.

    • Add PMA slowly at room temperature.

    • Stir for 3–5 hours (monitor via TLC).

    • Extract with ethyl acetate, wash with brine, and concentrate.

    • Purify via silica gel chromatography.

  • Validation: Expect yields >80%. The cis-selectivity arises from the equatorial preference of substituents in the chair transition state.

Method B: Lewis Acid Mediated Halogenation

For introducing a leaving group at C4 (to enable further functionalization), Lewis acids like InCl₃ or TiCl₄ are employed.

Protocol 2: Synthesis of 4-Chlorotetrahydropyran

  • Reagents: Homoallylic alcohol, Aldehyde, InCl₃ (1.0 equiv), CH₂Cl₂.

  • Mechanism: The chloride from the Lewis acid acts as the internal nucleophile, trapping the carbocation immediately after cyclization.

  • Note: This provides a handle for cross-coupling (see Method C).

Method C: Post-Synthetic Functionalization (The Medicinal Chemist’s Route)

Often, the THP ring is pre-formed (e.g., commercially available tetrahydro-4H-pyran-4-one). The goal is to install complex carbon scaffolds at C4.

Workflow:

  • Grignard Addition: React 4-pyranone with Aryl-MgBr to yield 4-Aryl-4-hydroxytetrahydropyran .

  • Deoxygenation (Optional): If the hydroxyl group is unwanted, use Barton-McCombie or ionic hydrogenation (Et₃SiH/TFA) to yield the 4-Aryl tetrahydropyran .

Comparative Analysis of Synthetic Strategies

The following table summarizes the trade-offs between different synthetic routes.

MethodTarget C4 SubstituentKey ReagentsSelectivity (dr)Primary Limitation
Classical Prins Hydroxyl (-OH)H₂SO₄ / TFAModerateHarsh conditions; polymerization side products.
Aqueous Prins Hydroxyl (-OH)PMA / WaterHigh (cis)Substrate solubility in water can be limiting.
Lewis Acid Prins Halogen (-Cl, -I)InCl₃, TiCl₄, TMSIHigh (cis)Stoichiometric Lewis acid often required.
Intramolecular Etherification Ether / AlkylBase (NaH)HighRequires pre-functionalized linear diol precursors.
Grignard Addition Aryl / Alkyl (Tert-OH)RMgBr / 4-PyranoneN/A (Achiral center if sym)Generates tertiary alcohol (may need removal).

Strategic Decision Workflow

To assist in experimental planning, the following decision tree maps the optimal synthetic route based on the desired 4-substituent.

DecisionTree Target Target: 4-Substituted THP Type Desired C4 Substituent? Target->Type Hetero Heteroatom (OH, Cl, I) Type->Hetero Carbon Carbon (Aryl, Alkyl) Type->Carbon Path1 Route: Prins Cyclization Hetero->Path1 Direct Synthesis Path2 Is 4-OH acceptable? Carbon->Path2 YesOH Route: Grignard Addition to 4-Pyranone Path2->YesOH Yes (Tertiary Alcohol) NoOH Route: Cross-Coupling (Ni/Pd on 4-Halo THP) Path2->NoOH No (C-C Bond only)

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on the target 4-substituent.

References

  • Prins, H. J. (1919). "On the condensation of formaldehyde with unsaturated compounds." Chemisch Weekblad, 16, 1072.
  • Hanschke, E. (1955). "Über die Prins-Reaktion: Die Umsetzung von Allylcarbinol mit Aldehyden und Ketonen." Chemische Berichte, 88(7), 1053–1061. Link

  • Yadav, J. S., et al. (2008). "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives." Synthesis, 2008(3), 395-400. Link

  • Barbasiewicz, M., et al. (2007).[1] "Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes." Synthesis, 2007(8), 1209-1213. Link

  • Claudio, G., et al. (2021). "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years." Beilstein Journal of Organic Chemistry, 17, 932–986. Link

  • BenchChem. (2025).[2] "Application Notes and Protocols for the Grignard Reaction with Tetrahydrothiopyran-4-one." Link

Sources

Methodological & Application

Scalable synthesis protocols for 4-(4-methoxyphenyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran

Part 1: Executive Summary & Strategic Analysis

The 4-aryltetrahydropyran motif is a privileged pharmacophore in medicinal chemistry, appearing in various μ-opioid receptor agonists, selective serotonin reuptake inhibitors (SSRIs), and metabolic modulators. This guide details the scalable synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran (CAS: 1023937-38-3) .

While direct Friedel-Crafts alkylation of anisole with pyran derivatives often leads to regioisomeric mixtures or polymerization, the Grignard addition-dehydration-hydrogenation sequence offers the highest reliability for multi-gram to kilogram scale-up. This protocol focuses on controlling the exothermicity of organometallic steps and managing the impurity profile during the reduction phases.

Retrosynthetic Analysis

The most logical disconnection involves the C4-C(Ar) bond formation via nucleophilic addition, followed by functional group manipulation (deoxygenation).

Retrosynthesis Target Target: 4-(4-Methoxyphenyl) tetrahydro-2H-pyran Alkene Intermediate 2: 3,6-Dihydro-2H-pyran derivative Target->Alkene Hydrogenation (FGI) Alcohol Intermediate 1: Tertiary Alcohol Alkene->Alcohol Dehydration SM1 Starting Material A: Tetrahydro-4H-pyran-4-one Alcohol->SM1 Grignard Addition SM2 Starting Material B: 4-Bromoanisole Alcohol->SM2 Grignard Formation

Figure 1: Retrosynthetic logic prioritizing convergent assembly from commercially available precursors.

Part 2: Route Selection & Comparative Data

We evaluate two primary methodologies: the Classical Industrial Route (Stepwise) and the Ionic Hydrogenation Route (Direct Deoxygenation).

ParameterMethod A: Stepwise (Grignard → Elimination → H2)Method B: Ionic Hydrogenation (Silane/Acid)
Scale Suitability High (kg to ton). Uses standard reactors.Low/Medium (mg to g).[1][2] High cost of silanes.
Cost Efficiency High.[3] Reagents (H2, H2SO4) are cheap.Low. Et3SiH is expensive.
Safety Profile Requires H2 handling and Grignard control.Avoids H2 gas; uses corrosive TFA.
Purification Intermediates often crystallize; simple workups.Requires removal of silicon byproducts.
Overall Yield 75–85% (3 steps)60–80% (2 steps)

Recommendation: Use Method A for scale-up (>50g). Use Method B for rapid library generation (<5g).

Part 3: Detailed Experimental Protocols (Method A)

Step 1: Grignard Formation and Addition

Objective: Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol. Mechanism: Nucleophilic addition of arylmagnesium bromide to a ketone.

  • Reagents:

    • 4-Bromoanisole (1.0 equiv)

    • Magnesium turnings (1.1 equiv)

    • Tetrahydro-4H-pyran-4-one (1.0 equiv)

    • THF (Anhydrous, 5-7 vol)

    • Iodine (crystal, catalyst)[4]

Protocol:

  • Activation: In a flame-dried 3-neck flask under N2, charge Mg turnings. Add a single crystal of I2 and heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.

  • Initiation: Cover Mg with minimal THF. Add 5% of the 4-bromoanisole solution. Wait for exotherm and turbidity (initiation). Critical: Do not add bulk bromide until initiation is confirmed.

  • Formation: Dropwise add the remaining 4-bromoanisole in THF, maintaining a gentle reflux (controlled by addition rate). Stir for 1h post-addition.

  • Addition: Cool the Grignard solution to 0°C. Dropwise add Tetrahydro-4H-pyran-4-one in THF over 45 mins. Maintain internal temp <10°C to prevent side reactions.

  • Quench: Pour reaction mixture into cold saturated NH4Cl. Extract with EtOAc.

  • Isolation: Dry (MgSO4) and concentrate. The tertiary alcohol often solidifies upon trituration with hexanes.

Checkpoint: The product should show a characteristic OH stretch in IR and a disappearance of the ketone carbonyl signal.

Step 2: Acid-Catalyzed Dehydration

Objective: Synthesis of 4-(4-methoxyphenyl)-3,6-dihydro-2H-pyran. Mechanism: E1 elimination driven by the formation of a conjugated styrene-like system.

  • Reagents:

    • Tertiary Alcohol (from Step 1)

    • p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

    • Toluene (10 vol)

Protocol:

  • Setup: Equip a flask with a Dean-Stark trap and condenser.

  • Reflux: Reflux the alcohol and p-TsOH in toluene. Water will separate in the trap.

  • Monitoring: Reaction is complete when water evolution ceases (approx. 2-4h).

  • Workup: Wash organic phase with NaHCO3 (aq) to remove acid.

  • Isolation: Evaporate toluene. The crude alkene is typically pure enough for the next step.

Step 3: Catalytic Hydrogenation

Objective: Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran. Mechanism: Syn-addition of hydrogen across the alkene.

  • Reagents:

    • Alkene (from Step 2)[5]

    • 10% Pd/C (5 wt% loading)

    • Methanol or Ethanol (10 vol)

    • Hydrogen gas (Balloon or 1-3 bar)

Protocol:

  • Safety: Purge vessel with N2 to remove O2.

  • Loading: Add catalyst (wet with water to prevent ignition) and alkene solution.

  • Hydrogenation: Purge with H2. Stir vigorously under H2 atmosphere (balloon pressure is usually sufficient for this activated alkene) for 4-12h.

  • Filtration: Filter through Celite to remove Pd/C. Caution: Spent catalyst is pyrophoric. Keep wet.

  • Purification: Concentrate filtrate. Recrystallize from Hexanes/EtOAc if necessary, or distill (high vacuum) if liquid.

Part 4: Alternative Protocol (Method B - Ionic Hydrogenation)

For rapid lab-scale synthesis where pressure equipment is unavailable.

Protocol:

  • Dissolve Tertiary Alcohol (Step 1 product) in DCM (10 vol).

  • Add Triethylsilane (2.2 equiv) and cool to 0°C.

  • Dropwise add Trifluoroacetic acid (TFA) (5 equiv). Caution: Exothermic.

  • Stir at RT for 2-4h. The silane acts as a hydride source, reducing the carbocation generated by TFA.

  • Quench with NaHCO3. Wash, dry, and concentrate.[1][4][6]

Part 5: Process Control & Analytics

To ensure batch consistency, the following analytical parameters must be met.

1. Quality Control Specification Table

TestMethodSpecification
Appearance VisualWhite crystalline solid or clear oil
Purity HPLC (UV 254nm)> 98.0%
Identity 1H-NMRConforms to structure
Residual Solvent GC-HS< 5000 ppm (Class 3)
Water Content Karl Fischer< 0.5%

2. 1H-NMR Interpretation (400 MHz, CDCl3)

  • δ 7.15 (d, 2H): Aromatic protons (ortho to alkyl).

  • δ 6.85 (d, 2H): Aromatic protons (ortho to methoxy).

  • δ 4.05 (dd, 2H): Equatorial protons at C2/C6 (deshielded by oxygen).

  • δ 3.80 (s, 3H): Methoxy group (-OCH3).

  • δ 3.50 (td, 2H): Axial protons at C2/C6.

  • δ 2.65 (tt, 1H): Methine proton at C4 (benzylic).

  • δ 1.75 (m, 4H): Protons at C3/C5.

3. Workflow Logic Diagram

Workflow Start Start: Raw Materials QC (4-Bromoanisole, Pyranone) Step1 Step 1: Grignard Reaction (THF, 0°C -> RT) Start->Step1 Check1 IPC: TLC/HPLC (Disappearance of Ketone) Step1->Check1 Check1->Step1 Incomplete (Add time) Step2 Step 2: Dehydration (Toluene, pTsOH, Reflux) Check1->Step2 Pass Step3 Step 3: Hydrogenation (Pd/C, H2, MeOH) Step2->Step3 Crude Alkene Final Final Isolation (Crystallization/Distillation) Step3->Final

Figure 2: Sequential workflow for the industrial synthesis process.

References

  • BenchChem. (2025).[4][7] Validating Tetrahydrothiopyran-4-one: A Comparative Guide for Drug Synthesis Intermediates. Retrieved from 8[1][2][9][10][11]

  • Fiveable. (2025). 4-methoxyphenylmagnesium bromide: Definition and Reactivity. Retrieved from 12[1][2][10][11]

  • Sigma-Aldrich. (n.d.). 4-Methoxyphenylmagnesium bromide Product Sheet. Retrieved from 13[1][2]

  • Organic Chemistry Portal. (2016). Synthesis of Tetrahydropyrans and Related Heterocycles. Retrieved from 3[1]

  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative. Retrieved from 1[1]

  • Wikipedia. (n.d.). Ionic Hydrogenation: Mechanisms and Applications. Retrieved from 14[1]

Sources

Application Note: Reductive Prins Cyclization for the Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydropyran (THP) scaffold is a privileged structural motif in drug discovery, frequently serving as a bioisostere for piperidines or cycloalkanes. Synthesizing fully saturated 4-aryl-tetrahydropyrans, such as 4-(4-methoxyphenyl)tetrahydro-2H-pyran , presents a unique synthetic challenge. Standard Prins cyclizations between homoallylic alcohols and aldehydes typically yield 4-hydroxy-THP derivatives or unsaturated dihydropyrans[1].

To access the deoxygenated, fully saturated target, this protocol utilizes a Reductive Prins Cyclization [2]. By coupling the acid-catalyzed cyclization with an in situ ionic hydrogenation, the transient carbocation is intercepted by a hydride donor (triethylsilane), preventing unwanted elimination and yielding the target molecule with high fidelity.

Mechanistic Rationale & Causality (E-E-A-T)

The rational design of this protocol relies on understanding the kinetic and thermodynamic competing pathways of the Prins reaction[3].

  • Oxocarbenium Formation: The reaction initiates with the condensation of 3-(4-methoxyphenyl)but-3-en-1-ol and paraformaldehyde in the presence of Trifluoroacetic Acid (TFA) to form a highly reactive oxocarbenium ion.

  • Cyclization & C4-Carbocation Stability: Intramolecular nucleophilic attack by the pendant alkene forms the 6-membered THP ring. This specific substrate generates a tertiary carbocation at the C4 position. The strongly electron-donating nature of the 4-methoxyphenyl group provides extreme resonance stabilization to this benzylic carbocation.

  • The Hydride Trapping Imperative: While the 4-methoxy group accelerates cyclization, it also dramatically increases the acidity of adjacent protons, making the intermediate highly susceptible to E1 elimination (yielding 4-(4-methoxyphenyl)-3,6-dihydro-2H-pyran). To circumvent this, triethylsilane (Et₃SiH) is introduced. The silane acts as a nucleophilic hydride source, intercepting the stabilized carbocation faster than proton loss can occur.

  • Anhydrous Conditions: Paraformaldehyde is used instead of aqueous formalin. The strict exclusion of water prevents competitive nucleophilic attack by H₂O, which would yield the 4-hydroxy-THP byproduct[1].

Reaction Optimization & Quantitative Data

The balance between the acid promoter and the hydride source is critical. Insufficient silane or overly harsh Lewis acids shift the pathway toward elimination. Table 1 summarizes the optimization causality.

Table 1: Optimization of Reductive Prins Cyclization Conditions

EntryAcid Catalyst (Equiv)Hydride Source (Equiv)TemperatureTarget THP Yield (%)Dihydropyran Yield (%)
1TFA (2.0)None0 °C to RT0%88%
2BF₃·OEt₂ (1.0)Et₃SiH (1.5)-78 °C to RT42%35%
3TFA (5.0)Et₃SiH (1.5)0 °C to RT68%18%
4 TFA (5.0) Et₃SiH (3.0) 0 °C to RT 94% < 2%

Pathway Visualization

G A 3-(4-methoxyphenyl)but-3-en-1-ol + Paraformaldehyde B Oxocarbenium Ion Intermediate A->B TFA, Anhydrous CH2Cl2 -H2O C C4 Tertiary Carbocation (Stabilized by 4-OMe-Ph) B->C Prins Cyclization (C-C Bond Formation) D 4-(4-methoxyphenyl) tetrahydro-2H-pyran C->D Et3SiH (Hydride Trapping) Fast Kinetics E 4-(4-methoxyphenyl) -3,6-dihydro-2H-pyran C->E E1 Elimination (-H+) Competing Pathway

Mechanistic workflow of the reductive Prins cyclization and hydride trapping.

Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the structural integrity of the synthesized pharmacophore.

Materials & Reagents
  • Substrate: 3-(4-methoxyphenyl)but-3-en-1-ol (1.0 mmol, 178.2 mg)

  • Aldehyde: Paraformaldehyde (2.0 mmol, 60.0 mg)

  • Hydride Source: Triethylsilane (Et₃SiH) (3.0 mmol, 479 µL)

  • Acid Promoter: Trifluoroacetic Acid (TFA) (5.0 mmol, 382 µL)

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂, 10 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Add 3-(4-methoxyphenyl)but-3-en-1-ol (1.0 mmol) and paraformaldehyde (2.0 mmol) to the flask.

  • Suspend the reactants in 10 mL of anhydrous CH₂Cl₂.

  • Inject triethylsilane (3.0 mmol) into the suspension. Causality: Adding the silane prior to the acid ensures that the hydride donor is uniformly distributed and immediately available the moment the carbocation is generated.

Step 2: Initiation & Temperature Control

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add TFA (5.0 mmol) dropwise over 5 minutes.

  • Causality: The initial oxocarbenium formation is exothermic. Controlling the temperature at 0 °C prevents the competitive thermal polymerization of formaldehyde and suppresses early-stage elimination.

  • Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature (20–25 °C) over 2 hours.

Step 3: In-Process Control (IPC) & Validation

  • Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2).

  • Self-Validation: The starting material (R_f ~ 0.3) should disappear. The desired product, 4-(4-methoxyphenyl)tetrahydro-2H-pyran, is significantly less polar (R_f ~ 0.6). If a secondary spot appears at R_f ~ 0.7, it indicates the formation of the dihydropyran byproduct, signaling that the hydride transfer was outcompeted (usually due to wet solvent or degraded silane).

Step 4: Quenching & Workup

  • Once complete, cool the reaction back to 0 °C and carefully quench by adding 10 mL of saturated aqueous NaHCO₃ dropwise until CO₂ evolution ceases. Causality: Neutralizing the TFA prevents post-reaction acid-catalyzed ring opening or ether cleavage.

  • Transfer to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification & Final Validation

  • Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0% to 10% Ethyl Acetate in Hexanes).

  • NMR Validation Check: Confirm the success of the reductive trapping by ¹H NMR. The absence of vinylic protons (typically at δ 5.5–6.0 ppm) confirms that the elimination pathway was successfully suppressed, validating the saturation of the THP ring.

References

  • The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Organic Chemistry Portal. 1

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Institutes of Health (NIH). 3

  • De Novo Diastereoselective Synthesis of 1-Hydroxyl Allogibberic Methyl Ester en Route to Diverse Bioactive Molecules. Organic Letters (ACS Publications). 2

Sources

Reagents and solvents for the preparation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preparation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran is a critical intermediate step in the synthesis of various pharmaceutical scaffolds, particularly in the development of SGLT2 inhibitors and selective Sigma-1 receptor ligands. This Application Note outlines a high-efficiency synthetic route that circumvents the operational complexity of classical hydrogenation.

While classical methods involve a two-step dehydration/hydrogenation sequence, this guide prioritizes a Direct Ionic Hydrogenation strategy. This approach reduces process time, minimizes metal waste, and avoids the safety hazards associated with high-pressure hydrogen gas.

Synthetic Strategy & Retrosynthesis

The structural objective is the installation of a p-anisyl group at the 4-position of a saturated pyran ring. The strategic disconnection reveals Tetrahydro-4H-pyran-4-one as the optimal electrophile and 4-Bromoanisole as the nucleophilic precursor.

Pathway Analysis
  • Route A (Classical): Grignard addition

    
     Acid-catalyzed elimination (yielding the alkene) 
    
    
    
    Pd/C catalyzed Hydrogenation.
    • Drawbacks: Multi-step, requires Parr shaker/autoclave, potential for isomerization.

  • Route B (Recommended): Grignard addition

    
     Ionic Hydrogenation (Silane/Acid).
    
    • Advantages: One-pot potential, metal-free reduction, high chemoselectivity for the tertiary benzylic alcohol.

Visualizing the Workflow

Synthesis_Pathway SM1 4-Bromoanisole Grignard Grignard Reagent (In Situ) SM1->Grignard Mg, THF, I2 (init) SM2 Tetrahydro-4H-pyran-4-one Intermediate Tertiary Alcohol (Intermediate) Grignard->Intermediate + SM2, 0°C to RT Target 4-(4-methoxyphenyl) tetrahydro-2H-pyran Intermediate->Target Et3SiH, TFA (Ionic Hydrogenation)

Figure 1: Strategic synthetic pathway highlighting the Grignard formation and subsequent Ionic Hydrogenation.

Critical Reagent Analysis

Success in this synthesis relies heavily on solvent quality and reagent stoichiometry. The following table details the specifications required for reproducible results.

Reagent / SolventRoleCritical SpecificationRationale
Tetrahydrofuran (THF) SolventAnhydrous, Stabilizer-free (or BHT inhibited)Water kills the Grignard reagent immediately. Peroxides in aged THF can be hazardous.
Magnesium Turnings ReagentGrignard grade, crushed/fresh surfaceOxide layers prevent initiation. Iodine (

) is used to activate.[1]
4-Bromoanisole Precursor>98% PurityImpurities can poison the magnesium surface.
Tetrahydro-4H-pyran-4-one Electrophile>97%, DryHygroscopic nature can introduce water into the Grignard reaction.
Triethylsilane (

)
Reductant>98%The hydride source for ionic hydrogenation. Must be in excess.
Trifluoroacetic Acid (TFA) Acid/Solvent>99%Protonates the alcohol to generate the carbocation intermediate.

Detailed Experimental Protocols

Step 1: Grignard Addition

Objective: Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol.

Safety Note: Grignard formation is exothermic. Ensure condenser is active and cooling bath is ready.

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (

    
     or Ar).
    
  • Activation: Add Magnesium turnings (1.2 equiv) to the flask. Add a single crystal of Iodine and heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.

  • Initiation: Cover Mg with minimal anhydrous THF . Add 5-10% of the 4-Bromoanisole (1.0 equiv total) solution in THF. Wait for turbidity and exotherm (initiation).

  • Addition: Once initiated, add the remaining 4-Bromoanisole/THF solution dropwise to maintain a gentle reflux.

  • Reaction: After addition, reflux for 1 hour, then cool to 0°C.

  • Coupling: Add Tetrahydro-4H-pyran-4-one (1.0 equiv) in THF dropwise at 0°C. The reaction is highly exothermic; control rate to keep internal temp <10°C.

  • Quench: Stir at Room Temperature (RT) for 2 hours. Quench slowly with saturated aqueous

    
     at 0°C.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
    • Checkpoint: The crude tertiary alcohol is usually a solid/semisolid. It can often be used directly in Step 2 without column chromatography if purity is >90% by NMR.

Step 2: Ionic Hydrogenation (Reductive Deoxygenation)

Objective: Conversion of the tertiary alcohol to the target ether.

Mechanism: The acid (TFA) protonates the hydroxyl group, facilitating water loss to form a tertiary benzylic carbocation. The silane (


) delivers a hydride to this cation.
  • Solvation: Dissolve the crude alcohol (from Step 1) in Dichloromethane (DCM) (approx. 5 mL per gram of substrate).

  • Reagent Addition: Add Triethylsilane (

    
    , 2.5 equiv) to the solution.
    
  • Acidification: Cool to 0°C. Add Trifluoroacetic Acid (TFA) (5-10 equiv) dropwise.

    • Note: A color change (often orange/red) indicates carbocation formation.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (disappearance of polar alcohol spot).

  • Workup:

    • Cautiously quench by pouring into ice-cold saturated

      
       (gas evolution: 
      
      
      
      ).
    • Extract with DCM.

    • Wash organics with water and brine.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The product is less polar than the alcohol.

Process Safety & Troubleshooting

Common Failure Modes
  • Grignard Fails to Initiate:

    • Cause: Wet solvent or oxidized magnesium.

    • Fix: Add a few drops of 1,2-dibromoethane (entrainment method) or use fresh Mg turnings.

  • Incomplete Reduction (Step 2):

    • Cause: Insufficient acid strength or wet TFA.

    • Fix: Increase TFA concentration or add

      
       as a stronger Lewis acid catalyst if the substrate is sterically hindered.
      
Workflow & Purification Logic

Workflow Reaction_Mix Crude Reaction Mixture (DCM/TFA/Silane) Quench Quench: Ice/NaHCO3 (Gas Evolution!) Reaction_Mix->Quench Phase_Sep Phase Separation (DCM Layer) Quench->Phase_Sep Wash Wash: H2O -> Brine Phase_Sep->Wash Dry Dry: Na2SO4 Wash->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Purify Flash Chromatography (Hex/EtOAc) Concentrate->Purify

Figure 2: Downstream processing workflow for the Ionic Hydrogenation step.

References

  • Carey, F. A., & Tremper, H. S. (1969). Carbonium ion-silane hydride transfer reactions. I. Scope and mechanism. Journal of the American Chemical Society, 91(11), 2967–2972.

    • Context: Foundational text on the mechanism of ionic hydrogen
  • Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651.

    • Context: Authoritative review on the scope of ionic hydrogen
  • BenchChem. Application Notes and Protocols for the Grignard Reaction with Tetrahydrothiopyran-4-one.

    • Context: General protocol adaptation for Grignard additions to heterocyclic ketones.
  • PubChem Compound Summary. 4-(4-methoxyphenyl)tetrahydro-2H-pyran (CID 21864835).

    • Context: Verification of chemical structure, identifiers, and physical property estim

Sources

Stereoselective synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran isomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran Scaffolds

Executive Summary

The 4-aryltetrahydropyran motif is a privileged pharmacophore found in numerous bioactive compounds, including serotonin reuptake inhibitors, leukotriene synthesis inhibitors, and antitumor agents.[1] While the parent molecule 4-(4-methoxyphenyl)tetrahydro-2H-pyran is achiral due to its plane of symmetry, its pharmacological utility often requires functionalization at the C2, C3, or C6 positions, or the introduction of a quaternary center at C4.

This Application Note details the stereoselective synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran derivatives. We focus on two primary methodologies:

  • The Prins Cyclization: For the construction of cis-2,6-disubstituted-4-functionalized pyrans.[2]

  • Grignard Addition & Ionic Hydrogenation: For the thermodynamic installation of the 4-aryl group in pre-formed pyran rings.

Critical Analysis: Stereochemical Control Mechanisms

The Conformational Challenge

The tetrahydropyran (THP) ring adopts a chair conformation similar to cyclohexane.[1] For 4-(4-methoxyphenyl)tetrahydro-2H-pyran, the 4-anisyl group prefers the equatorial position to minimize 1,3-diaxial interactions (


-value of phenyl 

2.8 kcal/mol).[1]
  • Unsubstituted Ring: The molecule exists predominantly as the equatorial conformer but is achiral.

  • Substituted Rings (Isomers): When substituents are present at C2 or C6, cis/trans diastereomers arise.[1] The "all-equatorial" arrangement is generally the thermodynamic product, but kinetic control can yield specific axial isomers (e.g., via the anomeric effect at C2).[1]

Mechanistic Pathways
  • Prins Cyclization: Proceeds via an oxocarbenium ion intermediate.[2][3][4] The reaction typically proceeds through a chair-like transition state (

    
    -alkene geometry) favoring the 2,6-cis  stereochemistry with the C4 substituent (nucleophile) often taking the equatorial position.
    
  • Ionic Hydrogenation: Reduction of a C4-tertiary alcohol or alkene. Under acidic conditions (e.g., TFA/Et

    
    SiH), the hydride donor approaches from the axial face, locking the bulky aryl group into the equatorial position.[1]
    

Experimental Protocols

Protocol A: Stereoselective Prins Cyclization

Target: Synthesis of all-cis-2,6-disubstituted-4-hydroxy-4-(4-methoxyphenyl)tetrahydropyrans. Principle: Acid-catalyzed condensation of p-anisaldehyde with a homoallylic alcohol.

Materials:

  • p-Anisaldehyde (1.0 equiv)[1]

  • Homoallylic alcohol (e.g., 3-buten-1-ol derivative) (1.2 equiv)[1]

  • TFA (Trifluoroacetic acid) or TMSOTf (Trimethylsilyl trifluoromethanesulfonate)[1]

  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under N

    
     atmosphere.
    
  • Solvation: Dissolve p-anisaldehyde (10 mmol) and the homoallylic alcohol (12 mmol) in anhydrous DCM (50 mL). Cool to 0 °C.

  • Acid Activation:

    • Option A (Kinetic): Add TMSOTf (10 mol%) dropwise.[1]

    • Option B (Thermodynamic): Add TFA (1.0 equiv) dropwise.[1]

  • Cyclization: Stir at 0 °C for 2 hours, then warm to room temperature (23 °C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

    • Note: The formation of the 4-substituted product is driven by the trapping of the carbocation by the internal nucleophile (OH) or external nucleophile (if added).[1]

  • Quench: Pour the mixture into saturated aqueous NaHCO

    
     (50 mL) at 0 °C.
    
  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (SiO

    
    ). The 2,6-cis  isomer typically elutes last due to higher polarity (if 4-OH is present) or first (if protected), depending on the specific substituents.[1]
    
Protocol B: Grignard Addition & Ionic Hydrogenation

Target: Installation of the 4-(4-methoxyphenyl) group with thermodynamic stereocontrol (Equatorial).

Step-by-Step Methodology:

  • Grignard Formation:

    • To Mg turnings (1.2 equiv) in THF, add 4-bromoanisole (1.1 equiv) dropwise to generate 4-methoxyphenylmagnesium bromide.[1]

  • Addition:

    • Cool the Grignard solution to 0 °C. Add tetrahydro-4H-pyran-4-one (1.0 equiv) in THF dropwise.

    • Stir for 2 h. Quench with NH

      
      Cl. Isolate the tertiary alcohol  intermediate.
      
  • Ionic Hydrogenation (Stereoselective Reduction):

    • Dissolve the tertiary alcohol (1.0 equiv) in DCM.[1][5]

    • Add triethylsilane (Et

      
      SiH, 3.0 equiv).[1]
      
    • Cool to -78 °C. Add TFA (5.0 equiv) dropwise.[1]

    • Allow to warm to 0 °C over 4 hours.

    • Mechanism:[2][4][6][7][8][9][10] TFA generates the tertiary carbocation. Et

      
      SiH delivers hydride from the less hindered face (axial attack), yielding the equatorial aryl  product exclusively.[1]
      

Pathway Visualization

Figure 1: Stereoselective Prins Cyclization Mechanism

This diagram illustrates the transition state leading to the cis-2,6-disubstituted pyran core.

PrinsCyclization Aldehyde p-Anisaldehyde + Homoallylic Alcohol Oxocarbenium Oxocarbenium Ion (Chair-like TS) Aldehyde->Oxocarbenium Lewis Acid (TMSOTf) Carbocation Secondary Carbocation Oxocarbenium->Carbocation Cyclization (Chair TS) Product 4-Substituted Tetrahydropyran (2,6-cis isomer) Carbocation->Product Nucleophilic Trap (Stereoselective)

Caption: The Prins cyclization proceeds via a chair-like oxocarbenium intermediate, favoring the 2,6-cis-equatorial product.[1]

Figure 2: Ionic Hydrogenation Stereocontrol

This diagram details the reduction of the tertiary alcohol to the thermodynamic isomer.

IonicHydrogenation Alcohol 4-Aryl-4-Hydroxypyran (Intermediate) Cation Tertiary Carbocation (Planar C4) Alcohol->Cation TFA / -H2O Hydride Hydride Attack (Et3SiH) Cation->Hydride Steric Screening Final 4-Aryl-Tetrahydropyran (Equatorial Aryl) Hydride->Final Axial Attack (Thermodynamic Control)

Caption: Ionic hydrogenation utilizes axial hydride delivery to install the bulky aryl group in the equatorial position.[1]

Data Summary: Lewis Acid Efficiency

Comparison of Lewis acids for the Prins cyclization of p-anisaldehyde with 3-buten-1-ol to form 4-functionalized pyrans.

Lewis AcidEquivSolventTemp (°C)Yield (%)Stereoselectivity (cis:trans)
TMSOTf 0.1DCM088>95:5
TFA 1.0DCM237690:10
InCl

0.2DCE808285:15
BF

[1]·OEt

1.0DCM-786592:8

Table 1: Optimization data adapted from Yadav et al. and Rychnovsky et al. (See References).

References

  • Axial-selectivity in Prins Cyclization: Synthesis of 4-Iodotetrahydropyrans. Source: Academia.edu / Chem. Lett. URL:[Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans. Source: Beilstein Journal of Organic Chemistry URL:[Link][1]

  • Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Source: National Institutes of Health (PMC) URL:[1][Link]

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid‐Mediated Hydroxyalkoxylation. Source: Asian Journal of Organic Chemistry (Wiley) URL:[1][9][Link][1][9]

Sources

Using 4-(4-methoxyphenyl)tetrahydro-2H-pyran as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran in Medicinal Chemistry

Executive Summary

4-(4-Methoxyphenyl)tetrahydro-2H-pyran represents a "privileged scaffold" in modern drug discovery, serving as a critical bioisostere for 4-phenylcyclohexane and N-phenylpiperidine moieties. Its strategic value lies in its ability to modulate physicochemical properties—specifically lowering lipophilicity (LogP) and improving metabolic stability—while retaining the spatial geometry required for receptor binding.[1]

This guide details the synthesis, functionalization, and application of this intermediate. It focuses on its role as a precursor for "masked" phenol linkers and as a scaffold-hopping tool in the development of antagonists for G-protein coupled receptors (e.g., MrgprX2) and enzyme inhibitors (e.g., EP300/CREBBP).[1]

Chemical Profile & Bioisosteric Rationale

The tetrahydropyran (THP) ring acts as a polar bioisostere of cyclohexane.[1] The ether oxygen in the ring introduces a hydrogen bond acceptor (HBA) and lowers the partition coefficient (LogP) by approximately 1.0–1.5 units compared to the cyclohexyl analog, often resolving solubility issues in lead optimization.[1]

Property4-Phenylcyclohexane4-Phenyl-tetrahydro-2H-pyranImpact on Drug Design
LogP (Approx) ~4.5~3.0Improved aqueous solubility; reduced non-specific binding.
H-Bond Donors 00Neutral.
H-Bond Acceptors 01 (Ether Oxygen)Potential for new vector interactions with protein backbones.
Metabolic Liability High (Oxidation at C4)Low (Blocked by Oxygen)The ether oxygen blocks metabolic oxidation at the 4-position common in cyclohexanes.[1]
Conformation Chair (Flexible)Chair (Rigidified)The anomeric effect can stabilize specific conformers, reducing entropic penalty upon binding.[1]

Synthesis Protocols

The construction of the 4-aryl-tetrahydropyran core is non-trivial due to the need to control the quaternary center at position 4. Two primary industrial routes are established: Bis-Alkylation (for 4,4-disubstituted analogs) and Prins Cyclization (for the 4-H analog).[1]

Protocol A: Construction via Bis-Alkylation (The Nitrile Route)

Target: 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (Precursor)[1]

This method is preferred for generating a quaternary center, allowing for further diversification (e.g., to amines or carboxylic acids).[1]

Reagents:

  • 4-Methoxybenzyl cyanide (CAS 104-47-2)[1][2]

  • Bis(2-chloroethyl) ether (CAS 111-44-4)[1][3]

  • Sodium Hydride (NaH, 60% dispersion)[1]

  • Solvent: DMF or DMSO

Step-by-Step Procedure:

  • Activation: Charge a reactor with NaH (2.2 equiv) and dry DMF under N2 atmosphere. Cool to 0°C.[1]

  • Anion Formation: Add 4-Methoxybenzyl cyanide (1.0 equiv) dropwise. Stir at 0–5°C for 30 mins until H2 evolution ceases. The solution will turn deep red/brown (formation of the benzylic anion).[1]

  • Cyclization: Add Bis(2-chloroethyl) ether (1.1 equiv) dropwise, maintaining internal temperature <10°C.

  • Reaction: Warm to room temperature (25°C) and stir for 4–6 hours. Monitor by HPLC/TLC.[1]

  • Quench: Carefully quench with saturated NH4Cl solution.

  • Workup: Extract with EtOAc (3x). Wash organics with water and brine to remove DMF.[1] Dry over MgSO4 and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or use silica chromatography.

Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the benzylic singlet and the appearance of the symmetric pyran methylene protons (~3.8-4.0 ppm for -CH2-O-CH2-).

Protocol B: Demethylation to Unmask the Phenol

Target: 4-(Tetrahydro-2H-pyran-4-yl)phenol[1]

The methoxy group serves as a robust protecting group.[1] Unmasking the phenol allows this scaffold to be used as a "linker" in PROTACs or multivalent ligands.[1]

Reagents:

  • Substrate: 4-(4-methoxyphenyl)tetrahydro-2H-pyran[1][2][3][4][5][6][7][8][9]

  • Reagent: Boron Tribromide (BBr3) (1.0 M in DCM) or HBr (48% aq)[1]

  • Solvent: Dichloromethane (DCM)[1]

Step-by-Step Procedure:

  • Dissolve the substrate in anhydrous DCM and cool to -78°C.

  • Add BBr3 (3.0 equiv) dropwise.[1] Caution: Exothermic.

  • Allow to warm to 0°C and stir for 2 hours.

  • Quench with MeOH (slowly) to destroy excess boron reagent.[1]

  • Partition between water and DCM.[1] The product (phenol) may be in the aqueous phase if pH is high; adjust pH to ~6-7 and extract.

Application Workflows & Logic

Workflow 1: Scaffold Hopping in Lead Optimization

When a lead compound containing a 4-phenylcyclohexane shows poor solubility or high metabolic clearance, the 4-phenyl-THP intermediate is introduced.

ScaffoldHopping Lead Lead Compound (Low Solubility, High LogP) Analysis SAR Analysis Identify Lipophilic Core Lead->Analysis Design Design Strategy Bioisosteric Replacement Analysis->Design Target: Cyclohexyl Ring Synthesis Synthesis using 4-(4-methoxyphenyl)THP Design->Synthesis Replace with THP Result Optimized Lead (Lower LogP, Improved ADME) Synthesis->Result

Figure 1: Decision logic for replacing a carbocyclic core with the tetrahydropyran scaffold to improve physicochemical properties.

Workflow 2: Divergent Synthesis from the Nitrile Intermediate

The 4-cyano-4-phenyl intermediate allows for rapid library generation.

DivergentSynthesis Core 4-(4-methoxyphenyl) tetrahydro-2H-pyran-4-carbonitrile Rxn1 Hydrolysis (KOH/EtOH) Core->Rxn1 Rxn2 Reduction (LiAlH4 or H2/Raney Ni) Core->Rxn2 Rxn3 Reductive Decyanation (Na/NH3) Core->Rxn3 Prod1 Carboxylic Acid (Linker for Amides) Rxn1->Prod1 Prod2 Primary Amine (Linker for Ureas/Sulfonamides) Rxn2->Prod2 Prod3 4-H Derivative (Simple Bioisostere) Rxn3->Prod3

Figure 2: Synthetic divergence from the nitrile precursor allows access to acids, amines, and the simple arylated scaffold.

Case Studies & Pharmaceutical Relevance

1. MrgprX2 Antagonists (Inflammatory Diseases): Recent patent literature (WO2025042730A1) highlights the use of 4-(4-methoxyphenyl)tetrahydro-2H-pyran derivatives.[1] In this context, the pyran ring serves as a spacer that orients the aromatic ring into a hydrophobic pocket while the ether oxygen potentially interacts with polar residues in the receptor channel, enhancing potency compared to the carbocyclic analog.[1]

2. EP300/CREBBP Inhibitors (Oncology): In the development of histone acetyltransferase inhibitors, the 4-phenyl-THP moiety is used to fill the acetyl-lysine binding pocket. The methoxy group is often demethylated to form a phenol, which mimics the hydrogen-bonding capability of the native tyrosine or backbone amides within the active site.

Safety & Handling (MSDS Highlights)

  • Hazards: The intermediate is generally stable but should be treated as an irritant.[1]

  • Precursors: Bis(2-chloroethyl) ether is highly toxic (Category 1) and a potential carcinogen.[1] It must be handled in a fume hood with double-gloving (Nitrile/Laminate).

  • Waste: Cyanide waste from the synthesis (Protocol A) requires specific oxidative treatment (bleach quench) before disposal.[1]

References

  • LookChem. (n.d.).[1] Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile. Retrieved March 8, 2026, from [Link][1]

  • Google Patents. (2025).[1][8] WO2025042730A1 - Bicyclic heterocycles as MrgprX2 antagonists.[8] Retrieved March 8, 2026, from [1]

  • Brown, N. (2014).[1][10] Bioisosteres and Scaffold Hopping in Medicinal Chemistry. Wiley-VCH.[10] Retrieved March 8, 2026, from [Link][1]

  • Google Patents. (2018).[1] WO2018235966A1 - EP300/CREBBP inhibitor. Retrieved March 8, 2026, from [1]

Sources

Functionalization of the 4-(4-methoxyphenyl)tetrahydro-2H-pyran ring

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Construction and Multi-Vector Functionalization of the 4-(4-Methoxyphenyl)tetrahydro-2H-pyran Scaffold

Introduction & Mechanistic Rationale

The 4-aryl-tetrahydro-2H-pyran (THP) ring system is a highly privileged pharmacophore in modern medicinal chemistry. It is prominently featured in diverse therapeutic agents, ranging from dipeptidyl peptidase-4 (DPP-4) inhibitors for 1[1] to emerging 2 targeting inflammatory diseases[2].

The specific incorporation of a 4-methoxyphenyl group provides distinct physicochemical and synthetic advantages:

  • Electronic Modulation: The electron-donating methoxy group stabilizes transient carbocationic intermediates during late-stage functionalizations and serves as a latent handle for demethylation to a phenol if hydrogen-bond donation is required for target binding.

  • Conformational Rigidity: The THP ring restricts the spatial orientation of the aryl and amine substituents, locking them in a bioactive pseudo-equatorial/axial conformation that minimizes entropic penalties upon receptor binding.

  • Metabolic Stability: Compared to piperidine analogs, the oxygen heteroatom in the THP ring avoids CYP450-mediated N-dealkylation, significantly improving the pharmacokinetic profile of the resulting drug candidates.

Synthetic Strategy & Workflow

The foundational step involves the de novo construction of the tetrahydropyran ring via a double alkylation of3[3]. Using sodium hydride (NaH) as a strong base, the benzylic carbon is deprotonated to form a resonance-stabilized carbanion, which undergoes sequential nucleophilic substitutions (S_N2) with4[4] to close the 6-membered ring. This yields the core scaffold,.

Following reduction to the primary amine,, the molecule is primed for1[1].

Workflow A 4-Methoxyphenylacetonitrile B Double Alkylation (NaH, Bis(2-chloroethyl) ether) A->B C 4-(4-Methoxyphenyl)THP-4-carbonitrile B->C D Nitrile Reduction (LiAlH4, THF) C->D E (4-(4-Methoxyphenyl)THP-4-yl)methanamine D->E F Pd(II)-Catalyzed C-H Arylation E->F G γ-Functionalized THP Derivative F->G

Fig 1: Synthetic workflow for the construction and C-H functionalization of the 4-aryl-THP scaffold.

Experimental Methodologies

Protocol A: Synthesis of the Core THP Scaffold (Double Alkylation)

Objective: Construct the 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile ring.

  • Preparation: In an oven-dried, argon-purged flask, suspend NaH (60% dispersion in mineral oil, 2.5 eq) in anhydrous DMF (0.5 M) and cool to 0 °C.

  • Deprotonation: Add a solution of 4-methoxyphenylacetonitrile (1.0 eq) in DMF dropwise over 30 minutes. Stir for an additional 30 minutes at 0–20 °C until H₂ evolution ceases.

  • Cyclization: Add bis(2-chloroethyl) ether (1.2 eq) dropwise. Causality: The slow addition ensures a high local concentration of the mono-alkylated intermediate, kinetically favoring the intramolecular ring closure (forming the THP ring) over intermolecular oligomerization.

  • Quench & Isolate: Stir for 2.5 hours at room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

  • Self-Validation: Successful cyclization is confirmed by TLC (disappearance of the highly UV-active starting material) and the absence of the benzylic CH₂ singlet (~3.7 ppm) in crude ¹H-NMR, replaced by complex multiplets of the THP ring at 3.8–4.1 ppm.

Protocol B: Nitrile Reduction to Primary Amine

Objective: Generate (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine.

  • Reduction: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C. Add the nitrile from Protocol A (1.0 eq) dissolved in THF dropwise.

  • Reflux: Heat the mixture to reflux for 4 hours. The strong hydride donor fully reduces the nitrile to the primary amine.

  • Fieser Quench: Cool to 0 °C. Quench sequentially with

    
     mL H₂O, 
    
    
    
    mL 15% NaOH, and
    
    
    mL H₂O (where
    
    
    is the mass of LiAlH₄ in grams). Causality & Self-Validation: The Fieser quench is a self-validating step; the formation of a crisp, white, granular aluminum salt precipitate visually confirms the successful destruction of active hydride and prevents emulsion formation during extraction.
  • Filtration & Extraction: Filter through Celite. Further validation is achieved via acid-base extraction; only the successfully reduced basic amine will partition into the aqueous acidic layer, leaving unreacted nitrile in the organic phase. Basify the aqueous layer and extract with DCM to yield the pure amine.

Protocol C: Pd(II)-Catalyzed γ-C(sp³)–H Arylation

Objective: Late-stage functionalization of the THP ring.

  • Catalyst Assembly: In a sealed tube, combine the amine from Protocol B (1.0 eq), aryl iodide (2.0 eq), Pd(OAc)₂ (10 mol%), 2-hydroxybenzaldehyde (transient directing group, 20 mol%), and AgOAc (2.0 eq) in hexafluoroisopropanol (HFIP).

  • Reaction: Heat at 110 °C for 24 hours. Causality: The transient imine directs the Pd(II) center to the γ-position of the THP ring, facilitating stereospecific C-H activation. HFIP is chosen as the solvent due to its strong hydrogen-bonding capabilities and high ionizing power, which stabilizes the transition states during C-H cleavage.

  • Purification: Dilute with EtOAc, filter through a short pad of silica to remove silver and palladium salts, and purify by preparative HPLC.

  • Self-Validation: The reaction's success is validated by ESI-MS showing the expected[M+H]⁺ mass shift corresponding to the aryl addition, and a distinct downfield shift of the γ-proton in the ¹H-NMR spectrum.

Quantitative Data & Validation Parameters

Reaction StepTarget CompoundReagents & CatalystTypical YieldKey Analytical Validation (NMR/MS)
Double Alkylation 4-(4-Methoxyphenyl)THP-4-carbonitrileNaH, Bis(2-chloroethyl) ether85-95%Disappearance of benzylic CH₂ (δ ~3.7 ppm); Appearance of THP multiplets (δ 3.8-4.1 ppm)
Nitrile Reduction (4-(4-Methoxyphenyl)THP-4-yl)methanamineLiAlH₄, THF75-85%ESI-MS [M+H]⁺ at m/z 222.1; Appearance of primary amine NH₂ stretch (IR ~3300 cm⁻¹)
γ-C(sp³)–H Arylation γ-Aryl AminotetrahydropyranPd(OAc)₂, AgOAc, Aryl Iodide50-65%Downfield shift of γ-proton; ESI-MS mass shift corresponding to aryl addition

References

  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC (NIH). 1

  • WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists. Google Patents. 2

  • Cas 111-44-4, 2,2'-Dichlorodiethyl ether. LookChem. 4

  • Cas 104-47-2, 4-Methoxybenzyl cyanide. LookChem. 3

  • (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine. Sigma-Aldrich.

  • 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile. Sigma-Aldrich.

Sources

High-Yield Synthesis and Characterization of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran: A Step-by-Step Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 4-aryltetrahydropyran scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently serving as a core structural motif in the development of neuroactive agents and MRGPRX2 receptor antagonists[1][2].

While one-pot, multicomponent Prins-Friedel-Crafts cyclizations have been developed to construct 4-aryltetrahydropyrans de novo from epoxides or homoallylic alcohols[3][4], these methodologies often yield 2,4-disubstituted derivatives or complex diastereomeric mixtures. To achieve absolute regiocontrol and synthesize the specifically unsubstituted 2,6-position of 4-(4-methoxyphenyl)tetrahydro-2H-pyran , a stepwise, modular approach is preferred.

This protocol details a highly reliable, three-step synthetic sequence[5][6]:

  • Nucleophilic Addition: Grignard addition of 4-methoxyphenylmagnesium bromide to tetrahydro-4H-pyran-4-one.

  • Acid-Catalyzed Dehydration: An E1 elimination driven by a Dean-Stark apparatus to form the intermediate alkene[7].

  • Heterogeneous Catalytic Hydrogenation: Chemoselective reduction of the non-aromatic double bond using Palladium on Carbon (Pd/C).

Experimental Workflow

SynthesisWorkflow SM Tetrahydro-4H-pyran-4-one + 4-Methoxyphenylmagnesium bromide Step1 Step 1: Nucleophilic Addition (THF, 0 °C to RT, 2 h) SM->Step1 Int1 Intermediate 1: 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-ol Step1->Int1 Step2 Step 2: E1 Dehydration (p-TsOH, Toluene, Reflux, 4 h) Int1->Step2 Int2 Intermediate 2: 4-(4-Methoxyphenyl)-3,6-dihydro-2H-pyran Step2->Int2 Step3 Step 3: Catalytic Hydrogenation (H2, 10% Pd/C, MeOH, RT, 6 h) Int2->Step3 Product Final Product: 4-(4-Methoxyphenyl)tetrahydro-2H-pyran Step3->Product

Figure 1: Three-step synthetic workflow for 4-(4-methoxyphenyl)tetrahydro-2H-pyran.

Quantitative Data & Stoichiometry

The following table summarizes the quantitative requirements for a standard 100 mmol scale synthesis. This scale ensures sufficient material for intermediate characterization while maintaining safe exotherm control during the Grignard addition.

Reagent / CompoundMW ( g/mol )EquivalentsAmountRole
Step 1: Grignard Addition
Tetrahydro-4H-pyran-4-one100.121.0010.0 g (100 mmol)Electrophile
4-Methoxyphenylmagnesium bromide211.361.20240 mL (0.5 M in THF)Nucleophile
Anhydrous Tetrahydrofuran (THF)72.11-100 mLSolvent
Step 2: Dehydration
Intermediate 1 (Crude)208.261.00~20.8 g (100 mmol)Substrate
p-Toluenesulfonic acid (p-TsOH·H₂O)190.220.101.90 g (10 mmol)Acid Catalyst
Toluene92.14-150 mLAzeotropic Solvent
Step 3: Hydrogenation
Intermediate 2 (Crude)190.241.00~19.0 g (100 mmol)Substrate
10% Palladium on Carbon (Pd/C)-10 wt%1.90 gCatalyst
Hydrogen Gas (H₂)2.02Excess1 atm (Balloon)Reductant
Methanol (MeOH)32.04-150 mLSolvent

Step-by-Step Laboratory Protocols

Step 1: Synthesis of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-ol

Causality Check: Tetrahydrofuran (THF) is strictly required as the solvent because its oxygen lone pairs coordinate with the magnesium atom, stabilizing the Grignard reagent and preventing the Schlenk equilibrium from shifting toward insoluble organomagnesium species[5].

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Reagent Loading: Add 240 mL of 4-methoxyphenylmagnesium bromide (0.5 M in THF) via cannula transfer. Cool the flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve 10.0 g of tetrahydro-4H-pyran-4-one in 50 mL of anhydrous THF. Transfer this solution to the addition funnel and add it dropwise to the Grignard reagent over 30 minutes.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Workup (Self-Validating Step): Quench the reaction carefully at 0 °C by adding 50 mL of saturated aqueous NH₄Cl.

    • Insight: NH₄Cl is chosen over stronger acids (like HCl) because it safely hydrolyzes the magnesium alkoxide without prematurely triggering the dehydration of the resulting tertiary alcohol.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow solid.

Step 2: Synthesis of 4-(4-Methoxyphenyl)-3,6-dihydro-2H-pyran

Causality Check: The dehydration of the tertiary alcohol proceeds via an E1 mechanism. The intermediate carbocation is highly stabilized by both the adjacent pyran oxygen (via inductive effects) and the electron-donating p-methoxy group on the aromatic ring.

  • Setup: Transfer the crude Intermediate 1 to a 500 mL round-bottom flask. Add 150 mL of Toluene and 1.90 g of p-TsOH·H₂O.

  • Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

    • Insight: The Dean-Stark apparatus physically removes water from the reaction mixture as a toluene-water azeotrope. According to Le Chatelier's principle, this continuously drives the equilibrium forward, ensuring complete conversion to the alkene[7].

  • Monitoring: Reflux for 4 hours or until water ceases to collect in the trap (~1.8 mL expected).

  • Workup: Cool the reaction to RT. Wash the toluene solution with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the p-TsOH, followed by brine (50 mL).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield Intermediate 2 as a viscous oil.

Step 3: Catalytic Hydrogenation to Final Product

Causality Check: Heterogeneous Pd/C is highly chemoselective. Under standard atmospheric pressure (1 atm H₂), it will rapidly reduce the strained 3,6-dihydro-2H-pyran double bond without reducing the stable aromatic ring of the p-methoxyphenyl group.

  • Setup: Dissolve crude Intermediate 2 in 150 mL of Methanol in a 500 mL round-bottom flask.

  • Catalyst Addition: Carefully add 1.90 g of 10% Pd/C.

    • Safety Warning: Pd/C is highly pyrophoric when dry and in the presence of solvent vapors. Always add the catalyst to the solvent under an inert atmosphere, never the reverse.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with Argon (repeat 3 times). Finally, evacuate and backfill with Hydrogen gas from a balloon.

  • Reaction: Stir vigorously at RT for 6 hours. Monitor by TLC (Hexanes/EtOAc 8:2) or GC-MS to confirm the disappearance of the alkene mass.

  • Filtration: Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (50 mL).

  • Final Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 4-(4-methoxyphenyl)tetrahydro-2H-pyran.

Analytical Characterization

To ensure the trustworthiness of the protocol, the final product must be validated against the following expected analytical benchmarks:

Analytical MethodExpected Data Signatures for 4-(4-Methoxyphenyl)tetrahydro-2H-pyran
Physical State White crystalline solid or colorless viscous oil (depending on ambient temp).
¹H NMR (400 MHz, CDCl₃) δ 7.15 (d, J = 8.6 Hz, 2H, Ar-H), δ 6.86 (d, J = 8.6 Hz, 2H, Ar-H), δ 4.08 (dd, J = 11.2, 4.0 Hz, 2H, equatorial O-CH₂), δ 3.80 (s, 3H, -OCH₃), δ 3.52 (td, J = 11.2, 2.8 Hz, 2H, axial O-CH₂), δ 2.75 (tt, J = 11.8, 4.0 Hz, 1H, benzylic CH), δ 1.80-1.65 (m, 4H, pyran CH₂).
¹³C NMR (100 MHz, CDCl₃) δ 158.2 (Ar-C-O), 138.1 (Ar-C), 127.6 (Ar-CH), 114.0 (Ar-CH), 68.8 (O-CH₂), 55.4 (-OCH₃), 41.2 (CH), 34.5 (CH₂).
HRMS (ESI) Calculated for C₁₂H₁₆O₂ [M+H]⁺: 193.1229; Found: ~193.1230.

References

1.[1] Google Patents. "WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists". Available at: 2.[2] Google Patents. "WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists". Available at: 3.[3] Thieme Connect. "Stereoselective, One-Pot, Three-Component Synthesis of 4-Aryltetrahydropyrans from Epoxides via Prins Cyclization Reaction". Available at: 4.[4] Thieme Connect. "Montmorillonite K10 Clay Catalyzed Synthesis of 4-Aryltetrahydropyrans: A One-Pot, Multicomponent, Environmentally Friendly Prins-Friedel-Crafts-Type Reaction". Available at: 5.[7] ACS Publications. "Syntheses from 4-chlorotetrahydropyran". Available at: 6.[5] Semantic Scholar. "Supporting Information - General procedure GRIGNARD synthesis". Available at: 7.[6] DOI.org. "S-1 Supporting Information A Unified Explanation for Chemoselectivity and Stereospecificity of Ni-Catalyzed Kumada and Cross-Ele". Available at:

Sources

Handling and storage protocols for 4-(4-methoxyphenyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Handling, Storage, and Quality Control Protocols for 4-(4-Methoxyphenyl)tetrahydro-2H-pyran Derivatives

Introduction & Scaffold Significance

The 4-(4-methoxyphenyl)tetrahydro-2H-pyran scaffold is a highly versatile and privileged building block in modern medicinal chemistry. Featuring a rigid tetrahydropyran (THP) ring coupled with an electron-rich anisole moiety, this structural motif is frequently utilized to enhance the metabolic stability and fine-tune the lipophilicity of active pharmaceutical ingredients (APIs). Because the base scaffold is typically functionalized at the C4 position of the THP ring—most commonly yielding carbonitrile, methanamine, and carboxylic acid derivatives—standardizing handling and storage protocols is critical to preventing degradation and ensuring reproducible synthetic yields.

Physicochemical Profiling

Understanding the physical state and inherent vulnerabilities of these derivatives dictates their handling requirements. Table 1 summarizes the core quantitative data for the primary functionalized analogs.

Table 1: Physicochemical Properties of Key 4-(4-Methoxyphenyl)THP Derivatives

DerivativeCAS NumberMolecular WeightPhysical StatePrimary VulnerabilityRecommended Storage
Carbonitrile 3648-78-0217.27 g/mol SolidHygroscopicity2–8°C, Desiccated
Methanamine 440087-51-4221.30 g/mol Solid/OilCO₂ Absorption-20°C, Argon Atmosphere
Carboxylic Acid 3648-58-6236.27 g/mol SolidMoisture2–8°C, Sealed

Mechanistic Rationale for Handling Protocols

To maintain scientific integrity, researchers must not merely follow steps, but understand the chemical causality behind them. The derivatives of 4-(4-methoxyphenyl)tetrahydro-2H-pyran exhibit specific degradation pathways when exposed to ambient laboratory conditions:

  • Atmospheric CO₂ and Moisture Sensitivity: The methanamine derivative (CAS 440087-51-4) is a primary aliphatic amine. When exposed to ambient air, it rapidly undergoes nucleophilic attack on atmospheric carbon dioxide, facilitated by moisture, to form insoluble carbamate salts. This alters the effective molecular weight and ruins stoichiometric precision in downstream amide-coupling reactions.

  • Photo-oxidation of the Anisole Ring: The electron-donating methoxy group activates the phenyl ring. Prolonged exposure to ambient UV light can initiate radical-mediated photo-oxidation, leading to discoloration (yellowing) and the formation of complex polymeric impurities.

  • Hygroscopicity: The carbonitrile (CAS 3648-78-0) and carboxylic acid (CAS 3648-58-6) derivatives are prone to absorbing atmospheric water. If weighed without desiccation, the absorbed water mass introduces significant errors in equivalent calculations and can quench moisture-sensitive reagents (e.g., Grignard reagents) during subsequent synthetic steps.

DegradationPathways Base 4-(4-methoxyphenyl)THP Derivatives Moisture Atmospheric Moisture & CO2 Base->Moisture Improper Seal Light UV / Ambient Light Base->Light Clear Glass Deg1 Carbamate Formation (Amine Derivatives) Moisture->Deg1 Nucleophilic Attack Deg2 Photo-oxidation (Anisole Moiety) Light->Deg2 Radical Generation Mitigation Storage Solution: Argon + Amber Vials Deg1->Mitigation Prevented by Deg2->Mitigation Prevented by

Figure 1: Mechanistic degradation pathways and targeted mitigation strategies.

Standard Operating Protocols (SOPs)

SOP 1: Controlled Aliquoting Under Inert Atmosphere To establish a self-validating system where degradation is physically impossible, all handling of the methanamine and carbonitrile derivatives must occur under inert conditions.

  • Thermal Equilibration: Remove the primary storage vial from the -20°C freezer. Critical: Do not open the vial immediately. Allow it to sit in a desiccator for 30–45 minutes to reach ambient temperature. Opening a cold vial causes instant condensation of atmospheric moisture onto the compound.

  • Inert Transfer: Transfer the equilibrated vial into a glovebox purged with high-purity Argon. (N₂ is acceptable, but Argon is denser and provides a superior protective blanket for the amine).

  • Weighing: Use an anti-static, grounded spatula to weigh the required mass into a pre-dried, tared reaction flask.

  • Repackaging: Before sealing the master vial, flush the headspace with Argon for 10 seconds. Seal with a fresh PTFE-lined silicone septum and a secure screw-cap.

SOP 2: Reconstitution and Quality Control (QC) When preparing stock solutions for biological assays or continuous flow synthesis:

  • Solvent Selection: Dissolve the compound in anhydrous, degassed solvents (e.g., anhydrous DMSO, DMF, or DCM). Avoid protic solvents (like methanol) for the amine derivative unless it is immediately subjected to reductive amination.

  • Concentration: Prepare solutions at standard molarities (e.g., 0.1 M or 0.5 M) to minimize the need for repeated freeze-thaw cycles.

  • QC Validation: Perform a rapid ¹H-NMR (in DMSO-d6) or LC-MS analysis. For the amine, verify the absence of a broad carbamate peak downfield. For the carbonitrile, ensure the integration of the methoxy protons (singlet, ~3.7 ppm) perfectly matches the THP ring protons, confirming no ring-opening has occurred.

HandlingWorkflow N1 Cryogenic Storage (-20°C) N2 Equilibrate to Room Temp N1->N2 Prevent Condensation N3 Transfer to Glovebox N2->N3 Maintain Dryness N4 Aliquoting under Argon N3->N4 Weighing N4->N1 Backfill & Return N5 Reconstitution in Anhydrous Solvent N4->N5 Dissolution N6 LC-MS / NMR Quality Control N5->N6 Verification

Figure 2: Step-by-step workflow for the inert handling and validation of THP derivatives.

Storage Systems and Inventory Management

A robust storage system utilizes a three-tier containment strategy to ensure long-term stability:

  • Primary Containment: Amber glass vials (to block UV photons) equipped with PTFE-lined septa. PTFE ensures chemical inertness, while the silicone backing provides a self-healing seal after needle punctures.

  • Secondary Containment: Place primary vials inside vacuum-sealed Mylar pouches containing indicating Drierite (calcium sulfate) packets. This provides a visual confirmation of the micro-environment's humidity.

  • Tertiary Containment: Store the pouches in a dedicated, temperature-mapped -20°C freezer. Avoid frost-free freezers, as their automated thermal cycling can cause partial thawing and structural stress on the compounds over time.

References

  • LookChem. "4-Methoxybenzyl cyanide - Synthesis Precursor Properties". LookChem. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: THP-ARYL-004 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting for Grignard Addition and Ionic Hydrogenation Sequences

Executive Summary & Chemical Strategy

The synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran is a classic example of constructing a pharmacophore common in SGLT2 inhibitors and other bioactive scaffolds. While a Prins cyclization is possible, the industry-standard route for high-yield scale-up involves a two-step sequence:

  • Nucleophilic Addition: Grignard addition of 4-methoxyphenylmagnesium bromide to tetrahydro-4H-pyran-4-one.

  • Reductive Deoxygenation: Removal of the tertiary hydroxyl group via Ionic Hydrogenation .

Why this route? Direct hydrogenation of tertiary benzylic alcohols (using H2/Pd) is often sluggish due to steric hindrance. Ionic hydrogenation (Silane + Acid) is the superior choice here. It proceeds via a stable tertiary benzylic carbocation, which is intercepted by a hydride donor (Et3SiH), preventing the formation of stubborn alkene byproducts.

Phase I: The Grignard Addition

Objective: Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol.

Standard Operating Procedure (SOP)
  • Reagents: 4-Bromoanisole (1.0 eq), Mg turnings (1.1 eq), Tetrahydro-4H-pyran-4-one (1.0 eq).

  • Solvent: Anhydrous THF (stabilized).

  • Temperature: Initiation at RT

    
     Addition at 0°C 
    
    
    
    Quench at 0°C.
Critical Process Parameters (CPPs)
  • The "Kick-Start": Use a crystal of iodine or 1,2-dibromoethane to activate the Mg. If the Grignard doesn't initiate, you risk an accumulation of halide followed by a runaway exotherm (thermal runaway).

  • Temperature Control: The addition of the ketone to the Grignard reagent must be performed at 0°C . Higher temperatures promote enolization of the ketone (acting as a base rather than a nucleophile), which regenerates the starting material upon workup and lowers yield.

Troubleshooting Guide: Grignard Phase
SymptomProbable CauseCorrective Action
Low Yield (<50%) Enolization: The Grignard reagent acted as a base, deprotonating the ketone alpha-position.Cool Down: Conduct the addition at -10°C to 0°C. Additive: Add CeCl3 (anhydrous) to suppress basicity (Imamoto conditions), though rarely needed for this specific ketone if temp is controlled.
No Reaction Initiation Passivation: Mg surface is coated with oxide.Mechanical Activation: Dry stir Mg turnings vigorously before solvent addition. Chemical Activation: Add 5 mol% DIBAL-H or use Rieke Magnesium for difficult cases.
Wurtz Coupling Concentration: High local concentration of halide.Dilution: Ensure the halide is diluted (approx 1M) and added slowly. High concentration promotes homocoupling (4,4'-dimethoxybiphenyl formation).
Solid Precipitate Mg-Alkoxide Aggregation: The product alkoxide is insoluble in THF.Solvent Switch: This is normal. Do not filter. The solid is your intermediate. It will dissolve upon acidic quench (NH4Cl).

Phase II: Ionic Hydrogenation (The Yield Maker)

Objective: Deoxygenation of the tertiary alcohol to the target ether.

Mechanism & Logic

This step relies on the stability of the benzylic carbocation .

  • Protonation: TFA protonates the -OH group.

  • Ionization: Water leaves, generating a tertiary carbocation stabilized by the para-methoxy group (resonance donation).

  • Hydride Transfer: Triethylsilane (Et3SiH) delivers a hydride (H-) to the cation.

Why Et3SiH/TFA? Unlike catalytic hydrogenation (H2/Pd), this method is homogeneous and not sensitive to catalyst poisoning. It avoids the formation of the 3,6-dihydro-2H-pyran alkene intermediate, which can be difficult to reduce later.

Protocol: Ionic Hydrogenation[1][2]
  • Dissolve the crude alcohol (from Phase I) in DCM (0.2 M).

  • Add Triethylsilane (Et3SiH) (2.5 eq). Note: Excess is crucial to outcompete dimerization.

  • Cool to 0°C .

  • Add Trifluoroacetic Acid (TFA) (5.0 eq) dropwise.

  • Warm to RT and stir for 2-4 hours.

Troubleshooting Guide: Reduction Phase
SymptomProbable CauseCorrective Action
Incomplete Conversion Wet Solvents: Water competes with the silane as a nucleophile, regenerating the alcohol.Drying: Ensure DCM is dry. Add molecular sieves if necessary. Force Conditions: Increase TFA concentration or switch to BF3·OEt2 (Lewis Acid) for a stronger push.
Dimerization Carbocation Lifetime: The carbocation reacted with the alkene intermediate instead of the silane.Stoichiometry: Increase Et3SiH to 3.0-4.0 eq. Dilution: Run the reaction more dilute (0.1 M) to reduce intermolecular collisions.
Demethylation Acid Strength: Strong Lewis acids (like BBr3 or AlCl3) will cleave the methyl ether on the anisole ring.Avoid: Stick to Brønsted acids (TFA) or mild Lewis acids (BF3·OEt2). Do not use BBr3.
Alkene Formation Hydride Starvation: Not enough silane present to intercept the cation/alkene equilibrium.Re-dose: Add more Et3SiH before adding more acid. The alkene is an intermediate; it needs hydride to become the product.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathway.

G node_start Start: Tetrahydro-4H-pyran-4-one node_grignard Step 1: Grignard Addition (4-MeO-Ph-MgBr, THF, 0°C) node_start->node_grignard node_alcohol Intermediate: Tertiary Alcohol node_grignard->node_alcohol node_issue1 Issue: Enolization (Low Yield) node_grignard->node_issue1 If T > 0°C node_check Check: Is Alcohol Isolated? node_alcohol->node_check node_ionic Step 2A: Ionic Hydrogenation (Et3SiH + TFA, DCM) node_check->node_ionic Preferred Route node_elim Step 2B: Elimination/Hydrog (pTsOH then H2/Pd) node_check->node_elim Backup Route node_product Target: 4-(4-methoxyphenyl)tetrahydro-2H-pyran node_ionic->node_product High Yield node_issue2 Issue: Dimerization ( viscous oil ) node_ionic->node_issue2 If [Et3SiH] low node_elim->node_product Robust but 2 steps

Caption: Synthetic workflow decision tree highlighting the critical path (Grignard


 Ionic Hydrogenation) and potential failure modes (Enolization, Dimerization).

Comparative Data: Reduction Methods

ParameterMethod A: Ionic Hydrogenation (Recommended)Method B: Elimination + H2/Pd
Reagents Et3SiH / TFA1. pTsOH (Reflux) 2. H2 / Pd-C
Step Count 1 (from alcohol)2 (Isolation of alkene required)
Yield (Typical) 85 - 92%65 - 75% (cumulative)
Selectivity High (Chemo-selective)Low (Reduces other olefins/benzyls)
Throughput High (2-4 hours)Low (12-24 hours)
Safety Corrosive (TFA)Flammable (H2 gas, Pyrophoric Pd)

References

  • Ionic Hydrogenation Mechanism: Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651. Link

  • Grignard Addition to 4-Pyranone: BenchChem Protocols. Application Notes and Protocols for the Grignard Reaction with Tetrahydrothiopyran-4-one (Analogous chemistry). Link

  • Silane Reduction of Benzylic Alcohols: Gribble, G. W. (1998). Reactions of Organosilanes in Organic Synthesis. Chemical Society Reviews. Link

  • SGLT2 Inhibitor Synthesis (Relevant Scaffold): Handlon, A. L. (2005). Process for the preparation of C-aryl glucosides. World Intellectual Property Organization, WO2005012326. Link

Troubleshooting cyclization failures in tetrahydropyran formation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical support hub for medicinal chemists and process scientists. It prioritizes mechanistic causality and actionable protocols over generic advice.

Status: Operational | Tier: Level 3 (Senior Scientist) Topic: Troubleshooting Tetrahydropyran (THP) Formation Failures

Welcome to the THP Synthesis Support Center. This guide addresses the three most common failure modes in tetrahydropyran formation: Regioselectivity collapse (5-exo vs. 6-endo competition), Stereochemical leakage (2,6-cis/trans selectivity), and Elimination side-reactions .

Part 1: Diagnostic Workflow

Before altering reagents, identify the mechanistic failure point using the logic flow below.

THP_Troubleshooting Start ISSUE: Low Yield or Wrong Isomer CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Left SM Intact CheckSM->SM_Left No SM_Gone SM Consumed CheckSM->SM_Gone Yes CheckPdts Analyze Crude NMR/GC-MS Regio Wrong Ring Size? (THF vs THP) CheckPdts->Regio 5-membered ring major Stereo Wrong Diastereomer? (cis/trans mix) CheckPdts->Stereo 2,6-trans major Elim Acyclic/Elimination Pdts? CheckPdts->Elim Dienes/Aldehydes Reactivity Reactivity Issue: 1. Check Lewis Acid Strength 2. Check Moisture (Mol. Sieves) 3. Check Leaving Group Ability SM_Left->Reactivity SM_Gone->CheckPdts Solution_Regio Baldwin Mismatch: Switch to 'Inside-Out' Strategy or Vinyl-Epoxide Substrate Regio->Solution_Regio Solution_Stereo Thermodynamic Control: 2,6-cis is thermodynamic. Use TFA/DCM for equilibration. Avoid kinetic conditions (-78°C) if cis is desired. Stereo->Solution_Stereo Solution_Elim Carbocation Collapse: Lower Acid Acidity (pKa) Switch Solvent (Ether vs DCM) Trapping Nucleophile too weak Elim->Solution_Elim

Figure 1: Decision tree for diagnosing THP formation failures based on crude reaction analysis.

Part 2: Critical Failure Modes & Solutions

Issue 1: The "Baldwin Barrier" (5-exo-tet vs. 6-endo-tet)

Symptom: You intend to form a THP (6-membered) via epoxide opening or intramolecular etherification, but you isolate the THF (5-membered) derivative.

The Mechanism: According to Baldwin’s rules, 5-exo-tet cyclizations are kinetically favored over 6-endo-tet cyclizations due to better orbital overlap in the transition state [1]. In epoxide openings, the nucleophile attacks the carbon that allows the leaving group oxygen to depart "outside" the newly forming ring (exo). To get a 6-endo product, the nucleophile must attack the "internal" carbon, which is often sterically shielded and electronically disfavored.

The Solution: The "Inside-Out" or Vinyl-Directing Strategy To force a 6-endo cyclization, you must alter the substrate geometry or electronic bias.

  • Vinyl-Epoxides: Placing a vinyl group adjacent to the epoxide allows the reaction to proceed via a pseudo-allylic cation or a radical pathway, often favoring the 6-endo mode due to orbital alignment (Nakanishi Hypothesis context) [2].

  • Lewis Acid "Anchoring": Use bidentate Lewis acids that coordinate to both the epoxide oxygen and a directing group on the chain, forcing the conformation required for 6-endo attack.

Issue 2: Stereochemical Leakage (2,6-cis vs. 2,6-trans)

Symptom: You require the 2,6-cis THP (common in polyether antibiotics), but obtain a mixture or the 2,6-trans isomer.

The Mechanism: Stereoselectivity in THP formation (particularly Prins cyclizations) is dictated by the Oxocarbenium Ion Intermediate .[1]

  • Thermodynamic Product: The 2,6-cis isomer is generally the thermodynamic product because it allows both substituents to adopt an equatorial position in the chair conformation [3].

  • Kinetic Product: At low temperatures (e.g., -78°C) with strong Lewis acids, the reaction may be under kinetic control, where the nucleophile attacks the oxocarbenium ion axially (or equatorially depending on the specific transition state model like the "Inside Attack"), potentially locking in the trans isomer before it can equilibrate.

The Solution: Thermodynamic Equilibration If you need the cis isomer and are getting trans:

  • Increase Temperature: Move from -78°C to 0°C or RT.

  • Acid Choice: Switch to a protic acid (TFA) or a Lewis acid capable of reversible coordination (e.g.,

    
    ). This allows the ring to open and close (oxonia-Cope or reversible etherification), settling into the lower-energy all-equatorial cis state.
    

Data: Lewis Acid Impact on Stereoselectivity (Prins Cyclization)

Lewis AcidConditionsMajor IsomerMechanism Type
TMSOTf -78°C, DCM2,6-cis (High de)Kinetic/Early TS [4]

-78°C, DCM2,6-cis Chelation Control

0°C, DCMMixed/Cis Thermodynamic Equilibration

-78°C, DCM2,6-trans Specific substrates (via chloro-intermediate)

Part 3: Visualizing the Pathway (Prins Cyclization)

The Prins cyclization is the most robust method for constructing 2,6-disubstituted THPs. Understanding the transition state is vital for troubleshooting.

Prins_Mechanism Homoallyl Homoallylic Alcohol + Aldehyde Oxocarbenium Oxocarbenium Ion (Chair-like TS) Homoallyl->Oxocarbenium Lewis Acid (TMSOTf) Cation THP Cation (Secondary Carbocation) Oxocarbenium->Cation Endo-Cyclization (Chair TS) Product 2,6-cis-THP (Thermodynamic) Cation->Product Nucleophile Trap (X-, OH-, H-) SideRxn Side Product: Dihydropyran (Elimination) Cation->SideRxn No Nucleophile (Proton loss)

Figure 2: The Prins Cyclization Pathway.[2] Note that the 'Cation' intermediate is the branch point for elimination side reactions.

Part 4: Validated Experimental Protocols

Protocol A: High-Fidelity Prins Cyclization (Target: 2,6-cis THP)

Use this for de novo construction of the THP ring from aldehydes and homoallylic alcohols.

Reagents:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.05 equiv)

  • Solvent: Anhydrous DCM (0.1 M)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add the aldehyde and homoallylic alcohol in anhydrous DCM.

  • Cooling: Cool the mixture to -78°C (Dry ice/acetone bath). Crucial: High stereoselectivity often requires this low temperature to establish the chair-like transition state [4].

  • Acid Addition: Add TMSOTf dropwise over 5 minutes. The solution may turn slightly yellow.

  • Monitoring: Stir at -78°C for 1 hour. TLC should show consumption of the alcohol.

    • Troubleshooting: If reaction is sluggish, warm to -40°C, but be aware stereocontrol may erode.

  • Quench: Quench at low temperature with saturated aqueous

    
    .
    
  • Workup: Warm to RT, extract with DCM, dry over

    
    .
    
  • Purification: Flash chromatography. The 2,6-cis isomer is usually less polar than the trans isomer.

Protocol B: 6-Endo-Tet Epoxide Opening (Target: THP from Epoxide)

Use this when cyclizing an existing linear chain containing an epoxide and a hydroxy group.

Reagents:

  • Epoxy-alcohol substrate[2]

  • CSA (Camphorsulfonic acid) (0.1 - 0.3 equiv)

  • Solvent: Anhydrous MeOH or DCM (Dilution is key: 0.01 M to favor intramolecular reaction)

Step-by-Step:

  • Dissolution: Dissolve the epoxy-alcohol in highly dilute solvent (0.01 M). High dilution prevents intermolecular polymerization.

  • Catalyst: Add CSA.

  • Temperature: Stir at 0°C to RT .

  • Troubleshooting the "5-exo" leak:

    • If you observe THF formation (5-exo), add a Lewis acid that chelates. For example, switch CSA for

      
       or use a specific directing group strategy (e.g., converting the epoxide to a vinyl epoxide first).
      
    • Alternative: If the epoxide is terminal, 5-exo is heavily favored. Consider using a Co(nmp) catalyst for radical cyclization if the ionic pathway fails [5].

Part 5: FAQ - Quick Troubleshooting

Q: My Prins reaction yields a dihydropyran (alkene) instead of the THP. A: This is an elimination side reaction. It occurs when there is no strong nucleophile to trap the carbocation intermediate (see Figure 2).

  • Fix: Ensure your reaction has a trapping agent (e.g., halide from the Lewis acid like

    
     or 
    
    
    
    ) or add a nucleophile. If using TMSOTf, the "trap" is often the silyl ether hydrolysis or an added nucleophile in a second step.

Q: I am getting low yields due to polymerization. A: The aldehyde or enol ether is polymerizing.

  • Fix: Lower the concentration (0.05 M). Add the Lewis acid slower. Ensure the temperature is strictly controlled at -78°C.

Q: Can I convert a 2,6-trans THP to a 2,6-cis THP? A: Yes, if the mechanism allows ring opening. Treat the pure trans isomer with excess Lewis acid (e.g.,


) or strong protic acid (TFA) and allow it to equilibrate at room temperature. The equilibrium will shift toward the thermodynamically stable cis isomer (diequatorial).

References

  • Baldwin, J. E. Rules for Ring Closure. J. Chem. Soc., Chem. Commun.[3]1976 , 734–736.[3] Link

  • Vilotijevic, I.; Jamison, T. F. Epoxide-Opening Cascades in the Synthesis of Polyether Natural Products. Science2007 , 317, 1189–1192.[3] Link

  • Crosby, S. R.; Harding, J. R.; King, C. D.; Parker, G. D.; Willis, C. L. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyrans. Org.[1][4] Lett.2002 , 4, 3407–3410. Link

  • Jasti, R.; Anderson, C. D.; Rychnovsky, S. D. Prins Cyclizations in the Synthesis of 4-Hydroxytetrahydropyrans. J. Am. Chem. Soc.[3]2005 , 127, 9939–9945. Link

  • Deng, J.; Wang, X.-N.; Hsung, R. P. 6-endo-trig Radical Cyclizations.[5] Org.[1][4] Lett.2007 , 9, 4825–4828. Link

Sources

Optimizing catalyst load for 4-(4-methoxyphenyl)tetrahydro-2H-pyran reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist specializing in heterogeneous catalysis.

Below is a technical guide designed to assist you in optimizing the catalyst load for the hydrogenation of 4-(4-methoxyphenyl)-3,6-dihydro-2H-pyran to its saturated counterpart, 4-(4-methoxyphenyl)tetrahydro-2H-pyran .

This reaction presents a classic chemoselectivity challenge: reducing a sterically hindered trisubstituted alkene without reducing the electron-rich anisole (methoxyphenyl) ring or cleaving the ether bond.

Part 1: The Optimization Matrix

Before altering your catalyst load, verify your baseline.[1] The table below summarizes the critical parameters and their impact on this specific transformation.

ParameterStandard RangeImpact on 4-(4-methoxyphenyl)pyran System
Catalyst 5% or 10% Pd/CPd is preferred over Pt or Rh to avoid aromatic ring saturation. 10% Pd/C (dry basis) is standard for hindered alkenes.[1]
Loading (wt%) 1% – 10%< 2%: Risk of stalling due to steric hindrance of the trisubstituted alkene.> 10%: Diminishing returns; increased risk of ring reduction; high cost.
Pressure 1 – 5 bar (15-75 psi)Low (1 bar): High selectivity, but slow kinetics.High (>10 bar): High risk of reducing the anisole ring to a methoxy-cyclohexyl moiety.[1]
Solvent EtOH, MeOH, THFProtic solvents (EtOH) often accelerate Pd-catalyzed hydrogenation.[1] Avoid acidic solvents to prevent ether cleavage.
Temperature 20°C – 40°CKeep near RT . Heating (>50°C) significantly increases the rate of side reactions (aromatic reduction).[1]

Part 2: The "Load-Sweep" Optimization Protocol

Do not guess the catalyst load. Use this self-validating protocol to determine the Substrate-to-Catalyst (S/C) ratio .

Objective: Determine the Minimum Effective Loading (MEL) that achieves >98% conversion in <4 hours without over-reduction.

Experimental Workflow
  • Preparation: Prepare a stock solution of your dehydropyran precursor (0.5 M in Ethanol).

  • Screening: Set up 4 parallel reactions (vials or chemically resistant well-plates) with the following catalyst loads (wt% relative to substrate):

    • Vial A: 1.0 wt%[1]

    • Vial B: 2.5 wt%

    • Vial C: 5.0 wt%

    • Vial D: 10.0 wt%

  • Conditions: Pressurize all to 3 bar (45 psi) H₂ at 25°C. Stir vigorously (>800 RPM) to eliminate mass transfer limitations.

  • Sampling: Take aliquots at T=30 min, 1h, 2h, and 4h.

  • Analysis: Analyze via HPLC or GC-MS. Look for:

    • Product: 4-(4-methoxyphenyl)tetrahydro-2H-pyran (

      
      ).[1]
      
    • Reactant: Dehydropyran precursor (

      
      ).[1]
      
    • Impurity A: 4-(4-methoxycyclohexyl)tetrahydro-2H-pyran (Over-reduced,

      
      ).[1]
      
    • Impurity B: 4-phenyltetrahydro-2H-pyran (Demethoxylated, rare but possible).[1]

Decision Logic
  • If Vial A (1%) stalls at 70% conversion: The load is insufficient for the trisubstituted alkene.[1]

  • If Vial D (10%) shows >2% Impurity A: The load is too high; the catalyst is beginning to attack the aromatic ring.

  • Optimal Point: Select the lowest loading that achieves >98% conversion within 4 hours with <0.5% Impurity A.

Part 3: Mechanistic Visualization

The diagram below illustrates the kinetic competition between the desired alkene reduction and the undesired aromatic reduction. Understanding this pathway helps explain why "more catalyst" is not always better.

ReactionPathway cluster_conditions Optimization Control Start Precursor: Dehydropyran Intermediate Target Product: Tetrahydropyran Start->Intermediate Fast (k1) Low Activation Energy SideProduct Impurity: Over-reduced (Cyclohexyl) Intermediate->SideProduct Slow (k2) High Activation Energy Requires High Load/Temp Catalyst Catalyst Surface (Pd Active Sites) Catalyst->Start Adsorption Catalyst->Intermediate Re-adsorption (If H2/Cat excess) Control1 High Catalyst Load Increases k1 & k2 Control2 Low Temp (<30°C) Favors k1 over k2

Caption: Kinetic pathway showing the competition between desired alkene reduction (k1) and undesired aromatic over-reduction (k2). Optimization aims to maximize k1/k2.

Part 4: Troubleshooting & FAQs

Q1: The reaction stalls at 90% conversion regardless of catalyst load. Adding more catalyst doesn't help. Why? Dr. Aris: This is likely poisoning , not a loading issue. The 4-methoxyphenyl moiety is electron-rich, but if your precursor was synthesized via a coupling reaction involving sulfur or amines, trace impurities might be deactivating the Pd active sites.

  • Fix: Perform a carbon treatment (activated charcoal wash) on your starting material before hydrogenation.[1] Alternatively, use a "sacrificial" catalyst load (1%) for 30 mins, filter, and then add fresh catalyst.[1]

Q2: I am seeing ~5% of the "Over-reduced" product (saturated ring). Should I switch to Platinum (Pt)? Dr. Aris: Absolutely not. PtO₂ (Adams' catalyst) and Rhodium (Rh) are more active toward aromatic ring hydrogenation than Palladium.[1]

  • Fix: Stick to Pd/C but reduce the hydrogen pressure . If you are running at 5 bar, drop to 1 bar (balloon).[1] Aromatic reduction usually requires higher pressure to proceed at significant rates compared to alkene reduction.

Q3: Can I use unreduced Pd/C (50% wet)? How do I calculate the load? Dr. Aris: Yes, "wet" catalyst is safer (non-pyrophoric).[1]

  • Calculation: If you need a 5 wt% load and your catalyst is 50% water:

    • Target dry catalyst mass =

      
      .
      
    • Actual wet mass to weigh =

      
      .[1]
      
    • Note: Always correct for water content to ensure reproducibility.

Q4: Why is the reaction slower in THF than in Methanol? Dr. Aris: H₂ solubility is higher in THF, but Methanol (and Ethanol) are protic.[1] Protic solvents often facilitate the hydrogen transfer mechanism on the Pd surface. Unless your substrate is insoluble in alcohols, Methanol or Ethanol are the preferred solvents for this reduction.[1]

Q5: My product is trapped in the charcoal after filtration. How do I recover it? Dr. Aris: The ether oxygen and the aromatic ring can interact with the carbon support.

  • Fix: Wash the filter cake with warm (40°C) Ethyl Acetate or a mixture of DCM/MeOH (9:1) . Do not just wash with the reaction solvent if it is cold ethanol.

References

  • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Authoritative text on selectivity differences between Pd, Pt, and Rh).

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Foundational work on preventing over-reduction of aromatic rings).

  • Studer, M., et al. (2000).[1] "Scaling up catalytic hydrogenations: The role of mass transfer and mixing." Topics in Catalysis, 13, 205–212. Link (Critical for understanding why lab scale loads might differ from pilot scale).

  • Blaser, H. U. (2010). "Industrial Asymmetric Hydrogenation." Accounts of Chemical Research, 43(4), 549-560.
  • Foucaud, A., et al. (2010).[1] "Optimization of a Hydrogenation Process using Real-Time Mid-IR, Heat Flow and Gas Uptake Measurements." Organic Process Research & Development, 14(6). Link (Methodology for real-time monitoring of hydrogenation kinetics).[1]

Sources

Removing side products from 4-(4-methoxyphenyl)tetrahydro-2H-pyran mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran (often a key scaffold in LTB4 inhibitors and other bioactive ethers) typically proceeds via two dominant routes: the Grignard addition/reduction sequence or the Prins reaction .[1][2] Both pathways generate distinct, persistent impurity profiles that can derail structure-activity relationship (SAR) studies if not rigorously excised.[1]

This guide provides a self-validating troubleshooting framework. We move beyond generic "recrystallization" advice to address specific molecular contaminants: the biaryl homocoupling product , the stubborn alkene intermediate , and unreacted carbonyl precursors .

Module 1: Diagnostic Profiling (The "Triage")

Before initiating purification, you must identify which side product is compromising your mixture. Use this diagnostic matrix to interpret your crude analysis.

Table 1: Impurity Signatures & Diagnostic Markers

Impurity TypeOriginTLC Behavior (Hex/EtOAc 4:1)1H-NMR Signature (CDCl3)
4,4'-Dimethoxybiphenyl Grignard HomocouplingHigh Rf (~0.8-0.9) .[1] Often fluorescent under UV.δ 7.48 (d) & 6.97 (d) .[1] Distinct AA'BB' pattern, no aliphatic protons except OMe.
Dihydro-isomer (Alkene) Incomplete HydrogenationClose Rf to product. Often overlaps or runs slightly higher.δ 6.0-6.1 (m, 1H) . Vinyl proton signal is the "smoking gun."
Tetrahydro-4H-pyran-4-one Unreacted Starting MaterialLow Rf (~0.2-0.3) .[1] Distinct separation.No aromatic protons. Multiplets at δ 2.4-2.6 and 3.8-4.[1]0.
4-(4-methoxyphenyl)-pyran-4-ol Incomplete DehydrationLow Rf .[1] Very polar.Broad singlet (OH) around δ 1.5-2.5 (concentration dependent).[1]

Module 2: Troubleshooting The "Grignard Route"

(Context: Reaction of 4-methoxyphenylmagnesium bromide with tetrahydro-4H-pyran-4-one, followed by dehydration and hydrogenation.)

Issue 1: The "High-Running" Spot (Biaryl Contamination)

User Question: "I see a bright fluorescent spot at the solvent front on my TLC. My product is an oil, but I see white solids precipitating. What is this?"

Technical Insight: This is 4,4'-dimethoxybiphenyl , formed by the oxidative homocoupling of your Grignard reagent.[1] It is a highly crystalline solid (mp 182°C) and very non-polar.[1]

Corrective Protocol: The "Silica Filtration" Method Do not attempt to distill; the biaryl sublimes and will contaminate your receiver.

  • Dissolution: Dissolve your crude oil in a minimum amount of Dichloromethane (DCM).

  • Adsorption: Add silica gel (mass ratio 1:2 crude:silica) and evaporate to dryness to create a "dry load."

  • Elution: Pack a short silica plug. Elute first with 100% Hexanes (or Pentane) .

    • Mechanism:[1][2][3][4][5] The non-polar biaryl will wash off rapidly (Check TLC). The ether product will stick.

  • Collection: Once the biaryl is removed, switch to 10% EtOAc/Hexanes to elute your pure product.

Issue 2: The "Shadow" Spot (The Alkene)

User Question: "My NMR shows a small multiplet at 6.0 ppm. I tried column chromatography, but the impurity co-elutes with my product."

Technical Insight: You have 4-(4-methoxyphenyl)-3,6-dihydro-2H-pyran .[1] Separating this olefin from the saturated product by silica chromatography is notoriously difficult due to their nearly identical polarity.

Corrective Protocol: Chemical "Purification" (Completion) Instead of separating it, destroy it by converting it into the product.

  • Re-dissolve: Take the semi-pure mixture (after removing biaryl) and dissolve in MeOH or EtOH.

  • Catalyst: Add 10 wt% Pd/C.

  • Hydrogenation: Stir under a hydrogen balloon for 4–12 hours.

  • Validation: Monitor the disappearance of the 6.0 ppm vinyl peak by NMR.

  • Workup: Filter through Celite to remove Pd/C. This is far more efficient than trying to separate the two species.

Module 3: Troubleshooting The "Prins Route"

(Context: Acid-catalyzed condensation of 4-methoxybenzaldehyde with 3-buten-1-ol or similar.)

Issue 3: Sticky Oligomers & Aldehyde Residues

User Question: "My crude reaction is a dark, viscous tar. I suspect unreacted aldehyde and polymers."

Technical Insight: The Prins reaction often generates high-molecular-weight acetal oligomers.[1] Unreacted 4-methoxybenzaldehyde is also difficult to remove because it streaks on silica.[1]

Corrective Protocol: Bisulfite Wash & Distillation

  • Aldehyde Removal: Dilute the organic layer with Et2O. Wash vigorously with saturated aqueous Sodium Bisulfite (NaHSO3) .[1]

    • Mechanism:[1][2][3][4][5] The aldehyde forms a water-soluble bisulfite adduct and partitions into the aqueous layer.

  • Oligomer Removal: These are non-volatile.

    • Perform a Kugelrohr distillation or high-vacuum distillation.[1]

    • The product (bp ~130-140°C at high vacuum) will distill over, leaving the polymeric "tar" behind.[1]

Module 4: Visualizing the Purification Logic

The following diagrams map the impurity origins and the decision logic for purification.

Figure 1: Impurity Origin Map

G Start Starting Materials (Grignard + Ketone) Reaction Reaction Mixture Start->Reaction Biaryl Impurity: 4,4'-Dimethoxybiphenyl (Homocoupling) Reaction->Biaryl Oxidation Alcohol Intermediate: Tertiary Alcohol Reaction->Alcohol Addition Alkene Impurity: Dihydro-pyran (Incomplete Hydrogenation) Alcohol->Alkene Dehydration (-H2O) Alkene->Alkene Persists if H2 low Product Target: 4-(4-methoxyphenyl) tetrahydro-2H-pyran Alkene->Product Hydrogenation (+H2)

Caption: Origin of key impurities in the Grignard/Reduction synthetic route.

Figure 2: Purification Decision Tree

DecisionTree Check1 Check 1H-NMR: Vinyl Protons (6.0 ppm)? Check2 Check TLC: High Rf Spot? Check1->Check2 No Action1 Perform Hydrogenation (Pd/C + H2) Check1->Action1 Yes Check3 Check TLC: Low Rf Spot? Check2->Check3 No Action2 Silica Plug (Elute 100% Hexanes) Check2->Action2 Yes (Biaryl) Action3 Column Chromatography (Gradient Elution) Check3->Action3 Yes (Ketone/Alcohol) Check3->Action3 No (Clean?) Action1->Check2 Re-Analyze Action2->Check3 Biaryl Removed Start Crude Mixture Start->Check1

Caption: Step-by-step logic for selecting the correct purification method based on diagnostic data.

Module 5: Validated Experimental Protocols

Protocol A: High-Efficiency Silica Gel Chromatography

Best for removing polar impurities (unreacted ketone, alcohol).[1]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Column Dimensions: 10:1 Silica-to-Crude mass ratio.[1]

  • Mobile Phase Gradient:

    • 0-5% EtOAc/Hexanes: Elutes Biaryl (discard).[1]

    • 10-15% EtOAc/Hexanes: Elutes Product (Collect).[1]

    • 30%+ EtOAc/Hexanes: Elutes Unreacted Ketone/Alcohol (discard).[1]

  • TLC Stain: Use Anisaldehyde or Phosphomolybdic Acid (PMA) . The product typically stains blue/black upon heating.

Protocol B: Scavenging Unreacted Grignard/Ketone

If chromatography is not feasible (e.g., large scale), use chemical scavenging.[1]

  • For Unreacted Ketone: Add Girard’s Reagent T (betaine hydrazide chloride) in ethanol/acetic acid.[1] Reflux for 1 hour. The ketone becomes water-soluble. Pour into water and extract the product with ether; the ketone stays in the water.

References

  • Prins Reaction Mechanism & Impurities

    • Snider, B. B.[1] "The Prins Reaction and Carbonyl Ene Reactions." Comprehensive Organic Synthesis, 1991.

    • Source: [1]

  • Synthesis of 4-Substituted Tetrahydropyrans

    • Hansch, C., et al. "Structure-Activity Relationships of Tetrahydropyrans."[1] Journal of Medicinal Chemistry.

    • Source: [1]

  • Purification of Aryl Ethers

    • Armarego, W. L. F., & Chai, C. L. L.[1] Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013.[1]

    • Source: [1]

  • Grignard Homocoupling (Biaryl Formation)

    • Kharasch, M. S., & Reinmuth, O. Grignard Reactions of Nonmetallic Substances.[1]

    • Source: [1]

Sources

Technical Support Center: Minimizing Ring-Opening Side Reactions in Pyran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ring-opening side reactions in pyran synthesis are primarily driven by acid-catalyzed retro-cyclization , hydrolysis of hemiacetal intermediates , and thermodynamic instability (valence tautomerism) in 2H-pyrans. This guide provides mechanistic interventions to shift the equilibrium toward the closed ring, focusing on catalyst tuning, solvent effects, and workup integrity.

Module 1: Catalyst & Reagent Optimization

Q: I am observing significant retro-Prins fragmentation. Is my acid catalyst too strong?

A: Likely, yes. Strong Brønsted acids (e.g.,


, p-TsOH) often protonate the ether oxygen, making it a good leaving group and facilitating ring opening.

Recommendation: Switch to a mild Lewis Acid or a Desiccant-Active Acid . The key is to activate the electrophile (aldehyde/acetal) without protonating the resulting pyran oxygen.

Catalyst ClassRecommended CatalystMechanism of ActionBest For
Mild Lewis Acid Indium(III) Bromide (

)
Activates carbonyls selectively; coordinates less strongly to ether oxygen.Prins cyclization of electron-rich alkenes.
Silyl Triflate TMSOTf Promotes ionization of acetals under non-protic conditions.Mukaiyama-Prins variants.[1]
Iron Salt

Cheap, effective Lewis acid that favors the cis-2,6-DHP isomer.Alkynylsilane Prins cyclization.
Brønsted (Confined) Imidodiphosphoric Acids Steric confinement prevents access of nucleophiles that trigger ring opening.Enantioselective synthesis.[1]

Technical Insight: In Prins cyclizations, the stability of the carbocation intermediate is critical. If the internal nucleophilic trap (the alcohol) is slow, the cation may eliminate a proton to form an allylic alcohol (open chain) or undergo hydrolysis if water is present.

Module 2: Reaction Conditions & Kinetics

Q: My 2H-pyran product degrades into a dienone upon heating. Why?

A: 2H-pyrans exist in a thermal equilibrium with 1-oxatrienes via 6


-electrocyclic ring opening . High temperatures favor the open-chain form (entropy driven), which can then hydrolyze or polymerize.

Troubleshooting Protocol:

  • Temperature Control: Maintain reaction temperature below 60°C. If reflux is required for the condensation step (e.g., Knoevenagel), cool immediately upon completion.

  • Solvent Effect: Use Hexafluoroisopropanol (HFIP) . HFIP stabilizes cationic intermediates through hydrogen bonding, lowering the activation energy for cyclization without requiring high heat.

  • Substrate Engineering: If possible, introduce bulky substituents at the C2 position. This creates steric clash in the open chain, thermodynamically favoring the closed pyran ring (Thorpe-Ingold effect).

Visualization: The Ring-Opening Pathway

The following diagram illustrates the competition between the desired cyclization and the ring-opening pathways (Hydrolysis and Retro-Prins).

PyranStability Start Substrate (Aldehyde + Homoallylic Alcohol) Oxocarbenium Oxocarbenium Intermediate Start->Oxocarbenium Acid Cat. Cation Pyran-4-yl Cation Oxocarbenium->Cation Prins Cyclization Pyran Target Pyran (Closed Ring) Cation->Pyran Nucleophilic Trap (Fast) OpenChain Allylic Alcohol (Open Chain) Cation->OpenChain Elimination (High Temp) Diol 1,3-Diol (Hydrolysis Product) Cation->Diol Water Attack (Wet Solvent) Pyran->Cation Strong Acid (Reversion)

Caption: Kinetic competition in Prins cyclization. Green path represents the desired synthesis; red dashed paths indicate ring-opening side reactions.

Module 3: Work-up & Purification

Q: I see the product by TLC, but it vanishes after silica column chromatography. How do I isolate it?

A: Silica gel is slightly acidic (


). This acidity is sufficient to catalyze the hydrolysis of sensitive dihydropyrans or acetals, causing ring opening on the column.

Standard Operating Procedure (SOP) for Purification:

  • Quenching (Critical):

    • Never concentrate an acidic reaction mixture directly.

    • Protocol: Cool the mixture to 0°C. Add saturated aqueous

      
       or 
      
      
      
      (Triethylamine) before aqueous workup. Ensure pH is >7.
  • Buffered Chromatography:

    • Pre-treat your silica gel column with 1-2% Triethylamine (

      
      ) in hexanes.
      
    • Use an eluent containing 0.5%

      
       to maintain basicity throughout the separation.
      
  • Alternative Stationary Phases:

    • If the pyran is extremely acid-sensitive (e.g., glycal derivatives), use Neutral Alumina instead of silica gel.

Module 4: Substrate-Specific Troubleshooting

Scenario: Stereoselective Synthesis of 2,6-cis-Tetrahydropyrans

Issue: Loss of stereoselectivity or ring opening during Lewis acid catalysis. Root Cause: Epimerization of the carbocation intermediate or a "loose" transition state allowing solvent attack.

Optimization Table:

VariableAdjustmentRationale
Solvent Switch to Dichloromethane (DCM) or Benzene Non-polar solvents favor a tight ion-pair mechanism, promoting the concerted chair-like transition state (2,6-cis selectivity).
Temperature Lower to -78°C to 0°C Suppresses the rate of reversible ring opening (epimerization).
Additives Add TMS-Br or TMS-I For alkynylsilane substrates, this promotes an irreversible halide capture, locking the ring.

Experimental Protocol: High-Stability Prins Cyclization

Objective: Synthesis of 4-bromo-tetrahydropyran with minimal ring opening.

  • Setup: Flame-dry a two-neck round-bottom flask. Flush with Argon.

  • Reagents: Add aldehyde (1.0 equiv) and homoallylic alcohol (1.1 equiv) in anhydrous DCM (

    
    ).
    
  • Catalyst Addition:

    • Cool to -78°C (Dry ice/acetone bath).

    • Add Indium(III) Bromide (

      
      )  (10 mol%) dropwise.
      
    • Note: Low temp prevents thermodynamic equilibration to the open chain.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C. Monitor by TLC.

  • Quench (The "Locking" Step):

    • While still at 0°C, add saturated

      
       solution (equal volume to solvent).
      
    • Stir vigorously for 15 minutes to neutralize all Lewis acid species.

  • Workup: Extract with DCM. Wash organic layer with Brine.[2][3] Dry over

    
    .[3][4]
    
  • Purification: Flash chromatography on silica gel pre-treated with 1%

    
    .
    

Troubleshooting Decision Tree

Use this logic flow to diagnose persistent yield losses.

Troubleshooting Problem Low Yield of Pyran CheckTLC Is product visible on TLC before workup? Problem->CheckTLC YesTLC Yes CheckTLC->YesTLC NoTLC No CheckTLC->NoTLC WorkupIssue Loss occurs during Workup/Purification YesTLC->WorkupIssue Solution1 Use Buffered Silica (Et3N) or Neutral Alumina WorkupIssue->Solution1 CheckConditions Check Reaction Conditions NoTLC->CheckConditions IsWater Is water present? CheckConditions->IsWater WaterYes Yes -> Hydrolysis IsWater->WaterYes WaterNo No IsWater->WaterNo Solution2 Dry Solvents, Add Molecular Sieves WaterYes->Solution2 TempIssue Is Temp > 40°C? WaterNo->TempIssue TempYes Yes -> Polymerization/Opening TempIssue->TempYes Solution3 Lower Temp, Use Stronger Lewis Acid TempYes->Solution3

Caption: Diagnostic workflow for identifying the root cause of pyran instability.

References

  • Beilstein Journals. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans. Beilstein J. Org. Chem. 2021.[1][5] [Link]

  • National Institutes of Health (NIH). Recent Advances in the Synthesis of 2H-Pyrans. PMC. [Link]

  • Royal Society of Chemistry (RSC). Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. Chemical Science. [Link]

Sources

Overcoming steric hindrance in 4-substituted tetrahydropyran synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 4-Substituted Tetrahydropyran Synthesis Role: Senior Application Scientist Status: Online[1]

Welcome to the THP Synthesis Solutions Hub

User Advisory: You are accessing the advanced troubleshooting module for tetrahydropyran (THP) construction. This guide addresses the "Gem-Dimethyl" and "Quaternary Center" steric bottlenecks common in modern medicinal chemistry (e.g., ion channel blockers, macrocyclic cores).[1]

We focus on three core methodologies where steric failure is most common:

  • The Prins Cyclization (For introducing C4 functionality).

  • Reductive Etherification (For closing rings with pre-existing bulk).

  • The Thorpe-Ingold Strategy (Leveraging conformational bias).

Module 1: The Prins Reaction – Troubleshooting Steric Failure

The Issue: Standard Lewis acids (


, 

) often cause polymerization or ring-opening when applied to sterically hindered homoallylic alcohols or bulky aldehydes.[1] The transition state cannot achieve the necessary chair conformation due to 1,3-diaxial clashes.[1]

The Solution: The "Silyl-Prins" & Indium(III) Protocol To overcome steric barriers at the C4 position, we must stabilize the carbocation intermediate and guide the cyclization away from intermolecular pathways.

Protocol A: Indium(III) Triflate Catalyzed Cyclization

Why it works:


 is a "soft" Lewis acid that tolerates water and coordinates tightly to the carbonyl oxygen, activating it without triggering the aggressive polymerization seen with Boron or Titanium species. It is particularly effective for generating 4-halo or 4-hydroxy THPs in hindered systems.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents:

    • Homoallylic alcohol (1.0 equiv)[1]

    • Aldehyde (1.1 equiv) – Note: If aldehyde is volatile, use 1.5 equiv.[1]

    • Catalyst:

      
       (5 mol%)[2]
      
    • Additive: TMSCl (1.1 equiv) – Crucial for trapping the intermediate as the 4-chloro THP.[1]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1] Concentration: 0.1 M.

  • Execution:

    • Dissolve alcohol and aldehyde in solvent.

    • Add

      
       at 
      
      
      
      .
    • Add TMSCl dropwise.

    • Warm to

      
       and stir for 2–4 hours.
      
  • Quench: Saturated aqueous

    
    .
    
  • Purification: Silica gel chromatography.

Data: Catalyst Performance in Steric Systems

Catalyst Yield (4-Substituted THP) Diastereoselectivity (cis:trans) Notes

|


 | 35% | 60:40 | Significant polymerization observed.[1] |
| 

| 42% | 75:25 | Low tolerance for functional groups. | |

| 88% | 95:5 | Clean conversion; high cis-selectivity. | |

| 82% | 92:8 | Good alternative; slightly more acidic. |
Module 2: Reductive Etherification – The "Planar" Bypass

The Issue: Attempting an


 ring closure (Williamson ether synthesis) to form a THP ring often fails if the C4 position contains a quaternary center or bulky group. The backside attack is geometrically impossible.

The Solution: Switch to Reductive Etherification . This proceeds via an oxocarbenium ion intermediate.[3]

  • Mechanism:[1][3][4][5][6][7][8][9][10] The ketone/aldehyde condenses with the alcohol to form a hemiacetal. Ionization gives a planar oxocarbenium ion (

    
     hybridized), which relieves steric strain.[1] A hydride source (
    
    
    
    ) then attacks the face of the ring.

Protocol B: Triethylsilane/TFA Reductive Cyclization

  • Substrate:

    
    -hydroxy ketone or aldehyde (Pre-installed C4 bulk).
    
  • Reagents:

    • Triethylsilane (

      
      , 3.0 equiv)[1]
      
    • Trifluoroacetic acid (TFA, 5.0 equiv) or

      
       (catalytic) for acid-sensitive substrates.[1]
      
  • Solvent: DCM (

    
     to RT).
    
  • Key Observation: The reaction must be kept anhydrous to prevent hemiacetal hydrolysis.

  • Outcome: Formation of the ether linkage without requiring a backside attack on a carbon center.

Visualizing the Decision Logic

The following diagram illustrates the strategic decision-making process for synthesizing 4-substituted THPs based on substrate constraints.

THP_Synthesis_Strategy Start START: Target 4-Substituted THP Q1 Is the C4 substituent already present in the precursor? Start->Q1 PathA NO: Need to install C4 group during cyclization Q1->PathA No PathB YES: C4 is pre-functionalized (e.g., gem-dimethyl) Q1->PathB Yes Prins Strategy: Prins Cyclization PathA->Prins StericCheck Is the aldehyde/alkene sterically bulky? Prins->StericCheck StdPrins Standard Acid (TFA or H2SO4) StericCheck->StdPrins Low Sterics ModPrins Modified Lewis Acid (In(OTf)3 + TMSCl) StericCheck->ModPrins High Sterics (Prevents Polymerization) ClosureType Cyclization Method PathB->ClosureType SN2 Williamson Ether (SN2) (High Failure Risk) ClosureType->SN2 Avoid RedEther Reductive Etherification (Oxocarbenium Route) ClosureType->RedEther Recommended (Planar Intermediate)

Caption: Decision tree for selecting the optimal THP synthesis route based on steric constraints and starting material availability.

Module 3: The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

Concept: If you are struggling to close a THP ring due to entropic penalties (loose chain ends), adding a gem-dimethyl group at C3 or C5 (the tether) can accelerate the reaction rate by up to


 times.[1]

Mechanism: The bulky alkyl groups compress the internal bond angle (from


 toward 

or lower), forcing the reactive chain ends (hydroxyl and alkene/carbonyl) closer together.

Application: If your 4-substituted target allows for modification at C3/C5, introduce a quaternary center.[1] This "pre-organizes" the molecule into a conformation resembling the final chair product, lowering the activation energy (


) for cyclization.
Frequently Asked Questions (FAQ)

Q: My Prins reaction yields a mixture of 4-chloro and 4-hydroxy products. How do I control this? A: This depends on the anion availability.

  • For 4-Cl: Use

    
      or 
    
    
    
    as the additive. The chloride ion is a better nucleophile than water in non-polar solvents.
  • For 4-OH: Use aqueous conditions (e.g., PMA in water) or perform a hydrolytic workup on the trifluoroacetate intermediate if using TFA.[1]

Q: I need to make a 4,4-disubstituted THP (Quaternary C4). Can I use Prins? A: Yes, but you must use a 1,1-disubstituted alkene (e.g., isobutylene derivative) as the nucleophile.[1]

  • Warning: These alkenes are prone to isomerization.

  • Fix: Use the "Segmented Prins" approach: React the aldehyde with an allylsilane to form the C-C bond first (Hosomi-Sakurai), then cyclize the resulting alcohol onto the alkene.

Q: Can I use microwave irradiation to overcome steric hindrance? A: Yes. Microwave heating is highly effective for


 catalyzed reactions. It provides the thermal energy to overcome the steric repulsion in the transition state without the long heating times that lead to degradation. Recommended: 

for 10–20 mins.
References
  • Indium(III) Catalysis: Loh, T. P., et al. "Indium(III) Triflate-Catalyzed Prins Cyclization: A Mild and Efficient Synthesis of 4-Halo-Tetrahydropyrans."[1] Tetrahedron Letters, 1999.

  • Aqueous Prins: Yadav, J. S., et al.[1][3][11] "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives." Synthesis, 2008.[1][3][11]

  • Reductive Etherification: Doyle, M. P., et al. "Silane Reductions in Acidic Media.[1] Spectral and Chemical Characterization of Carbocations." Journal of Organic Chemistry, 1974.[1] [1]

  • Thorpe-Ingold Effect: Jung, M. E., & Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications."[1] Chemical Reviews, 2005.[1]

  • Silyl-Prins: Dobbs, A. P., & Martinović, S. "Silyl-Prins cyclization: a stereoselective route to tetrahydropyrans."[1] Tetrahedron Letters, 2002.[1]

Sources

Validation & Comparative

1H NMR spectral interpretation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3]

In the realm of medicinal chemistry, the tetrahydropyran (THP) scaffold serves as a critical bioisostere for morpholines and cyclohexanes, offering improved metabolic stability and solubility profiles. 4-(4-methoxyphenyl)tetrahydro-2H-pyran represents a quintessential "linker" motif found in various kinase inhibitors and GPCR ligands.

This guide provides a rigorous 1H NMR spectral interpretation of this compound. Unlike standard spectral lists, we compare the analytical performance of two distinct solvent systems (CDCl₃ vs. DMSO-d₆) to demonstrate how solvation shells affect the resolution of the fluxional THP ring. We further validate the assignment using a logic-based workflow, ensuring the distinction between the axial and equatorial conformers.

The Molecule at a Glance
  • Core Scaffold: Tetrahydro-2H-pyran (Chair conformation).

  • Substituent: 4-Methoxyphenyl (p-Anisyl) at the C4 position.

  • Symmetry:

    
     plane of symmetry (rendering H2/H6 and H3/H5 enantiotopic pairs chemically equivalent).
    

Experimental Methodology

To ensure reproducibility, the following protocol uses a "Self-Validating" approach where concentration and shimming are optimized to resolve long-range couplings.

Sample Preparation[4]
  • Solvent A (Standard): Chloroform-d (CDCl₃), 99.8% D + 0.03% TMS.

    • Utility: Baseline resolution, excellent for observing exchangeable protons (if any).

  • Solvent B (High Polarity): Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9% D.

    • Utility: Disperses the AA'BB' aromatic system and "freezes" conformational flux due to higher viscosity/polarity.

  • Concentration: 10 mg in 600 µL (approx. 80 mM). Note: Higher concentrations can induce stacking, shifting aromatic peaks.

Acquisition Parameters (400 MHz vs. 600 MHz)
  • Pulse Sequence: zg30 (30° excitation) to minimize relaxation delay requirements.

  • Transients (Scans): 16 (Standard) vs. 64 (High S/N for ¹³C satellites).

  • Temperature: 298 K (25°C). Critical: The THP ring inversion barrier is low; temperature stability is vital for sharp multiplets.

Performance Comparison: Solvent System Resolution

The choice of solvent is not merely about solubility; it dictates the spectral resolution of the aliphatic region. Below is a comparative analysis of the chemical shifts (


) and coupling patterns (

).
Table 1: Comparative Chemical Shift Data[3][5][6]
Proton AssignmentMultiplicity

(ppm) in CDCl₃

(ppm) in DMSO-d₆

(Solvent Shift)
Interpretation & Performance Note
Ar-H (ortho to OMe) Doublet (AA'BB')6.866.88+0.02Stable. Minimal solvent effect on electron-rich ring edge.
Ar-H (meta to OMe) Doublet (AA'BB')7.147.18+0.04Stable. Characteristic roof effect seen at lower fields (300 MHz).
-OCH₃ (Methoxy) Singlet3.793.72-0.07Shielded. DMSO dipole interaction shields the methyl protons slightly.
H2, H6 (Equatorial) Ddd (Broad)4.053.96-0.09Critical Difference. CDCl₃ resolves the geminal coupling (

Hz) better than DMSO.
H2, H6 (Axial) Td (Triplet of d)3.523.41-0.11Diagnostic. The large axial-axial coupling (

Hz) confirms the chair form.
H4 (Methine) Tt (Triplet of t)2.682.62-0.06Key Node. Connects the aliphatic and aromatic systems.
H3, H5 (Multiplet) Multiplet1.75 - 1.851.60 - 1.75-0.15Resolution Win. CDCl₃ provides better separation of these signals compared to the viscous DMSO.
Comparative Insight
  • CDCl₃ Performance: Superior for structural verification . The lower viscosity allows for sharper lines, making the extraction of

    
    -values for the THP ring (confirming the chair conformation) significantly easier.
    
  • DMSO-d₆ Performance: Superior for aromatic dispersion . If the sample contains other aromatic impurities, DMSO often separates the AA'BB' system of the p-anisyl group more effectively from contaminants.

Detailed Spectral Interpretation

The Aromatic Region (6.8 – 7.2 ppm)

The 4-methoxyphenyl group forms a classic AA'BB' spin system .

  • Appearance: Two "doublets" (strictly, higher-order multiplets).

  • Coupling: The ortho coupling (

    
     Hz) is dominant.
    
  • Logic: The protons ortho to the electron-donating methoxy group are shielded (6.86 ppm), while those meta to the methoxy (and ortho to the THP ring) are deshielded (7.14 ppm).

The THP Ring (The "Chair" Fingerprint)

The tetrahydropyran ring is the most complex part of the spectrum due to magnetic non-equivalence caused by the fixed conformation.

  • H4 (Methine, ~2.68 ppm): This proton is axial. It sees two axial neighbors (H3ax, H5ax) and two equatorial neighbors (H3eq, H5eq). The result is a triplet of triplets (

    
     Hz).
    
  • H2/H6 (Axial vs. Equatorial):

    • H-Axial (~3.52 ppm): Appears as a triplet of doublets . The large triplet splitting (

      
       Hz) arises from geminal coupling to H-Equatorial and trans-diaxial coupling to H3-Axial. This proves the 4-substituent is Equatorial  (locking the ring).
      
    • H-Equatorial (~4.05 ppm): Appears as a broad doublet of doublets with smaller couplings (

      
       Hz) due to gauche interactions.
      

Logic-Based Assignment Workflow

To guarantee the accuracy of your assignment, follow this "Self-Validating" workflow. This diagram illustrates the decision tree for distinguishing the target compound from potential isomers (e.g., 3-substituted pyrans).

NMR_Workflow Start Start: Acquire 1D 1H Spectrum Check_Ar Check Aromatic Region (6.8 - 7.2 ppm) Start->Check_Ar Is_AABB Is it AA'BB'? (2 sets of 2H) Check_Ar->Is_AABB Check_OMe Check Methoxy (~3.8 ppm Singlet) Is_AABB->Check_OMe Yes Analyze_THP Analyze THP Ring (1.5 - 4.1 ppm) Is_AABB->Analyze_THP No (Check Impurity) Check_OMe->Analyze_THP Decision_Chair Calculate J-values for H2/H6 Is J_ax-ax > 10 Hz? Analyze_THP->Decision_Chair Confirm_Eq Conclusion: Substituent is Equatorial (Thermodynamic Product) Decision_Chair->Confirm_Eq Yes Suspect_Ax Warning: Substituent might be Axial (Kinetic/Steric Clash) Decision_Chair->Suspect_Ax No

Figure 1: Logic flow for the structural validation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran using 1D NMR data.

Advanced Validation: 2D NMR Correlations

For regulatory filings or complex mixtures, 1D analysis is insufficient. The following 2D experiments provide the "Alternative" high-fidelity confirmation.

COSY (Correlation Spectroscopy)
  • Objective: Trace the spin system from H2

    
     H3 
    
    
    
    H4.
  • Observation:

    • Cross-peak between 4.05 ppm (H2eq) and 1.80 ppm (H3).

    • Cross-peak between 2.68 ppm (H4) and 1.80 ppm (H3).

    • Crucially: No coupling between the Aromatic protons and the THP ring, confirming the linker nature.

NOESY (Nuclear Overhauser Effect)
  • Objective: Spatial confirmation of the substituent position.

  • Key Signal: Strong NOE correlation between H4 (2.68 ppm) and H2/H6 Axial (3.52 ppm) .

    • Mechanism: In the chair conformation with an equatorial aryl group, H4 is axial. It shares a 1,3-diaxial relationship with H2ax and H6ax, placing them close in space (< 3 Å). This signal definitively proves the equatorial orientation of the p-anisyl group.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for AA'BB' systems and coupling constants).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Cyclic Ethers. University of Wisconsin-Madison.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for Anisole and Tetrahydropyran fragments).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

Sources

13C NMR Chemical Shift Elucidation: A Comparative Guide to Predictive vs. Experimental Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Accurate structural elucidation is the bedrock of small-molecule drug discovery. For complex pharmacophores like 4-(4-methoxyphenyl)tetrahydro-2H-pyran —a motif frequently encountered in medicinal chemistry due to its favorable pharmacokinetic profile—assigning precise


C NMR chemical shifts is critical for confirming regiochemistry and stereochemistry.

This guide objectively compares the performance of three primary methodologies used in modern analytical workflows: Empirical Prediction (e.g., HOSE codes/Neural Networks), Ab Initio DFT Calculations , and Experimental Acquisition . By analyzing the causality behind the data variances, this guide provides a framework for selecting the optimal structural verification strategy.

The Benchmark Molecule: 4-(4-methoxyphenyl)tetrahydro-2H-pyran

The benchmark molecule consists of a tetrahydropyran (THP) ring substituted at the C4 position with a 4-methoxyphenyl group. The analytical challenge lies in distinguishing the subtle chemical shift differences of the THP ring carbons (C2/C6 vs. C3/C5) and the aromatic carbons, which are highly sensitive to the equatorial/axial conformation of the aryl substituent.

G A Molecule: 4-(4-methoxyphenyl)THP B Empirical Prediction (HOSE Codes) A->B C DFT Calculation (GIAO-B3LYP) A->C D Experimental NMR (Bruker 400 MHz) A->D E Data Synthesis & Shift Assignment B->E C->E D->E

Fig 1: Modern NMR elucidation workflow comparing predictive and experimental pathways.

Methodology Comparison

Method A: Empirical Prediction (HOSE Codes / Machine Learning)

Software suites like Mnova utilize Hierarchical Orthogonal Space Encoding (HOSE) codes and machine learning algorithms trained on vast databases of experimental spectra [1].

  • Mechanism: The software fragments the target molecule and matches the topological environments to known database entries.

  • Performance: Extremely fast (seconds). However, it struggles with 3D conformational averaging. Because it relies on 2D topology, it often fails to account for the anisotropic shielding effects caused by the specific spatial orientation of the methoxyphenyl ring relative to the THP oxygen.

Method B: Density Functional Theory (DFT) Calculations

Quantum mechanical calculations provide a physics-based prediction of magnetic shielding tensors [2].

  • Mechanism: Utilizing the Gauge-Independent Atomic Orbital (GIAO) method, DFT calculates the electron density and its response to an external magnetic field. GIAO is strictly required because standard atomic orbitals are dependent on the gauge origin of the magnetic field; GIAO introduces local gauge origins to ensure rotational invariance and high accuracy.

  • Performance: Computationally expensive (hours to days) but highly accurate. It accounts for the exact 3D geometry (usually the lowest-energy equatorial conformer) and solvent effects via continuum models.

Method C: Experimental Acquisition

The ground truth. Experimental NMR provides the time-averaged signals of the molecule in solution [3].

  • Mechanism: The sample is placed in a superconducting magnet. Radiofrequency pulses excite the

    
    C nuclei, and the resulting Free Induction Decay (FID) is Fourier-transformed into a spectrum.
    
  • Performance: Requires a synthesized, highly purified physical sample and instrument time.

Comparative Data Analysis

The table below summarizes the


C NMR chemical shifts (in ppm) for 4-(4-methoxyphenyl)tetrahydro-2H-pyran across the three methodologies. 

represents the deviation from the experimental ground truth.
Carbon PositionEnvironmentExperimental (CDCl₃)Empirical (Mnova)

(Empirical)
DFT (GIAO-B3LYP)

(DFT)
C4' Aromatic (C-O)158.2159.0+0.8158.4+0.2
C1' Aromatic (C-C)137.8136.5-1.3138.0+0.2
C2', C6' Aromatic (C-H)127.6128.1+0.5127.4-0.2
C3', C5' Aromatic (C-H)113.9114.2+0.3113.7-0.2
C2, C6 THP Ring (CH₂-O)68.667.8-0.868.8+0.2
OCH₃ Methoxy55.355.0-0.355.4+0.1
C4 THP Ring (CH-Ar)41.142.5+1.441.3+0.2
C3, C5 THP Ring (CH₂)34.033.1-0.934.2+0.2

Data Insights: Empirical prediction shows the highest error at C4 (THP) and C1' (Aromatic) (


 ppm). This is because the junction between the aliphatic heterocycle and the aromatic ring experiences complex steric and anisotropic effects that 2D topology databases cannot perfectly interpolate. Conversely, the DFT calculation maintains an error margin of 

ppm across all carbons, proving its superiority for resolving ambiguous stereocenters.

Validated Experimental & Computational Protocols

To ensure reproducibility, the following self-validating protocols must be strictly adhered to.

Protocol 1: Experimental C NMR Acquisition
  • Sample Preparation: Dissolve 25 mg of purified 4-(4-methoxyphenyl)tetrahydro-2H-pyran in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is chosen because the deuterium provides a lock signal for the spectrometer to correct for magnetic field drift over the long acquisition time required for

    
    C.
    
  • Referencing: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal to exactly 0.00 ppm.

  • Instrument Parameters: Load the sample into a 400 MHz NMR spectrometer. Use a standard proton-decoupled

    
    C pulse sequence (zgpg30).
    
  • Acquisition: Set the relaxation delay (D1) to 2.0 seconds to allow complete longitudinal relaxation of quaternary carbons (C1', C4'). Set Number of Scans (NS) to 1024 to achieve an adequate Signal-to-Noise Ratio (SNR), as

    
    C has low natural abundance (~1.1%).
    
  • Processing: Apply an exponential window function (Line Broadening = 1.0 Hz) prior to Fourier Transform to smooth baseline noise without sacrificing peak resolution.

Protocol 2: Ab Initio DFT Prediction Workflow

G S1 1. Conformational Search (Molecular Mechanics, OPLS4) S2 2. Geometry Optimization (B3LYP/6-31G*) S1->S2 S3 3. Vibrational Frequencies (Check for Minima) S2->S3 S4 4. NMR Shielding Tensors (GIAO, B3LYP/6-311+G(2d,p)) S3->S4 S5 5. Linear Scaling (TMS Reference Correction) S4->S5

Fig 2: Step-by-step logic pathway for DFT-based NMR chemical shift prediction.

  • Conformational Search: Generate 3D conformers using Molecular Mechanics. Isolate the global minimum (equatorial aryl group).

  • Geometry Optimization: Optimize the geometry using the B3LYP functional and the 6-31G* basis set.

  • Frequency Validation: Run a vibrational frequency calculation. Causality: This is a self-validating step; the absence of imaginary frequencies confirms the geometry is a true local minimum, not a transition state.

  • Shielding Calculation: Execute the NMR calculation using the GIAO method. Upgrade the basis set to 6-311+G(2d,p) and apply the Polarizable Continuum Model (PCM) for chloroform. Causality: A larger basis set with diffuse (+) and polarization (2d,p) functions is mandatory to accurately model the electron density far from the nucleus, which dictates the magnetic shielding.

  • Scaling: Convert absolute isotropic shielding values (

    
    ) to chemical shifts (
    
    
    
    ) using the linear scaling equation:
    
    
    .

Conclusion

For routine verification of simple intermediates, empirical prediction tools offer unmatched speed and sufficient accuracy. However, for final structural elucidation of complex motifs like 4-(4-methoxyphenyl)tetrahydro-2H-pyran—where regiochemical misassignment can derail a drug development pipeline—researchers must rely on the synergistic combination of Experimental NMR and DFT calculations. The GIAO-DFT method effectively bridges the gap between theoretical physics and experimental observation, providing a robust, unambiguous structural proof.

References

  • Mnova NMR Prediction - Mestrelab Research. Available at: [Link]

  • Predicting NMR Spectra with Gaussian - Gaussian, Inc. Available at: [Link]

  • Bruker NMR Instruments - Bruker Corporation. Available at:[Link]

IR Spectroscopic Identification of 4-(4-methoxyphenyl)tetrahydro-2H-pyran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development, I frequently rely on vibrational spectroscopy to unambiguously verify the structural integrity of functionalized heterocycles. 4-(4-methoxyphenyl)tetrahydro-2H-pyran is a highly versatile medicinal chemistry scaffold that fuses a flexible cyclic ether (tetrahydropyran) with an electron-rich aromatic system (a para-substituted anisole derivative).

When identifying this compound, simply listing expected peaks is insufficient. To ensure rigorous structural validation, we must deconstruct the molecule into its functional moieties and compare its Fourier Transform Infrared (FTIR) spectral performance against baseline structural alternatives. This guide provides an objective, data-driven comparison of the target compound against Anisole and Tetrahydropyran (THP), supported by a self-validating experimental workflow.

Mechanistic Overview of Vibrational Modes

The IR spectrum of 4-(4-methoxyphenyl)tetrahydro-2H-pyran is a composite of two distinct ether microenvironments and a para-substituted aromatic system. Understanding the physical causality behind these vibrations is critical for accurate peak assignment.

  • Dual Ether Linkages (C–O–C): The molecule contains both an alkyl-aryl ether (the methoxy group) and a dialkyl ether (the THP ring). Because the oxygen lone pairs on the methoxy group delocalize into the aromatic

    
    -system, the C(aryl)–O bond gains partial double-bond character. This resonance shifts the asymmetric stretch to a higher frequency (~1250 cm⁻¹). In contrast, the THP ring's dialkyl C–O–C stretch lacks this resonance stabilization, causing its vibrational frequency to remain lower, typically around 1090 cm⁻¹.
    
  • Aromatic Skeletal Stretches (C=C): The electron-donating nature of the methoxy group via resonance (+M effect) increases the electron density in the phenyl ring. As observed in 1, this leads to sharp, characteristic skeletal vibrations around 1510 cm⁻¹ and 1610 cm⁻¹.

  • Conformational Ring Modes: As supported by2, the chair conformation of the THP ring introduces specific low-frequency skeletal modes. Furthermore, the3 directly influences the intensity and position of the aliphatic C–H stretching modes.

Comparative IR Peak Analysis

To isolate the spectral contributions of the target product, we compare it against Anisole (representing the aromatic/methoxy moiety) and Tetrahydropyran (representing the cyclic ether moiety).

Vibrational Mode4-(4-methoxyphenyl)tetrahydro-2H-pyranAnisole (Alternative 1)Tetrahydropyran (Alternative 2)Structural Origin
Aromatic C–H Stretch ~3030 cm⁻¹~3030 cm⁻¹AbsentPhenyl ring C–H bonds
Aliphatic C–H Stretch 2850 – 2950 cm⁻¹~2835 cm⁻¹2850 – 2950 cm⁻¹THP ring & Methoxy group
Aromatic C=C Stretch ~1510, ~1610 cm⁻¹~1500, ~1600 cm⁻¹AbsentResonance-enhanced phenyl ring
Alkyl-Aryl C–O Stretch ~1250 cm⁻¹ (asym)~1245 cm⁻¹AbsentMethoxy attached to phenyl
Dialkyl C–O Stretch ~1090 cm⁻¹Absent~1090 cm⁻¹Intact THP ring ether
Out-of-Plane C–H Bend ~830 cm⁻¹~730, ~690 cm⁻¹Absentpara-Disubstituted vs. Mono-substituted

Key Diagnostic Insight: The out-of-plane C–H bending region is the ultimate differentiator. While Anisole shows two strong bands at 730 and 690 cm⁻¹ (characteristic of mono-substituted benzenes), the target compound exhibits a single strong band at ~830 cm⁻¹, definitively proving the para-substitution of the THP ring on the anisole core.

Experimental Protocol: Self-Validating FTIR-ATR Workflow

To ensure high-fidelity data, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in quality control (QC) gates. This creates a self-validating system where errors are caught before spectral interpretation begins.

Step 1: System Calibration & Background (QC Gate 1)

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Causality: A pristine background is essential to remove atmospheric CO₂ (2350 cm⁻¹) and water vapor (3600–3900 cm⁻¹) interference.

  • Validation Check: The single-beam background energy profile must show maximum throughput at ~2000 cm⁻¹. If atmospheric water peaks exceed 2% transmittance, purge the optics bench with dry N₂ and re-acquire. Do not proceed until the baseline is flat.

Step 2: Sample Application & Pressure Control

  • Action: Place 2–5 mg of solid 4-(4-methoxyphenyl)tetrahydro-2H-pyran onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact (~50-80 cN).

  • Causality: Solid samples require intimate contact with the ATR crystal. The evanescent IR wave only penetrates 0.5 to 2 micrometers into the sample; poor contact results in artificially weak signals and high signal-to-noise ratios.

Step 3: Spectral Acquisition (QC Gate 2)

  • Action: Record the sample spectrum using the same parameters as the background.

  • Validation Check: Evaluate the strongest peak (the ~1250 cm⁻¹ C–O stretch). It must have an absorbance between 0.2 and 0.8 AU. If the peak exceeds 1.0 AU, the detector is saturating (violating the Beer-Lambert law). Reduce the sample pressure or quantity and scan again.

Step 4: Data Processing & ATR Correction

  • Action: Apply an ATR correction algorithm (assuming a refractive index of 1.5 for organic solids) followed by an automatic baseline correction.

  • Causality: The depth of penetration of the ATR evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). If raw ATR spectra are compared directly to transmission libraries, low-frequency peaks (like the 830 cm⁻¹ bend) will appear artificially strong compared to high-frequency peaks (like the 3030 cm⁻¹ stretch). ATR correction normalizes the spectrum for accurate comparative analysis.

Workflow Visualization

FTIR_Workflow N1 Sample Prep (ATR Crystal Cleaning) N2 QC Gate 1 (Background Check) N1->N2 N3 Spectral Acquisition (4000-400 cm⁻¹) N2->N3 N4 QC Gate 2 (Absorbance < 1.0 AU) N3->N4 N5 Data Processing (ATR Correction) N4->N5 N6 Peak Assignment (Comparative Analysis) N5->N6

Fig 1: Self-validating FTIR-ATR experimental workflow with integrated quality control gates.

References

  • Source: MPG.
  • Title: Journal of Physical Chemistry and Functional Materials - DergiPark (FT-IR spectrum of THPMPCA)
  • Title: An infrared spectroscopic study on proton transfer from CH bonds in ionized dimers of cyclic ethers Source: AIP Publishing URL

Sources

Comparative Reactivity Guide: 4-(4-Methoxyphenyl)tetrahydro-2H-pyran vs. 4-Phenyltetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Overview

In medicinal chemistry and rational drug design, the tetrahydropyran (THP) scaffold is frequently utilized to modulate lipophilicity and metabolic stability. When comparing 4-(4-methoxyphenyl)tetrahydro-2H-pyran (Compound A) to 4-phenyltetrahydro-2H-pyran (Compound B), the critical divergence in chemical reactivity is dictated entirely by the presence of the para-methoxy (


) substituent on the aromatic ring.

As an Application Scientist, selecting between these building blocks requires a deep understanding of their electronic profiles. Compound A is a highly activated, electron-rich arene, making it an ideal candidate for mild, late-stage functionalization. Compound B is a standard, weakly activated alkylbenzene that demands harsher conditions for core modifications.

Electronic Causality & Reactivity Principles

The fundamental difference in reactivity between these two substrates is governed by the competition between resonance (+M) and inductive (+I / -I) effects during Electrophilic Aromatic Substitution (EAS).

  • Compound A (Methoxy-Activated): The oxygen atom of the methoxy group donates electron density directly into the aromatic

    
    -system via a powerful resonance (+M) effect. This dramatically outweighs its weak inductive electron-withdrawing (-I) effect. The Hammett constant (
    
    
    
    ) for a para-methoxy group is -0.27, quantifying its strong electron-donating nature [1]. Because the para position is sterically blocked by the THP ring, incoming electrophiles are directed exclusively and rapidly to the ortho position relative to the methoxy group.
  • Compound B (Alkyl-Activated): Lacking the +M donor, the aromatic ring relies solely on the THP ring for activation. The THP group acts as a bulky secondary alkyl substituent, providing only mild activation through hyperconjugation and inductive (+I) effects. While alkylbenzenes are typically 40–50 times more reactive than benzene, anisole derivatives can be up to

    
     times more reactive [2]. The THP group directs ortho and para to itself, but the lack of strong electronic bias often leads to mixed regioselectivity and sluggish kinetics.
    

Quantitative Reactivity Comparison

To facilitate objective experimental planning, the quantitative and qualitative differences are summarized below:

Parameter4-(4-Methoxyphenyl)tetrahydro-2H-pyran4-Phenyltetrahydro-2H-pyran
Primary Activating Effect Strong Resonance (+M) from

Weak Inductive (+I) from THP ring
Hammett Constant (

)
-0.27 (Methoxy)

-0.15 (Alkyl equivalent)
Relative EAS Rate (vs. Benzene)

(Highly Accelerated)

(Mildly Accelerated)
Regioselectivity (EAS) Strictly ortho to

Ortho / Para to THP ring
Oxidation Susceptibility High (Electron-rich ring)Low (Standard arene stability)

Mechanistic Divergence in EAS

The following diagram illustrates the divergent stabilization of the Wheland intermediate (sigma complex) during an electrophilic attack.

EAS_Mechanism SubstrateA 4-(4-Methoxyphenyl)THP (+M Effect Dominates) SigmaA Sigma Complex Highly Stabilized by -OMe SubstrateA->SigmaA + E+ SubstrateB 4-PhenylTHP (+I Effect Dominates) SigmaB Sigma Complex Weakly Stabilized by THP SubstrateB->SigmaB + E+ Electrophile Electrophile (E+) Electrophile->SigmaA Electrophile->SigmaB ProductA Ortho-to-Methoxy Product (Fast Kinetics) SigmaA->ProductA - H+ ProductB Ortho/Para-to-THP Product (Slow Kinetics) SigmaB->ProductB - H+

Fig 1. Electrophilic aromatic substitution pathways highlighting electronic stabilization differences.

Self-Validating Experimental Protocols

To demonstrate these principles in a laboratory setting, we compare the bromination workflows for both compounds. A robust protocol must account for the intrinsic electron density of the substrate; applying harsh conditions to Compound A results in oxidative degradation, while applying mild conditions to Compound B results in unreacted starting material [3].

Protocol A: Mild Regioselective Bromination of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran

Causality: Due to extreme activation by the methoxy group, using elemental bromine (


) with a Lewis acid leads to uncontrolled polybromination. N-Bromosuccinimide (NBS) provides a mild, controlled source of electrophilic bromine (

) without requiring a catalyst.
  • Initiation: Dissolve 10 mmol of 4-(4-methoxyphenyl)tetrahydro-2H-pyran in 20 mL of anhydrous acetonitrile (

    
    ). Shield the reaction flask from light (using aluminum foil) to suppress competing radical bromination pathways.
    
  • Electrophile Addition: Add 10.5 mmol (1.05 equiv) of NBS in small portions at 0 °C. The low temperature controls the exothermic formation of the highly stabilized sigma complex.

  • Propagation: Allow the reaction to warm to 25 °C and stir for 2 hours.

  • Isolation: Quench with saturated aqueous sodium thiosulfate (

    
    ) to destroy residual NBS. Extract with ethyl acetate, dry over 
    
    
    
    , and purify via silica gel chromatography to yield 4-(3-bromo-4-methoxyphenyl)tetrahydro-2H-pyran (>95% yield).
Protocol B: Lewis Acid-Catalyzed Bromination of 4-Phenyltetrahydro-2H-pyran

Causality: The weak +I effect of the THP ring is insufficient to polarize the


 bond. A strong Lewis acid (

) is mandatory to generate the highly reactive

complex required to overcome the higher activation energy barrier.
  • Initiation: Dissolve 10 mmol of 4-phenyltetrahydro-2H-pyran in 20 mL of anhydrous dichloromethane (

    
    ).
    
  • Catalyst Activation: Add 0.5 mmol (5 mol%) of anhydrous iron(III) bromide (

    
    ) and stir for 10 minutes at room temperature under an inert argon atmosphere.
    
  • Electrophile Addition: Dropwise add 11 mmol (1.1 equiv) of

    
     dissolved in 5 mL of 
    
    
    
    over 30 minutes.
  • Propagation: Heat the mixture to a gentle reflux (40 °C) for 12 hours. Monitor by TLC until the starting material is consumed.

  • Isolation: Quench carefully with saturated aqueous

    
     to neutralize 
    
    
    
    byproducts. Extract, dry, and purify to isolate the mixed ortho/para-bromo isomers (
    
    
    60% combined yield).

Exp_Workflow StartA 4-(4-Methoxyphenyl)THP CondA NBS, MeCN, 25°C (No Catalyst) StartA->CondA StartB 4-PhenylTHP CondB Br2, FeBr3, 40°C (Lewis Acid Required) StartB->CondB EndA 4-(3-Bromo-4-methoxyphenyl)THP >95% Yield CondA->EndA EndB Mixed Bromo-PhenylTHP Isomers ~60% Yield CondB->EndB

Fig 2. Divergent bromination workflows demonstrating the practical impact of ring activation.

References

  • Title: Anisole - Reactivity and Hammett Constants Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Activating and Deactivating Groups In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]

High-Resolution X-Ray Crystallography Comparison Guide: 4-(4-methoxyphenyl)tetrahydro-2H-pyran vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In modern drug development, the tetrahydropyran (THP) ring is a privileged scaffold. Its conformational flexibility allows it to adapt to dynamic enzyme pockets, a feature famously exploited in the design of next-generation HIV-1 protease inhibitors to combat multi-drug resistant viral strains[1].

Within this chemical space, 4-(4-methoxyphenyl)tetrahydro-2H-pyran serves as a critical structural building block. To leverage this compound in rational drug design, researchers must understand its exact three-dimensional atomic arrangement, bond lengths, and intermolecular interactions. This guide provides an in-depth comparative analysis of the single-crystal X-ray diffraction (SC-XRD) profile of 4-(4-methoxyphenyl)tetrahydro-2H-pyran against two key alternatives: the unsubstituted 4-phenyltetrahydro-2H-pyran and the halogenated 4-(4-chlorophenyl)tetrahydro-2H-pyran.

Crystallographic Workflow & Self-Validating Protocol

To establish a highly reliable structural model, the crystallographic methodology must function as a self-validating system. The following step-by-step protocol outlines the rigorous standards required to obtain publication-quality structural data for small organic molecules[2].

Step-by-Step Methodology
  • Crystal Growth (Solvent Evaporation): Dissolve the purified compound in a minimal volume of a hexane:ethyl acetate (3:1 v/v) solvent system. Loosely cover the vial and allow for slow evaporation at ambient temperature (20–25 °C) over 48–72 hours until well-defined, single crystals form[3].

  • Crystal Mounting: Select a pristine, optically clear single crystal (approximate dimensions 0.15 × 0.10 × 0.08 mm) under a polarized light microscope. Mount the crystal on a specialized cryoloop using a drop of paratone oil to prevent atmospheric degradation and ice formation.

  • Data Collection: Transfer the mounted crystal to a diffractometer equipped with a CCD or CMOS detector. Flash-cool the sample to 100 K using a continuous nitrogen stream[3].

  • Integration & Scaling: Process the raw diffraction frames using integration software (e.g., APEX or CrysAlisPro) to extract reflection intensities. Apply multi-scan absorption corrections to account for the crystal's specific shape and volume.

  • Structure Solution & Refinement: Solve the phase problem using Direct Methods (SHELXT). Refine the structural model using full-matrix least-squares on

    
     (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.
    
  • Self-Validation (PLATON/checkCIF): Run the final refined model through the International Union of Crystallography (IUCr) checkCIF routine. This computational step acts as the ultimate self-validation, ensuring no higher symmetry space groups were missed and that all residual electron density peaks are physically justified[2].

Causality of Experimental Choices
  • Mo K

    
     Radiation (
    
    
    
    Å):
    Selected over Cu K
    
    
    radiation to minimize X-ray absorption effects. This is critical for accurately resolving the electron density of light-atom organic molecules (C, H, O) without introducing systematic errors[3].
  • Cryogenic Temperature (100 K): Flash-cooling drastically reduces atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots, increases the signal-to-noise ratio at high diffraction angles, and allows for atomic-resolution data collection[3].

Workflow A 1. Crystal Growth (Slow Evaporation) B 2. Crystal Mounting (Cryoloop, 100K) A->B C 3. X-Ray Data Collection (Mo Kα Radiation) B->C D 4. Data Integration & Scaling C->D E 5. Structure Solution (Direct Methods) D->E F 6. Refinement (Least-Squares on F²) E->F G 7. PLATON/checkCIF Validation F->G

Figure 1: Standardized self-validating workflow for small molecule X-ray crystallography.

Comparative Crystallographic Data

The table below summarizes the representative crystallographic parameters, contrasting the 4-methoxy derivative with its unsubstituted and chlorinated analogs. These metrics highlight how functional group substitutions dictate solid-state packing.

Crystallographic Parameter4-Phenyltetrahydro-2H-pyran4-(4-Methoxyphenyl)tetrahydro-2H-pyran4-(4-Chlorophenyl)tetrahydro-2H-pyran
Crystal System MonoclinicTriclinicMonoclinic
Space Group



Unit Cell Volume (ų) ~1100~1250~1180
Z (Molecules/Unit Cell) 424
Final

Value
0.0420.0380.045
Dominant Lattice Force Weak C-H...

interactions
Dipole-dipole, O...H-C bondingHalogen bonding (C-Cl...

)

Mechanistic Insights: Substituent Effects on Crystal Packing

The physical properties and binding affinities of these molecules are intrinsically linked to their electron distribution, which is perfectly captured by their crystal lattice behaviors.

  • Unsubstituted Phenyl Analog: Lacking strong hydrogen bond donors or acceptors, this molecule relies primarily on weak van der Waals forces and C-H...

    
     interactions. The THP ring adopts a classic chair conformation, with the phenyl group occupying an equatorial position to minimize 1,3-diaxial steric clashes.
    
  • 4-Methoxy Substitution (The Target Compound): The introduction of the electron-donating methoxy group fundamentally alters the crystal packing. The oxygen atom of the methoxy group acts as a potent hydrogen bond acceptor. This facilitates strong intermolecular O...H-C dipole interactions, drawing the molecules closer together. Consequently, the lattice shifts from a Monoclinic to a tightly packed Triclinic (

    
    ) system. This stabilization is highly relevant for drug formulation, as tighter crystal packing often correlates with improved solid-state stability and shelf-life.
    
  • 4-Chloro Substitution: The heavy chlorine atom introduces significant polarizability and halogen bonding (C-Cl...

    
     and C-Cl...H-C). This highly directional interaction forces the molecules into a highly ordered Monoclinic (
    
    
    
    ) lattice, distinct from the dipole-driven assembly of the methoxy variant.

Mechanism A 4-Methoxy Substitution B Electron Donation & Dipole Moment A->B C Intermolecular H-Bond Acceptance B->C D Enhanced π-π Stacking B->D E Triclinic (P-1) Lattice Stabilization C->E D->E

Figure 2: Mechanistic pathway of 4-methoxy substitution on crystal lattice stabilization.

Conclusion

For researchers utilizing the tetrahydropyran scaffold, understanding the crystallographic nuances between derivatives is paramount. While the unsubstituted analog offers a baseline of conformational flexibility, the 4-(4-methoxyphenyl)tetrahydro-2H-pyran demonstrates superior lattice stabilization driven by specific dipole and hydrogen-bonding interactions. High-resolution X-ray crystallography, when executed through a rigorous, self-validating protocol, provides the definitive atomic blueprint necessary to exploit these interactions in targeted drug design.

References

  • Ghosh, A. K., & Anderson, D. D. (2011). "Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors." Future Medicinal Chemistry.[Link][1]

  • Le Pevelen, D. D. (2013). "Small Molecule X-Ray Crystallography, Theory and Workflow." Reference Module in Chemistry, Molecular Sciences and Chemical Engineering.[Link][2]

Sources

Differentiating 4-(4-methoxyphenyl)tetrahydro-2H-pyran from structural isomers

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Differentiation of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran from Structural Isomers: A Comparative Guide

In modern drug discovery, particularly in the development of targeted therapeutics such as MRGPRX2 antagonists[1], regiochemical fidelity is paramount. The incorporation of the 4-(4-methoxyphenyl)tetrahydro-2H-pyran moiety often presents a synthetic challenge: distinguishing the target molecule from its structural and positional isomers. Misidentification can lead to compromised Structure-Activity Relationship (SAR) models and off-target toxicities.

As an Application Scientist, I have designed this guide to objectively compare the analytical profiles of 4-(4-methoxyphenyl)tetrahydro-2H-pyran (the Target) against its primary structural alternatives: 2-(4-methoxyphenyl)tetrahydro-2H-pyran (THP positional isomer) and 4-(3-methoxyphenyl)tetrahydro-2H-pyran (phenyl positional isomer). This guide details the causality behind orthogonal analytical techniques and provides self-validating protocols to ensure absolute structural confirmation.

The Causality of Isomeric Differentiation

To differentiate these isomers, we must exploit their distinct electronic environments and molecular symmetries. We rely on two primary orthogonal techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

NMR Spectroscopy: Symmetry and Deshielding

The position of the methoxyphenyl group on the tetrahydropyran (THP) ring dictates the symmetry of the molecule.

  • Target (4-Substituted THP): The molecule possesses a plane of symmetry passing through C4 and the oxygen atom. Consequently, the equatorial and axial protons at C2 and C6 are chemically equivalent, simplifying the

    
    C NMR to only three THP ring signals. Furthermore, the methine proton at C4 is entirely aliphatic, typically resonating upfield at ~2.7 ppm.
    
  • Isomer A (2-Substituted THP): Moving the aryl group to the C2 position breaks the ring symmetry, resulting in five distinct

    
    C THP signals. Crucially, the methine proton at C2 becomes an oxymethine. The combined electron-withdrawing inductive effect of the adjacent oxygen atom and the magnetic anisotropy of the phenyl ring powerfully deshields this proton, shifting it downfield to ~4.3 ppm[2].
    
  • Isomer B (3-Methoxy Phenyl): While the THP ring remains symmetric, the substitution pattern on the phenyl ring changes. The para-methoxy group of the target yields a highly diagnostic AA'BB' spin system (appearing as two distinct doublets). The meta-methoxy isomer produces a complex, asymmetric multiplet.

Mass Spectrometry: Fragmentation Pathways

Under standard 70 eV Electron Ionization (EI), cyclic ethers undergo predictable fragmentation[3].

  • Target: The 4-substituted THP lacks an easily cleavable

    
    -bond that would yield a stable ion. It typically undergoes a retro-Diels-Alder (RDA) reaction or the expulsion of formaldehyde, leaving a dominant 
    
    
    
    or
    
    
    fragment.
  • Isomer A: The 2-substituted THP contains a highly labile

    
    -bond between the C2 carbon and the phenyl ring. 
    
    
    
    -cleavage rapidly expels the 4-methoxyphenyl radical, leaving a highly stable oxonium ion (
    
    
    85) as the base peak.

Comparative Analytical Data

The following tables summarize the diagnostic quantitative data used to uniquely identify each isomer.

Table 1: Diagnostic NMR Chemical Shifts (


H and 

C in CDCl

, 400 MHz)
Structural FeatureTarget: 4-(4-OMe-Phenyl)THPIsomer A: 2-(4-OMe-Phenyl)THPIsomer B: 4-(3-OMe-Phenyl)THP
THP Methine (

H)
~2.70 ppm (tt, 1H, C4-H)~4.30 ppm (dd, 1H, C2-H)~2.72 ppm (tt, 1H, C4-H)
THP Methine (

C)
~41.2 ppm (C4)~80.1 ppm (C2)~41.5 ppm (C4)
Phenyl Protons (

H)
~7.15 (d), ~6.85 (d) [AA'BB']~7.28 (d), ~6.87 (d) [AA'BB']~7.25 (m), ~6.80 (m) [Complex]
THP Symmetry (

C)
Symmetric (3 ring carbon signals)Asymmetric (5 ring carbon signals)Symmetric (3 ring carbon signals)

Table 2: GC-EI-MS Key Fragmentation Ions (70 eV)

IsomerMolecular Ion (

)
Base PeakKey Diagnostic Fragments
Target

192 (Medium)

162 or 121

162 (

- CH

O),

121
Isomer A

192 (Weak)

85

85 (

-cleavage oxonium ion)
Isomer B

192 (Medium)

162

162,

134

Analytical Decision Workflow

The following logic gate illustrates the sequential approach an analyst should take to confirm the identity of the synthesized compound.

IsomerDifferentiation Start Unknown Isomer (m/z 192.12) NMR_Phenyl 1H NMR: Phenyl Region Start->NMR_Phenyl Para AA'BB' System (para-substituted) NMR_Phenyl->Para 6.8 - 7.2 ppm Meta Complex Multiplet (meta/ortho-substituted) NMR_Phenyl->Meta 6.7 - 7.3 ppm NMR_THP 1H NMR: THP Methine Target 4-(4-methoxyphenyl)THP Target Verified NMR_THP->Target ~2.7 ppm (Aliphatic) IsomerA 2-(4-methoxyphenyl)THP Positional Isomer NMR_THP->IsomerA ~4.3 ppm (Oxymethine) Para->NMR_THP IsomerB 3/2-Methoxy Isomers Rejected Meta->IsomerB

Analytical decision tree for differentiating tetrahydropyran isomers via 1H NMR.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness of the data, the following protocols incorporate internal validation steps to prevent false positives caused by instrument drift or sample contamination.

Protocol A: Self-Validating 1D and 2D NMR Workflow

Causality: 1D


H NMR can suffer from overlapping multiplets. By integrating a 2D HSQC (Heteronuclear Single Quantum Coherence) step, we directly correlate the proton shifts to their attached carbons, providing an unambiguous, self-validating map of the THP ring.
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl

    
     (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard). The TMS acts as the internal zero-point validation.
    
  • Instrument Calibration: Prior to running the sample, run a standard methanol temperature calibration sample to ensure the probe is exactly at 298 K, preventing temperature-induced chemical shift drift.

  • 1D

    
    H Acquisition:  Acquire standard 1D proton spectra (e.g., 16 scans, 400 MHz).
    
    • Validation Check: Ensure the TMS peak is sharp and set to exactly 0.00 ppm. Check the residual CHCl

      
       peak at 7.26 ppm.
      
  • 1D

    
    C Acquisition:  Acquire proton-decoupled 
    
    
    
    C spectra (e.g., 512 scans).
    • Validation Check: Ensure the CDCl

      
       triplet is centered at 77.16 ppm.
      
  • 2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment.

    • Interpretation: Look for the correlation cross-peak. If the proton at ~2.7 ppm correlates to a carbon at ~41 ppm, the Target is confirmed. If a proton at ~4.3 ppm correlates to a carbon at ~80 ppm, Isomer A is confirmed.

Protocol B: GC-EI-MS Fragmentation Analysis

Causality: Standardized 70 eV electron ionization ensures that the kinetic energy imparted to the molecules is consistent, allowing for reliable comparison against theoretical fragmentation pathways[4].

  • Instrument Tuning: Perform an autotune using Perfluorotributylamine (PFTBA).

    • Validation Check: Ensure the mass assignments for

      
       69, 219, and 502 are within 
      
      
      
      0.1 amu, and the isotopic ratios match theoretical values.
  • Blank Run: Inject 1

    
    L of pure GC-grade Hexane.
    
    • Validation Check: The chromatogram must show a flat baseline to prove the column is free of carryover from previous runs.

  • Sample Injection: Inject 1

    
    L of a 1 mg/mL solution of the analyte in Hexane (Split ratio 50:1).
    
  • Method Parameters: Inlet temperature 250°C. Oven program: 80°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Data Analysis: Extract the mass spectrum at the apex of the eluting peak.

    • Interpretation: Assess the ratio of

      
       85 to the molecular ion (
      
      
      
      192). A base peak of 85 strongly indicates the 2-substituted THP isomer due to rapid
      
      
      -cleavage.

References

  • Google Patents. (2025). WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists.
  • The Royal Society of Chemistry. (n.d.). Reagents for Diverse Iodosilane-Mediated Transformations (Supplementary Information). Retrieved from[Link]

  • American Chemical Society. (1974). Mass spectrometry in structural and stereochemical problems. CCXXXVIII. Effect of heteroatoms upon the mass spectrometric fragmentation of cyclic ethers. Retrieved from[Link]

  • Canadian Science Publishing. (n.d.). Structure and fragmentation of C5H11O+ ions formed by chemical ionization. Retrieved from[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.